1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzyl-4-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(13(15)17)7-9-16(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDLZQRHYJWVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide
Abstract
This technical guide provides an in-depth, research-grade overview of a robust and efficient synthetic pathway for 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide. This molecule, featuring a quaternary carbon center, serves as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the selected synthetic strategy, from retrosynthetic analysis to step-by-step experimental protocols. We will delve into the causality behind procedural choices, ensuring scientific integrity and reproducibility. The core strategy involves the N-benzylation of a piperidine precursor, followed by α-alkylation to construct the critical quaternary carbon, and subsequent functional group transformation to yield the target amide.
Strategic Approach: Retrosynthetic Analysis
The design of a viable synthesis for this compound requires careful consideration of how to construct the sterically hindered quaternary carbon at the C4 position. A logical retrosynthetic analysis suggests that the final amide functional group can be installed from a more stable precursor, such as a nitrile or a carboxylic acid.
The most direct and reliable approach involves a three-stage strategy:
-
Formation of the N-Benzyl Piperidine Core: Securing the benzyl group on the piperidine nitrogen is a foundational step.
-
Construction of the Quaternary Center: Introducing the methyl group alpha to a cyano group is a classic and effective method for C-C bond formation.
-
Functional Group Conversion: Hydrolysis of the nitrile to the primary amide is the final key transformation.
This pathway is selected for its reliance on well-established, high-yielding reactions and the commercial availability of key starting materials.
Caption: Retrosynthetic analysis of the target amide.
Synthesis of Key Intermediates
2.1. Stage 1: Synthesis of 1-Benzyl-piperidine-4-carbonitrile
The initial step involves the N-alkylation of 4-cyanopiperidine. While direct alkylation with benzyl halide is possible, a more controlled and efficient method is reductive amination using benzaldehyde. This process forms an iminium intermediate in situ, which is then reduced, preventing over-alkylation and leading to a cleaner product profile. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its mild nature and tolerance of slightly acidic conditions, which favor iminium ion formation.[1]
Experimental Protocol: Reductive Amination
-
To a stirred solution of 4-Cyanopiperidine (1.00 eq.) in a suitable solvent such as tetrahydrofuran (THF), add benzaldehyde (1.05 eq.).
-
Add a small amount of acetic acid (e.g., 2% v/v) to catalyze iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.30 eq.) portion-wise, maintaining the temperature at room temperature.
-
Stir the reaction mixture rapidly until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with water.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.[1]
-
The product can be purified via column chromatography or used directly in the next step if purity is sufficient.
| Reagent | Molar Eq. | Purpose | Typical Yield | Reference |
| 4-Cyanopiperidine | 1.00 | Starting Material | 88% | [1] |
| Benzaldehyde | 1.05 | Benzyl Source | ||
| Sodium Triacetoxyborohydride | 1.30 | Reducing Agent | ||
| Acetic Acid | Catalytic | Catalyst | ||
| Tetrahydrofuran | Solvent | Reaction Medium |
2.2. Stage 2: α-Alkylation to form 1-Benzyl-4-methyl-piperidine-4-carbonitrile
This step is the cornerstone of the synthesis, creating the C4 quaternary center. The proton on the carbon alpha to the nitrile group is acidic enough to be removed by a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is ideal for this purpose. It efficiently generates the carbanion intermediate at low temperatures, which minimizes side reactions. The resulting nucleophilic carbanion then reacts with an electrophilic methyl source, typically methyl iodide, in an SN2 reaction.
Experimental Protocol: α-Methylation
-
In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of 1-Benzyl-piperidine-4-carbonitrile (1.00 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.10 eq.) to diisopropylamine (1.15 eq.) in anhydrous THF at -78 °C, then allowing it to warm to 0 °C for 30 minutes.
-
Slowly add the freshly prepared LDA solution to the nitrile solution at -78 °C. Stir for 1 hour to ensure complete formation of the carbanion.
-
Add methyl iodide (1.20 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir for several hours, gradually warming to room temperature. Monitor progress by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the pure methylated nitrile.
| Reagent | Molar Eq. | Purpose |
| 1-Benzyl-piperidine-4-carbonitrile | 1.00 | Substrate |
| Lithium Diisopropylamide (LDA) | 1.10 | Strong Base |
| Methyl Iodide | 1.20 | Methylating Agent |
| Anhydrous Tetrahydrofuran | Solvent | Reaction Medium |
Final Conversion to Target Amide
The final stage involves converting the nitrile functional group into a primary amide. This can be achieved in one or two steps. While a two-step hydrolysis-then-amidation route is possible, a direct, one-step partial hydrolysis of the nitrile is often more efficient.
Recommended Method: Direct Partial Hydrolysis
The direct conversion of a nitrile to a primary amide can be effectively accomplished under strongly acidic conditions. Cold, concentrated sulfuric acid is known to facilitate this transformation, yielding the carboxamide in good yield while minimizing over-hydrolysis to the carboxylic acid.[2] The mechanism involves protonation of the nitrile nitrogen, followed by attack by water to form an imidic acid tautomer, which then rearranges to the amide.
Experimental Protocol: Partial Nitrile Hydrolysis
-
Cool concentrated sulfuric acid (H₂SO₄) in a flask to 0 °C in an ice bath.
-
Slowly and carefully add the 1-Benzyl-4-methyl-piperidine-4-carbonitrile (1.00 eq.) to the cold, stirred acid. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 24-48 hours.[2]
-
Monitor the reaction by quenching a small aliquot and analyzing via TLC or LC-MS.
-
Once the reaction is complete, carefully pour the acidic mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a concentrated base (e.g., 50% NaOH or concentrated NH₄OH) while cooling in an ice bath, until the pH is basic (~9-10).
-
The product will often precipitate as a solid. If not, extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Collect the solid by filtration or, for extractions, combine the organic layers, dry over Na₂SO₄, and concentrate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, this compound.
| Reagent | Molar Eq. | Purpose | Typical Yield | Reference |
| 1-Benzyl-4-methyl-piperidine-4-carbonitrile | 1.00 | Substrate | 73% | [2] |
| Concentrated Sulfuric Acid | Solvent/Reagent | Catalyst/Hydrolysis Agent | ||
| Crushed Ice / Water | - | Workup | ||
| Concentrated NaOH / NH₄OH | - | Neutralization |
Overall Synthetic Workflow
The complete synthetic pathway is a linear, three-step process that efficiently assembles the target molecule from a readily available starting material. Each step involves standard organic chemistry techniques and purification methods accessible in a typical research laboratory.
Caption: Forward synthesis workflow for the target amide.
Conclusion
This guide outlines a logical, efficient, and well-documented synthetic route to this compound. By leveraging a reductive amination for N-benzylation, a classic enolate alkylation for the critical C-C bond formation, and a direct nitrile-to-amide hydrolysis, this pathway provides a reliable method for accessing this valuable chemical scaffold. The provided protocols are based on established procedures and offer a solid foundation for researchers in their synthetic endeavors.
References
-
Defense Technical Information Center (DTIC). (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
Sources
1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide characterization
An In-depth Technical Guide to the Characterization of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. The precise characterization of novel piperidine derivatives is a critical step in the drug discovery pipeline, ensuring structural integrity, purity, and the reliability of subsequent biological data. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded framework for the definitive characterization of this compound. We will move beyond rote protocols to explain the causality behind experimental choices, establishing a self-validating system of analysis that ensures scientific rigor and trustworthiness.
Foundational Strategy: Synthesis and Purification
Before any characterization can be deemed reliable, the material itself must be of the highest possible purity. The synthesis of the target compound is most efficiently achieved through reductive amination, a robust and well-documented method for forming C-N bonds.
The logic behind this choice is twofold: the commercial availability of the starting materials (4-methyl-piperidine-4-carboxylic acid amide and benzaldehyde) and the mild reaction conditions that preserve the integrity of the amide functional group.
Experimental Protocol: Synthesis and Purification
-
Reaction Assembly: In a round-bottom flask, dissolve 4-methyl-piperidine-4-carboxylic acid amide (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM). Add benzaldehyde (1.1 equivalents).
-
Formation of Imine/Iminium Ion: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine (or its protonated iminium form).
-
Reductive Step: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution. This specific reducing agent is selected for its mild nature and high chemoselectivity, which prevents the undesired reduction of the amide carbonyl.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring for the disappearance of the limiting starting material.
-
Aqueous Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts of the reduction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material should be purified via flash column chromatography on silica gel to isolate the target compound with high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Core Analysis: Structural Elucidation
With a purified sample, the next critical phase is the unequivocal confirmation of its molecular structure. A multi-technique approach is non-negotiable, as each method provides orthogonal data that, when combined, builds an unassailable structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR spectra are essential.
-
Expertise & Experience: In ¹H NMR, the benzylic protons (Ar-CH₂-N) are particularly diagnostic, typically appearing as a sharp singlet around 3.5 ppm. The aromatic protons will present as a multiplet between 7.2-7.4 ppm. The amide protons often appear as two broad, separate singlets due to hindered rotation around the C-N bond, a characteristic feature that helps confirm the amide group's presence. In ¹³C NMR, the carbonyl carbon of the amide is a key identifier, expected to resonate far downfield (δ 170-180 ppm).[1]
Table 1: Predicted NMR Data for this compound
| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Key Features |
| Aromatic (C₆H₅) | 7.2 - 7.4 (m, 5H) | 127 - 138 | Multiplet confirms the phenyl ring. |
| Benzylic (CH₂) | ~3.5 (s, 2H) | ~63 | Singlet, deshielded by N and phenyl group. |
| Piperidine (CH₂) | 2.0 - 3.0 (m, 8H) | 45 - 60 | Complex multiplets due to ring conformation. |
| Methyl (CH₃) | ~1.2 (s, 3H) | ~22 | Singlet, attached to a quaternary center. |
| Amide (CONH₂) | 5.5 - 7.0 (br s, 2H) | ~178 | Two broad singlets, exchangeable with D₂O. |
| Quaternary (C4) | - | ~40 | No attached protons, will be a weak signal. |
Mass Spectrometry (MS)
Mass spectrometry validates the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard.
-
Trustworthiness: ESI is chosen because it minimizes fragmentation, allowing for the clear observation of the protonated molecular ion ([M+H]⁺).[2][3] The authoritative power of HRMS lies in its ability to provide an exact mass measurement, which is then compared to the theoretical mass calculated from the molecular formula (C₁₅H₂₂N₂O). A mass error of less than 5 ppm provides extremely high confidence in the elemental composition.
-
Mechanistic Insight: The fragmentation pattern (observed in MS/MS experiments) of N-benzylpiperidines is highly characteristic. The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91) or a benzyl cation. This predictable fragmentation provides a secondary layer of structural confirmation.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in the molecule.
-
Expertise & Experience: For this specific compound, the FTIR spectrum serves as a quick quality control check. The most critical absorptions are those corresponding to the amide group.[6][7] A primary amide will show a distinctive pair of N-H stretching peaks around 3350 and 3170 cm⁻¹.[6] The amide C=O stretch (Amide I band) will be a very strong, sharp peak around 1650-1680 cm⁻¹.[8][9] The presence of both of these features provides robust evidence for the primary amide functionality.
Table 2: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amide) | 3370 - 3170 (two bands) | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp |
| N-H Bend (Amide II) | 1640 - 1550 | Medium-Strong |
Quantitative Validation: Purity and Composition
Structural elucidation must be paired with quantitative proof of purity.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the definitive method for determining the purity of the final compound.
-
Authoritative Grounding: The choice of a C18 column is standard for molecules of this polarity. A gradient elution method, typically using water and acetonitrile (both containing 0.1% formic or trifluoroacetic acid to ensure sharp peaks by protonating the piperidine nitrogen), provides the necessary resolving power to separate the main compound from any potential impurities.[10][11] Purity is reported as the area percentage of the main peak detected by a UV detector (wavelength set to ~254 nm to detect the benzene ring). For research purposes, a purity of ≥95% is considered acceptable.
Experimental Protocol: RP-HPLC Purity Analysis
-
System: HPLC with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: ~1 mg/mL in 50:50 Water:Acetonitrile.
Elemental Analysis
As a final, orthogonal check on purity and composition, elemental analysis measures the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimentally determined values must align with the theoretical percentages calculated from the molecular formula (C₁₅H₂₂N₂O) to within ±0.4%. This provides a powerful, independent validation of the sample's integrity.
Overall Characterization Logic
Caption: A self-validating workflow for comprehensive compound characterization.
Conclusion
The characterization of a novel compound like this compound is a systematic process of evidence accumulation. No single technique is sufficient. By integrating the qualitative structural data from NMR, MS, and FTIR with the quantitative purity data from HPLC and elemental analysis, we create a robust, self-validating data package. This rigorous approach ensures the identity and integrity of the molecule, providing the trustworthy foundation required for all subsequent research and development activities.
References
- Mass Spectrometry Characteristics of Piperidines. (2025). Vertex AI Search Blog.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018).
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. (2018).
- Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.SciELO.
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.SIELC Technologies.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022).
- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online.
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules.
- A kind of HPLC analytical approach of 3-amino piperidine.
- Functional Groups and IR Tables. (2020). Chemistry LibreTexts.
- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega.
- FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid.
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-Benzyl-4-methylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of 1-benzyl-4-methylpiperidine-4-carboxamide, a substituted piperidine derivative of significant interest in medicinal chemistry. We will cover its nomenclature, a plausible and detailed synthetic pathway, its physicochemical properties, and potential therapeutic applications, grounded in established chemical principles and analogous compounds.
Nomenclature and Structure
The precise naming of a compound is fundamental for unambiguous scientific communication. Based on the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the target molecule is established as follows:
-
IUPAC Name: 1-benzyl-4-methylpiperidine-4-carboxamide
The structure consists of a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. The nitrogen atom at position 1 is substituted with a benzyl group. Position 4 of the piperidine ring is substituted with both a methyl group and a carboxamide group.
Synonyms:
While no widely recognized trivial names exist for this specific compound, based on its structure, potential synonyms include:
-
1-Benzyl-4-methyl-4-carbamoylpiperidine
-
1-(Phenylmethyl)-4-methylpiperidine-4-carboxamide
Physicochemical Properties
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale |
| Molecular Formula | C₁₄H₂₀N₂O | Based on structural components. |
| Molecular Weight | ~232.32 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic amides. |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | Based on the presence of the nonpolar benzyl group and the polar amide functionality. |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. | Amides are generally crystalline solids. |
| XLogP3-AA | ~1.5 - 2.5 | The addition of a methyl group is expected to increase the lipophilicity compared to 1-benzylpiperidine-4-carboxamide (XLogP3-AA of 1.1)[1]. |
| Hydrogen Bond Donor Count | 1 | From the -NH₂ group of the amide. |
| Hydrogen Bond Acceptor Count | 2 | From the carbonyl oxygen and the piperidine nitrogen. |
Proposed Synthesis Pathway
A logical and efficient synthetic route to 1-benzyl-4-methylpiperidine-4-carboxamide can be designed starting from the commercially available 1-benzyl-4-piperidone. The proposed pathway involves three key stages:
-
Strecker Synthesis and Nitrile Hydrolysis: Formation of the α-aminonitrile followed by hydrolysis to the corresponding amino acid.
-
Methylation: Introduction of the methyl group at the 4-position.
-
Amidation: Conversion of the carboxylic acid to the final primary amide.
The overall synthetic workflow is depicted below:
Sources
An In-depth Technical Guide to 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide: Physicochemical Properties, Synthesis, and Potential Applications
Introduction: The Significance of the N-Benzylpiperidine Scaffold
The N-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1] Its conformational flexibility and the ability of the nitrogen atom to engage in crucial cation-π interactions make it a versatile scaffold for designing ligands that target the central nervous system (CNS).[1] Derivatives of this core are found in therapeutics ranging from analgesics to antipsychotics and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[2][3]
This guide focuses on a specific, uncharacterized derivative: 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide . By introducing a methyl group and a carboxamide at the 4-position, the molecule's steric and electronic properties are altered, potentially tuning its pharmacological profile. This document aims to provide a predictive but scientifically grounded overview of its physical and chemical properties, propose a viable synthetic route, and discuss its potential applications for researchers in drug discovery and development.
Physicochemical Properties: An Inferential Analysis
The properties of the target molecule are predicted based on its structure and by comparison with the known data for its close analog, 1-benzylpiperidine-4-carboxamide.[4] The addition of a methyl group at the C4 position is expected to increase lipophilicity and molecular weight, which in turn influences properties like solubility and melting point.
| Property | 1-Benzylpiperidine-4-carboxamide (Analog) | This compound (Target Compound - Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₃H₁₈N₂O[4] | C₁₄H₂₀N₂O | Addition of a CH₂ unit. |
| Molecular Weight | 218.29 g/mol [4] | 232.32 g/mol | Calculated based on the molecular formula. |
| XLogP3-AA | 1.1[4] | ~1.5 - 1.8 | The added methyl group increases lipophilicity. |
| Hydrogen Bond Donors | 1 (from -NH₂)[4] | 1 (from -NH₂) | The primary amide group is retained. |
| Hydrogen Bond Acceptors | 2 (from C=O, N)[4] | 2 (from C=O, N) | The amide and piperidine nitrogen are retained. |
| Rotatable Bonds | 3[4] | 3 | The number of rotatable bonds remains the same. |
| Physical State | Solid (predicted) | Solid | Similar molecular weight and functional groups suggest a solid state at room temperature. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO. | Lower aqueous solubility, good solubility in organic solvents. | Increased lipophilicity from the methyl group will likely decrease water solubility. |
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three key functional groups: the tertiary amine, the primary amide, and the N-benzyl group.
-
Piperidine Nitrogen (Tertiary Amine): The nitrogen atom is basic (predicted pKa of the conjugate acid ~8-9) and will readily react with acids to form ammonium salts. This is a common strategy to improve the aqueous solubility of piperidine-containing drug candidates.
-
Amide Group: The amide bond is robust but can be cleaved under forcing conditions.
-
Acidic Hydrolysis: Refluxing with a strong aqueous acid (e.g., HCl, H₂SO₄) will hydrolyze the amide to yield 1-benzyl-4-methyl-piperidine-4-carboxylic acid and an ammonium salt.[5][6] The reaction is catalyzed by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic for nucleophilic attack by water.[7]
-
Basic Hydrolysis: Heating with a strong aqueous base (e.g., NaOH) will also cleave the amide bond, a process known as base-promoted hydrolysis.[7] This reaction yields the carboxylate salt of 1-benzyl-4-methyl-piperidine-4-carboxylic acid and ammonia gas.[6][8] The liberation of ammonia upon heating with a base is a classical test for amides.[6]
-
-
N-Benzyl Group: This group can be removed via catalytic hydrogenation. This reaction, known as N-debenzylation, is typically performed using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. This would yield 4-methyl-piperidine-4-carboxylic acid amide, providing a route to further derivatization at the piperidine nitrogen.
Stability: The compound is expected to be stable under standard storage conditions (cool, dry, away from light). It is incompatible with strong oxidizing agents and strong acids/bases, especially at elevated temperatures, due to the potential for salt formation or hydrolysis.
Proposed Synthesis and Experimental Protocols
A plausible and efficient synthetic route to the target compound can be designed starting from the commercially available 1-benzyl-4-piperidone. The key strategic step is the introduction of both a methyl group and a carboxylic acid precursor at the C4 position. A modified Strecker synthesis followed by functional group manipulations is a logical approach.
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
An In-depth Technical Guide on the Potential Mechanism of Action of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide
Disclaimer: This document provides a theoretical exploration of the potential mechanisms of action for 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide. As of the latest literature review, no direct experimental studies have been published on this specific molecule. The hypotheses presented herein are extrapolated from structure-activity relationships of analogous compounds and are intended to guide future research.
Introduction
This compound is a synthetic molecule featuring a piperidine core, a common scaffold in medicinal chemistry renowned for its presence in a wide array of pharmacologically active compounds.[1] This guide synthesizes information from structurally related molecules to propose potential mechanisms of action, offering a foundational framework for researchers and drug development professionals. The core structure combines a 1-benzylpiperidine moiety with a 4-methyl-4-carboxamide substitution on the piperidine ring, suggesting a potential for interaction with various biological targets.
Hypothesized Mechanisms of Action Based on Structural Analogs
The pharmacological profile of this compound can be dissected by examining its primary structural components: the 1-benzylpiperidine group and the 4-carboxamide piperidine core.
Modulation of Cholinergic and Monoaminergic Systems
The 1-benzylpiperidine moiety is a well-established pharmacophore in neuropharmacology, notably in the context of Alzheimer's disease and other neurological disorders.
-
Acetylcholinesterase (AChE) Inhibition: A significant body of research has identified 1-benzylpiperidine derivatives as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a cornerstone in Alzheimer's therapy.[3] The benzyl group often engages in π-π stacking interactions within the active site of AChE.[4] The presence of this moiety in the target compound suggests a potential for AChE inhibition, which would lead to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
-
Serotonin Transporter (SERT) Interaction: Certain 1-benzylpiperidine derivatives have shown affinity for the serotonin transporter (SERT).[4] SERT is a key regulator of serotonergic signaling, and its modulation is a therapeutic strategy for depression and anxiety disorders. The benzyl group could potentially interact with hydrophobic pockets within the SERT protein.
A proposed dual-target mechanism involving both AChE and SERT could be relevant for conditions where both cholinergic and serotonergic deficits are implicated.
Engagement with Lipase and Protease Systems
-
Monoacylglycerol Lipase (MAGL) Inhibition: Recent studies have uncovered a novel class of benzylpiperidine-based inhibitors of monoacylglycerol lipase (MAGL).[5][6][7] MAGL is the primary enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated 2-AG levels, which can modulate cannabinoid receptors (CB1 and CB2) and exert analgesic, anti-inflammatory, and neuroprotective effects. The benzylpiperidine scaffold in these inhibitors is crucial for their activity.[5]
-
Cathepsin K Inhibition: The piperidine-3-carboxamide scaffold, a close structural relative of the 4-carboxamide variant, has been identified in inhibitors of Cathepsin K.[8] This cysteine protease is highly expressed in osteoclasts and plays a critical role in bone resorption. While the substitution pattern is different, the presence of the piperidine carboxamide core suggests that the potential for interaction with proteases like Cathepsin K could be explored, with implications for diseases such as osteoporosis.
Antimicrobial Activity via DNA Gyrase Inhibition
The piperidine-4-carboxamide core has been identified as a novel class of DNA gyrase inhibitors, particularly effective against Mycobacterium abscessus.[9] DNA gyrase is a bacterial topoisomerase essential for DNA replication, and its inhibition leads to bacterial cell death. These piperidine-4-carboxamides act as novel bacterial topoisomerase inhibitors (NBTIs). The carboxamide moiety is often crucial for binding to the enzyme. This suggests a potential, albeit speculative, application of this compound as an antibacterial agent.
Kinase Modulation
Derivatives of 4-aminopiperidine-4-carboxamides have been developed as selective inhibitors of Protein Kinase B (Akt).[10] Akt is a key node in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Akt pathway is a hallmark of many cancers. The carboxamide group in these inhibitors often forms critical hydrogen bonds within the kinase domain. The presence of a 4-carboxamide in the target molecule warrants investigation into its potential as a kinase modulator.
Structure-Activity Relationship (SAR) Considerations
The specific substitutions on the core scaffold—the 4-methyl group and the primary amide—would critically influence the compound's affinity and selectivity for the hypothesized targets.
-
The 4-Methyl Group: This small alkyl group could enhance binding to hydrophobic pockets in target proteins. In the context of AChE inhibitors, such substitutions can modulate potency.[3] For DNA gyrase inhibitors, modifications on the piperidine ring affect activity.[9]
-
The 4-Carboxamide: A primary amide provides both hydrogen bond donor and acceptor capabilities, which are often crucial for ligand-receptor interactions. For instance, in Akt inhibitors, the amide NH can form key interactions.[10] In piperidine-4-carboxamide-based DNA gyrase inhibitors, the amide is a key structural feature.[9]
Proposed Experimental Workflows for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary.
In Vitro Target Engagement Assays
This initial phase would involve a panel of biochemical and cellular assays to screen for direct interactions with the proposed targets.
| Hypothesized Target | Primary Assay | Secondary Assay |
| Acetylcholinesterase (AChE) | Ellman's Reagent-based colorimetric assay for AChE activity | IC50 determination with purified human AChE |
| Serotonin Transporter (SERT) | Radioligand binding assay using [3H]-citalopram | In vitro serotonin reuptake assay in HEK293 cells expressing hSERT |
| Monoacylglycerol Lipase (MAGL) | Fluorometric assay for MAGL activity using a fluorescent substrate | Competitive activity-based protein profiling (ABPP) in cell lysates |
| Cathepsin K | Fluorogenic substrate-based assay for Cathepsin K activity | Selectivity profiling against other cathepsins (e.g., B, L, S) |
| Bacterial DNA Gyrase | DNA supercoiling assay with purified E. coli or M. abscessus DNA gyrase | Minimum Inhibitory Concentration (MIC) determination against a panel of bacteria |
| Protein Kinase B (Akt) | In vitro kinase assay using purified Akt and a peptide substrate | Western blot analysis of phospho-Akt levels in treated cancer cell lines |
Cellular and Phenotypic Assays
Following confirmation of in vitro activity, the effects of the compound would be assessed in relevant cellular models.
Caption: A tiered experimental workflow for elucidating the mechanism of action.
Hypothetical Signaling Pathways
Based on the potential targets, this compound could modulate several key signaling pathways.
Neuromodulatory Pathway
If the compound acts as an AChE and/or SERT inhibitor, it would enhance neurotransmission in the central nervous system.
Caption: Potential neuromodulatory signaling pathway.
Anti-inflammatory and Anti-cancer Pathway
As a potential MAGL or Akt inhibitor, the compound could impact inflammatory and oncogenic signaling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Benzylpiperidine Derivatives 13(University of Pisa) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure-Activity Relationship of 1-Benzylpiperidine Analogs
Introduction: The 1-Benzylpiperidine Scaffold as a Privileged Core in Neuropharmacology
The N-benzylpiperidine (N-BP) motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1][2] This unique scaffold, which combines a basic, conformationally flexible piperidine ring with a lipophilic benzyl group, provides an ideal framework for developing centrally acting therapeutic agents.[3] Its structural properties facilitate crucial cation-π interactions with target proteins and offer a versatile platform for fine-tuning efficacy and physicochemical properties.[2]
The significance of the 1-benzylpiperidine core became particularly evident with the development of synthetic analgesics and has since expanded dramatically.[1] Analogs have been successfully developed as potent inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease, modulators of opioid and sigma (σ) receptors for pain management, and inhibitors of monoamine transporters for psychiatric disorders.[4][5][6]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzylpiperidine analogs. It moves beyond a simple catalog of compounds to explain the causal relationships between structural modifications and pharmacological activity, grounded in field-proven experimental insights. We will dissect the molecule region by region, explore key case studies, and provide detailed protocols for the validation of these compounds, offering a comprehensive resource for researchers and drug development professionals.
Core Pharmacological Targets and Mechanistic Insights
The versatility of the 1-benzylpiperidine scaffold allows it to be tailored to interact with several key protein families in the central nervous system (CNS).
-
Cholinesterases (AChE & BuChE): A primary application for these analogs is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[5][7] By inhibiting AChE, these compounds increase acetylcholine levels in the synaptic cleft, a key strategy for alleviating cognitive symptoms in Alzheimer's disease.[7][8][9] The 1-benzylpiperidine moiety often serves to anchor the molecule within the active site gorge of the enzyme.[10]
-
Sigma (σ) Receptors: Many 1-benzylpiperidine derivatives show high affinity for σ1 and σ2 receptors.[3][4] These receptors are not opioid receptors, despite their historical association, but unique chaperone proteins implicated in neuropathic pain, neurodegeneration, and psychiatric conditions.[3][11] Dual-acting ligands that target both σ1 and opioid receptors are being explored to develop potent analgesics with fewer side effects.[6][12]
-
Opioid Receptors: The piperidine ring is a classic feature in many opioid analgesics.[4] Modifications to the 1-benzylpiperidine structure can yield compounds with high affinity for the μ-opioid receptor (MOR), offering potential for new pain management therapies.[6]
-
Monoamine Transporters: Certain analogs have been designed as inhibitors of the serotonin transporter (SERT), suggesting their potential use as antidepressants.[5] The development of dual-target inhibitors of both AChE and SERT is an emerging strategy for treating both cognitive and depressive symptoms associated with Alzheimer's disease.[5][7]
Dissecting the Structure-Activity Relationship (SAR)
The pharmacological profile of a 1-benzylpiperidine analog can be systematically tuned by making specific structural modifications at three key positions: the benzyl ring, the piperidine ring, and the substituent at the 4-position of the piperidine.
Logical Flow of an SAR Study
The process of elucidating these relationships follows a validated, iterative workflow. This involves chemical synthesis of analogs followed by a cascade of biological assays to determine potency, selectivity, and mechanism of action.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Modifications on the Benzyl Group
The N-benzyl group is critical for anchoring the molecule to its biological target, often through hydrophobic and π-π stacking interactions.
-
AChE Inhibitors: In the context of AChE inhibitors like Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), the benzyl group binds to the peripheral anionic site (PAS) of the enzyme.[13][14] The basic nitrogen of the piperidine is believed to interact with the catalytic anionic site (CAS).[10]
-
Opioid/Sigma Ligands: For dual MOR/σ1R ligands, substitutions on the benzyl ring significantly impact affinity and selectivity. The introduction of electron-withdrawing or donating groups can modulate the electronic properties and steric bulk, fine-tuning the interaction with receptor subpockets.[6]
The Piperidine Ring and its Nitrogen Basicity
The piperidine core provides the three-dimensional structure necessary for proper orientation within a binding site.[2]
-
Basicity is Key: The basicity of the piperidine nitrogen is crucial for many interactions. For AChE inhibitors, this nitrogen is protonated at physiological pH and forms a key cation-π interaction with tryptophan residues in the enzyme's active site gorge. Replacing the N-benzyl group with an N-benzoyl group, which reduces the nitrogen's basicity, leads to a dramatic loss of activity.[15]
-
Conformational Rigidity: Introducing rigidity into the piperidine system or its substituents can enhance potency by reducing the entropic penalty of binding. For example, replacing a flexible side chain with a more rigid isoindoline or indanone moiety in AChE inhibitors resulted in more potent compounds.[8][14][16]
Substituents at the Piperidine 4-Position
This position is the most common point for introducing diversity and directing the molecule toward a specific target. A wide variety of linkers and terminal groups have been explored here.
-
AChE Inhibitors: The development of Donepezil is a prime example. The 4-position is attached via a methylene linker to a 5,6-dimethoxyindanone moiety. This large, hydrophobic group forms extensive interactions within the active site of AChE, contributing significantly to its high potency (IC50 = 5.7 nM).[8][14] Extending the linker or modifying the terminal group drastically alters activity. For instance, replacing the indanone with phthalimidoethyl groups also yielded highly potent and selective AChE inhibitors.[16][17]
-
Multi-Target Ligands: For dual AChE and serotonin transporter (SERT) inhibitors, bulky aromatic substituents at the 4-position tend to favor AChE/BuChE inhibition but can negatively impact SERT binding, likely due to steric hindrance at the SERT active site.[7] This highlights the challenge of designing balanced multi-target ligands.
Visualizing Key SAR Principles
The following diagram illustrates the key regions of the 1-benzylpiperidine scaffold and the general impact of their modification.
Caption: Key modification sites on the 1-benzylpiperidine scaffold.
Quantitative SAR Data
Summarizing quantitative data in a structured format is essential for comparing the potency and selectivity of different analogs.
Table 1: Activity of 1-Benzylpiperidine Analogs as Cholinesterase Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (vs. BuChE) | Reference |
| Donepezil (13e) | AChE | 5.7 | ~1250-fold | [8][14] |
| Compound 19 ¹ | AChE | 1.2 | ~34700-fold | [16] |
| Compound 21 ² | AChE | 0.56 | ~18000-fold | [15] |
| Compound 15b ³ | AChE | 390 | - | [9] |
| Compound 15j ³ | BuChE | 160 | - | [9] |
| Compound 19 ⁴ | AChE | 5100 | ~5-fold (vs BuChE) | [5][7] |
| Compound 21 ⁴ | BuChE | 25500 | ~0.2-fold (vs AChE) | [5] |
| ¹ 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | ||||
| ² 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | ||||
| ³ 1,3-dimethylbenzimidazolinone derivatives | ||||
| ⁴ Functionalized 2-phenylacetate derivatives |
Table 2: Activity of 1-Benzylpiperidine Analogs at Opioid and Sigma Receptors
| Compound | Target | Kᵢ (nM) | Target | Kᵢ (nM) | Reference |
| Compound 52 | MOR | 56.4 | σ1R | 11.0 | [6] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are detailed methodologies for key assays.
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method provides a reliable way to quantify cholinesterase activity and inhibition.
Causality: The protocol is designed to measure the rate of acetylcholine hydrolysis by AChE. The product of this reaction, thiocholine, reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), whose absorbance is directly proportional to the enzyme's activity. An inhibitor will slow this reaction, resulting in a lower absorbance reading.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compounds (e.g., in DMSO).
-
Prepare a solution of Acetylthiocholine iodide (ATCI, substrate) in buffer.
-
Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in buffer.
-
Prepare a solution of purified AChE (e.g., from electric eel) in buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of a serial dilution of the test compound.
-
Add 125 µL of DTNB solution to each well.
-
Add 50 µL of buffer to each well. For the positive control (uninhibited enzyme), add 25 µL of buffer or vehicle instead of the test compound.
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Start the colorimetric reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Radioligand Receptor Binding Assay
This protocol is a self-validating system to determine the affinity of a compound for a specific receptor.
Causality: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the target receptor is used. The test compound competes with this radioligand for binding to the receptor. The amount of radioactivity detected is inversely proportional to the test compound's ability to bind the receptor. A potent compound will displace more radioligand, resulting in a lower radioactive signal.
Step-by-Step Methodology:
-
Materials Preparation:
-
Prepare cell membrane homogenates expressing the target receptor of interest (e.g., MOR, σ1R, or SERT).
-
Prepare a stock solution of the appropriate radioligand (e.g., [³H]-paroxetine for SERT).
-
Prepare serial dilutions of the unlabeled test compounds.
-
Prepare assay buffer (e.g., Tris-HCl with appropriate salts).
-
-
Assay Procedure:
-
In reaction tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its K_d value), and varying concentrations of the test compound.
-
To determine non-specific binding, prepare a set of tubes containing a high concentration of a known unlabeled ligand instead of the test compound.
-
To determine total binding, prepare a set of tubes with only the membranes and the radioligand.
-
Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Future Perspectives and Conclusion
The study of 1-benzylpiperidine analogs continues to be a highly productive field. The current focus is shifting towards designing multi-target-directed ligands (MTDLs) that can simultaneously modulate several key proteins involved in complex diseases like Alzheimer's.[13][18] For example, compounds that inhibit both AChE and amyloid-β aggregation are of significant interest.[13][19] Similarly, dual-acting MOR/σ1R ligands hold promise for creating safer and more effective analgesics.[6]
References
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. (n.d.). PubMed. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). AIR Unimi. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC - PubMed Central. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). MDPI. [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PubMed Central. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). PubMed. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. (2025). PubMed. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]
-
Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (n.d.). PubMed. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. (n.d.). ACS Publications. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. (n.d.). Scilit. [Link]
-
Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (n.d.). ACS Publications. [Link]
-
Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. (2025). Manipal Research Portal. [Link]
-
Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. (2019). PubMed. [Link]
-
ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. (2025). ResearchGate. [Link]
-
N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]
-
Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. (n.d.). ResearchGate. [Link]
-
Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. (n.d.). Sci-Hub. [Link]
-
Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. (n.d.). PubMed. [Link]
-
Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2025). ResearchGate. [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Sci-Hub. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease / European Journal of Medicinal Chemistry, 2019 [sci-hub.box]
- 19. researcher.manipal.edu [researcher.manipal.edu]
The Emergence of 1-Benzylpiperidine-4-Carboxamides: A Technical Guide to Their Discovery as Versatile Enzyme Inhibitors
Abstract
The 1-benzylpiperidine-4-carboxamide scaffold has surfaced as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the targeted inhibition of a diverse range of enzymes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and development of this promising class of enzyme inhibitors. We will explore the underlying principles of their design, synthesis, and biological evaluation, with a focus on their activity against key enzyme families, including carbonic anhydrases and cholinesterases. This guide will delve into the mechanistic intricacies of their inhibitory action, supported by molecular modeling data, and provide detailed experimental protocols for their synthesis and characterization.
Introduction: The Piperidine Scaffold in Enzyme Inhibition
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for the design of molecules that can interact with the intricate topographies of enzyme active sites. The incorporation of a benzyl group at the 1-position and a carboxamide moiety at the 4-position of the piperidine ring gives rise to the 1-benzylpiperidine-4-carboxamide core. This structural arrangement provides a unique combination of lipophilic and hydrogen-bonding features, enabling these compounds to engage in a variety of interactions with enzyme targets.
The N-benzylpiperidine moiety is a critical pharmacophore found in established drugs like Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1] This has spurred further investigation into derivatives of this scaffold for their potential to modulate the activity of various enzymes.
General Synthetic Strategies
The synthesis of 1-benzylpiperidine-4-carboxamide derivatives is typically achieved through a convergent approach, involving the preparation of a key intermediate, 1-benzylpiperidine-4-carboxylic acid or its activated derivatives, followed by amide bond formation with a desired amine.
Synthesis of the 1-Benzylpiperidine-4-Carboxylic Acid Core
A common route to the 1-benzylpiperidine-4-carboxylic acid core starts from commercially available ethyl isonipecotate. The secondary amine of the piperidine ring is alkylated with a benzyl halide to afford ethyl 1-benzylpiperidine-4-carboxylate. Subsequent hydrolysis of the ester yields the desired carboxylic acid.
Experimental Protocol: Synthesis of 1-Benzylpiperidine-4-Carboxylic Acid
-
N-Benzylation of Ethyl Isonipecotate: To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base, for instance potassium carbonate (1.5 equivalents). Stir the mixture at room temperature and add benzyl bromide (1.1 equivalents) dropwise. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude ethyl 1-benzylpiperidine-4-carboxylate can be purified by column chromatography.
-
Hydrolysis to the Carboxylic Acid: Dissolve the ethyl 1-benzylpiperidine-4-carboxylate in a mixture of ethanol and water. Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents), and stir the mixture at room temperature overnight. Monitor the hydrolysis by TLC. After completion, remove the ethanol under reduced pressure and acidify the aqueous solution to a pH of approximately 4-5 with a suitable acid like hydrochloric acid. The precipitated 1-benzylpiperidine-4-carboxylic acid can be collected by filtration, washed with cold water, and dried.
Amide Bond Formation
The crucial amide bond is typically formed by coupling the 1-benzylpiperidine-4-carboxylic acid with a primary or secondary amine. A variety of coupling reagents can be employed to activate the carboxylic acid.[2][][4]
Common Coupling Methods:
-
Carbodiimide-based Coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) are widely used in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4]
-
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[]
Experimental Protocol: General Procedure for Amide Coupling using EDCI/HOBt
-
Dissolve 1-benzylpiperidine-4-carboxylic acid (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add HOBt (1.2 equivalents) and EDCI (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: General synthetic workflow for 1-benzylpiperidine-4-carboxamide derivatives.
Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been discovered as potent inhibitors of human carbonic anhydrases (hCAs).[6]
Mechanism of Action and Structure-Activity Relationships (SAR)
The inhibitory activity of these compounds stems from the sulfonamide group, which coordinates to the zinc ion in the active site of the enzyme. The 1-benzylpiperidine-4-carboxamide moiety acts as a "tail" that extends into the active site cavity, forming additional interactions that contribute to the binding affinity and selectivity.
Molecular docking studies have provided insights into the binding mode of these inhibitors.[6] For instance, in the case of hCA II, the sulfonamide group directly interacts with the zinc ion, while the benzyl group of the piperidine substituent can engage in hydrophobic interactions with residues lining the active site.
Key SAR observations for hCA inhibition include:
-
Substituents on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly influence the inhibitory potency and selectivity. For example, the introduction of a 4-fluorine atom on the benzyl ring can slightly improve the inhibitory activity against hCA I.[6]
-
The Carboxamide Linker: The amide bond is crucial for connecting the piperidine core to various "tail" fragments, allowing for the exploration of different interactions within the enzyme's active site.
| Compound | R Group on Benzyl Ring | hCA I Ki (nM)[6] | hCA II Ki (nM)[6] | hCA IX Ki (nM)[6] | hCA XII Ki (nM)[6] |
| 14 | H | 9.0 | 25.4 | 1.5 | 3.6 |
| 15 | 2-Methyl | 6.1 | 18.9 | 1.1 | 6.9 |
| 16 | 4-Methyl | 5.6 | 15.3 | 0.8 | 80.1 |
| 24 | 4-Fluoro | 4.1 | 12.8 | 1.2 | 5.2 |
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
The inhibitory activity against carbonic anhydrases is commonly determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2.[5][7][8][9][10]
Protocol for Stopped-Flow CO2 Hydration Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4.
-
Indicator Solution: Phenol red at a concentration of 0.2 mM in the assay buffer.
-
Enzyme Solution: A stock solution of the purified hCA isoform in the assay buffer.
-
CO2 Solution: CO2-saturated water, prepared by bubbling CO2 gas through deionized water.
-
Inhibitor Solutions: Stock solutions of the test compounds are prepared in DMSO and serially diluted in the assay buffer.
-
-
Instrumentation: An Applied Photophysics stopped-flow instrument or a similar spectrophotometer is used.
-
Assay Procedure:
-
The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature.
-
The enzyme/inhibitor solution (containing the pH indicator) and the CO2-saturated water are rapidly mixed in the stopped-flow instrument.
-
The initial rate of the CO2 hydration reaction is monitored by the change in absorbance of the phenol red indicator at 557 nm for a period of 10-100 seconds.
-
-
Data Analysis:
-
The initial velocities are determined from the initial 5-10% of the reaction progress.
-
The uncatalyzed reaction rate (in the absence of the enzyme) is subtracted from the observed rates.
-
Inhibition constants (Ki) are calculated by non-linear least-squares fitting of the data to the appropriate inhibition model using software like PRISM.
-
Caption: Schematic of 1-benzylpiperidine-4-carboxamide binding to carbonic anhydrase.
Inhibition of Cholinesterases
Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a well-established therapeutic strategy for Alzheimer's disease.[11] Several novel N-benzylpiperidine carboxamide derivatives have been designed and synthesized as potential cholinesterase inhibitors.[11][12]
Rationale for Design and SAR
The design of these inhibitors often leverages the structural features of known AChE inhibitors like donepezil. The 1-benzylpiperidine moiety is known to interact with the peripheral anionic site (PAS) of AChE, while the carboxamide linker provides a metabolically stable connection to various aromatic or heterocyclic moieties that can interact with the catalytic active site (CAS).
Molecular docking studies have shown that these compounds can span the active site gorge of AChE, with the benzyl group interacting with key aromatic residues at the PAS (e.g., Trp279) and the other end of the molecule interacting with residues in the CAS (e.g., Trp84).[1]
Key SAR observations for cholinesterase inhibition include:
-
Replacement of Ester with Amide Linker: Replacing the ester linker found in some earlier lead compounds with a more metabolically stable amide linker has been a successful strategy.[12]
-
Nature of the Carboxamide 'Headgroup': The aromatic or heterocyclic group attached to the carboxamide nitrogen plays a crucial role in determining the inhibitory potency. For instance, a 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl group has been shown to be a potent substituent.[12]
| Compound | R Group on Carboxamide | AChE IC50 (µM)[12] |
| 20 | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 ± 1.08 |
| 28 | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 ± 1.25 |
Experimental Protocol: Ellman's Assay
The inhibitory activity of compounds against cholinesterases is commonly determined using the spectrophotometric method developed by Ellman.[12][13][14][15][16]
Protocol for Ellman's Assay for Acetylcholinesterase Inhibition
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in the assay buffer.
-
Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water.
-
Enzyme Solution: A stock solution of purified AChE (e.g., from electric eel) in the assay buffer.
-
Inhibitor Solutions: Stock solutions of the test compounds are prepared in DMSO and serially diluted in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, the inhibitor solution (or buffer for control), and the DTNB solution.
-
Initiate the reaction by adding the enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37 °C).
-
Start the reaction by adding the substrate solution (ATCI) to all wells.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a defined period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: (1 - (Rate of sample / Rate of control)) * 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Principle of the Ellman's assay for AChE inhibition.
Inhibition of Other Enzyme Classes
The versatility of the 1-benzylpiperidine-4-carboxamide scaffold extends beyond carbonic anhydrases and cholinesterases. Recent research has explored its potential as an inhibitor of other enzyme classes, including proteases.
MALT1 Protease Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a critical role in NF-κB signaling pathways. Its proteolytic activity is a potential therapeutic target for certain types of B-cell lymphomas and autoimmune diseases. N-aryl-piperidine-4-carboxamides have been identified as a novel class of potent MALT1 protease inhibitors.[17] Structure-activity relationship studies in this series have focused on optimizing the N-aryl substituent to enhance potency and improve pharmacokinetic properties.
Conclusion and Future Perspectives
The 1-benzylpiperidine-4-carboxamide scaffold has proven to be a highly adaptable and fruitful starting point for the discovery of potent and selective enzyme inhibitors. The wealth of available synthetic methodologies allows for the facile generation of diverse libraries of compounds for screening against a wide array of enzyme targets. The accumulated knowledge on the structure-activity relationships for carbonic anhydrase and cholinesterase inhibition provides a solid foundation for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
Future research in this area is likely to focus on:
-
Exploring a broader range of enzyme targets: The potential of this scaffold against other enzyme families, such as kinases and phosphodiesterases, remains largely unexplored.
-
Fine-tuning selectivity: Achieving isoform-selective inhibition is a key challenge in drug development. Further structural modifications of the 1-benzylpiperidine-4-carboxamide core will be crucial for enhancing selectivity.
-
Elucidating detailed binding modes: High-resolution X-ray crystal structures of inhibitor-enzyme complexes will provide invaluable insights for structure-based drug design efforts.
References
-
Silverman, D. N., & Lindskog, S. (1988). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. Retrieved from [Link]
-
van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. Retrieved from [Link]
-
Park, S., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Retrieved from [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
-
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. Retrieved from [Link]
-
Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(6), 1146-1157. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. Retrieved from [Link]
-
Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. Retrieved from [Link]
-
Sussman, J. L., et al. (1993). Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs. Chemical-Biological Interactions, 87(1-3), 187-197. Retrieved from [Link]
-
van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Retrieved from [Link]
-
Moi, D., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(4), 513-520. Retrieved from [Link]
-
Ramirez-Prada, J., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals, 16(7), 1018. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylpiperidine-4-carboxamide. Retrieved from [Link]
-
Millard, C. B., et al. (2007). Crystal structures of acetylcholinesterase in complex with organophosphorus compounds suggest that the acyl pocket modulates the aging reaction by precluding the formation of the trigonal bipyramidal transition state. Biochemistry, 46(16), 4815-4825. Retrieved from [Link]
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. Retrieved from [Link]
-
De Simone, G., et al. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(2), 1369. Retrieved from [Link]
-
Lawong, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(10), 1545-1557.e9. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for amide bond synthesis. Retrieved from [Link]
-
Li, Y., et al. (2022). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. MDPI. Retrieved from [Link]
-
Moi, D., et al. (2024). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Retrieved from [Link]
-
Angeli, A., et al. (2022). Diversely substituted sulfamides for fragment- based drug discovery of carbonic anhydrase inhibitors: synthesis and. FLORE. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Nagel, J., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2158. Retrieved from [Link]
-
Bhosle, M. R., et al. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface, 7(4), 245-254. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
-
Monti, S. M., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 44(27), 11537-11543. Retrieved from [Link]
-
De Vita, D., et al. (2018). Crystal structure of the human carbonic anhydrase II adduct with 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate, a membrane-impermeant, isoform selective inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 14-19. Retrieved from [Link]
-
Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. Retrieved from [Link]
-
Card, G. L., et al. (2004). Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure, 12(12), 2233-2247. Retrieved from [Link]
-
UNIPI. (2022, May 6). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]
- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. scribd.com [scribd.com]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Privileged Piperidine-4-Carboxamide Scaffold
An In-Depth Technical Guide to the Theoretical and Computational Analysis of Substituted Piperidine-4-Carboxamides
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, gracing the architecture of numerous pharmaceuticals and bioactive compounds. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. Within this class, the substituted piperidine-4-carboxamide scaffold has emerged as a particularly "privileged" structure. Its derivatives have demonstrated a wide spectrum of biological activities, acting as potent inhibitors for targets ranging from receptor tyrosine kinases like Anaplastic Lymphoma Kinase (ALK) to G-protein coupled receptors like CCR5.[1][2][3]
The functional versatility of this scaffold arises from its synthetic tractability and the conformational behavior of the piperidine ring. The carboxamide group at the C4 position serves as a key interaction point, often acting as a hydrogen bond donor or acceptor, while substituents on the piperidine nitrogen and elsewhere on the ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] Given this complexity, a purely empirical approach to drug design can be inefficient. Theoretical and computational studies provide an indispensable toolkit for rationally designing novel therapeutic agents, offering deep insights into structure-activity relationships (SAR), target binding, and molecular properties before a single compound is synthesized.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core theoretical methodologies employed in the study of substituted piperidine-4-carboxamides. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale, empowering researchers to make informed decisions in their computational drug discovery workflows.
Part 1: Unraveling the Conformational Landscape
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For a flexible six-membered ring like piperidine, understanding its conformational preferences is the foundational step in any theoretical analysis. The piperidine ring primarily exists in a low-energy chair conformation, but can also adopt higher-energy boat and twist-boat forms. The orientation of substituents (axial vs. equatorial) on the chair conformer is of paramount importance.
Principles of Conformational Preference
In 4-substituted piperidines, the conformational preferences are often similar to those of analogous cyclohexane systems.[6] Large substituents generally favor the equatorial position to minimize steric hindrance (A-value). However, the presence of the nitrogen atom and the polar carboxamide group introduces unique electronic effects. For instance, in piperidinium salts with polar 4-substituents, the axial conformer can be significantly stabilized due to electrostatic interactions between the substituent and the protonated nitrogen.[7] This demonstrates that the ionization state and local environment can reverse conformational preferences, a critical consideration in modeling physiological conditions.
A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis with computational modeling provides a comprehensive understanding of these conformational dynamics.[6][8]
Computational Methodology for Conformational Analysis
Molecular Mechanics (MM) force fields (e.g., COSMIC) have proven effective in quantitatively predicting the conformer energies of both piperidine free bases and their protonated forms.[7] These methods model the molecule as a collection of atoms connected by springs, allowing for rapid energy calculations. For higher accuracy, quantum chemical methods are employed.
Experimental Protocol: Conformational Search and Energy Calculation
-
Structure Generation: Build the 3D structure of the substituted piperidine-4-carboxamide using molecular modeling software.
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as the semi-empirical PM7 method or a fast MM force field.
-
Conformational Search:
-
Systematic Search: Rotate all acyclic single bonds by a defined increment (e.g., 30°) to generate a comprehensive set of possible conformers. This is thorough but computationally intensive.
-
Stochastic Search (e.g., Monte Carlo): Randomly sample torsional angles and retain low-energy structures. This is more efficient for highly flexible molecules.
-
-
Geometry Optimization and Energy Calculation: Subject each unique conformer to full geometry optimization using a more robust method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[3]
-
Frequency Analysis: Perform a frequency calculation on all optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies). This step also provides thermodynamic data like Gibbs free energy.
-
Population Analysis: Calculate the relative population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation based on their calculated Gibbs free energies. The lowest energy conformer is often considered the bioactive conformation for subsequent studies.
Caption: Workflow for Conformational Analysis of Piperidine Derivatives.
Part 2: Probing Electronic Structure with Quantum Chemistry
Quantum chemical calculations provide a lens to view the electronic landscape of a molecule, revealing properties that govern its reactivity and intermolecular interactions. Density Functional Theory (DFT) is the workhorse method in this domain, offering a favorable balance of computational cost and accuracy for drug-like molecules.[9]
Key Quantum Chemical Descriptors
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability and chemical reactivity.[10] A smaller gap suggests a more reactive molecule.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. This is invaluable for understanding potential hydrogen bonding sites and other non-covalent interactions.
-
Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify the overall reactivity of the molecule.
Protocol for Quantum Chemical Calculations
-
Input Preparation: Use the lowest-energy conformer identified from the conformational analysis as the starting geometry.
-
Method Selection: Choose a DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common and reliable choice for organic molecules.[1]
-
Calculation Type:
-
Geometry Optimization (Opt): First, re-optimize the geometry at the chosen level of theory to ensure it is at a minimum on that potential energy surface.
-
Frequency (Freq): Verify the optimized structure is a true minimum and obtain thermodynamic properties.
-
Population Analysis (Pop=NBO or Pop=MK): Calculate atomic charges and analyze orbital contributions.
-
-
Execution: Run the calculation using software like Gaussian.[11]
-
Analysis: Visualize the results. Plot the HOMO and LUMO isosurfaces and generate the MEP map. Extract energy values and other calculated properties for analysis.
Caption: Workflow of a 3D-QSAR (CoMFA/CoMSIA) Study.
Part 4: Simulating Target Interactions
While QSAR predicts what structural features are important for activity, molecular docking and molecular dynamics (MD) simulations predict how and why. These methods model the interaction between a ligand (the piperidine derivative) and its biological target (e.g., an enzyme or receptor) at an atomic level.
Molecular Docking
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site. [10]Programs like AutoDock Vina and Surflex-Dock use scoring functions to rank different poses, with lower binding energy values indicating more favorable interactions. [1]Docking studies are essential for:
-
Elucidating the binding mode of known active compounds.
-
Identifying key interactions (hydrogen bonds, hydrophobic contacts, etc.) that anchor the ligand.
-
Virtual screening of compound libraries to identify potential new hits.
-
Providing a structural basis for observed SAR.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations introduce dynamics. By solving Newton's equations of motion for every atom in the system over time (typically nanoseconds to microseconds), MD simulations can:
-
Assess the stability of the docked ligand-protein complex.
-
Reveal conformational changes in the protein upon ligand binding.
-
Provide a more accurate estimation of binding free energy through methods like MM/PBSA and MM/GBSA. [10] Protocol for Docking and MD Simulation
-
Preparation of Receptor:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-ligands, adding hydrogen atoms, and assigning atomic charges.
-
-
Preparation of Ligand:
-
Use the low-energy 3D structure of the piperidine-4-carboxamide.
-
Assign atomic charges and define rotatable bonds.
-
-
Grid Generation: Define a grid box that encompasses the active site of the protein. The docking search will be confined to this space.
-
Molecular Docking: Run the docking algorithm (e.g., AutoDock Vina) to generate and score multiple binding poses. [1]5. Pose Analysis: Analyze the top-ranked pose. Visualize the interactions (e.g., hydrogen bonds, pi-pi stacking) between the ligand and key amino acid residues in the active site. This analysis often explains the SAR data obtained from QSAR studies.
-
MD Simulation (Optional but Recommended):
-
Take the best docked complex as the starting point.
-
Solvate the system in a water box with appropriate ions to neutralize the charge.
-
Perform energy minimization, followed by heating and equilibration steps.
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns).
-
Analyze the trajectory for RMSD (Root Mean Square Deviation) to assess stability and RMSF (Root Mean Square Fluctuation) to identify flexible regions.
-
Caption: Integrated Workflow for Molecular Docking and Dynamics.
Conclusion: An Integrated Approach to Rational Drug Design
The theoretical study of substituted piperidine-4-carboxamides is a multi-faceted discipline that provides powerful predictive capabilities to modern drug discovery. By integrating conformational analysis, quantum chemical calculations, 3D-QSAR, and molecular docking, researchers can build a holistic understanding of a compound series. This computational synergy allows for the rational design of new molecules with enhanced potency and optimized properties, significantly reducing the time and cost associated with traditional trial-and-error synthesis and screening. As computational power and algorithmic accuracy continue to advance, these theoretical approaches will become ever more central to the development of next-generation therapeutics based on this versatile chemical scaffold.
References
- Abraham, R. J., et al. "Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts." Journal of the Chemical Society, Perkin Transactions 2, Royal Society of Chemistry, 1989.
- Wang, L., et al. "3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors." Medicinal Chemistry Research, 2014.
- BenchChem. "A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones." BenchChem, 2025.
- BenchChem.
- Sivakumar, D., et al. "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors." International Journal of Biological Macromolecules, vol. 170, 2021, pp. 415-423.
- Gnanaraj, C., et al. "In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5." BMC Infectious Diseases, vol. 10, suppl. 1, 2010, p. P70.
- Zhang, Ya-Kun, et al. "Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis." Arabian Journal of Chemistry, vol. 17, no. 9, 2024, p. 105863.
- Zhang, Ya-Kun, et al.
-
Ahmad, I., et al. "Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis." Journal of Molecular Structure, vol. 1279, 2023, p. 135002. [Link]
-
Basile, L., et al. "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." RSC Medicinal Chemistry, vol. 14, no. 8, 2023, pp. 1551-1563. [Link]
-
Ghasemi, P., et al. "Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing." SAR and QSAR in Environmental Research, vol. 32, no. 6, 2021, pp. 433-462. [Link]
-
Negatu, D. A., et al. "Structure–activity relationship of piperidine derivatives with..." ResearchGate, 2023. [Link]
-
Al-Ostoot, F. H., et al. "Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes." Molecules, vol. 27, no. 23, 2022, p. 8232. [Link]
-
Acar, Ç., et al. "Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases." ACG Publications, 2025. [Link]
-
Breinlinger, E. C., et al. "Conformational analysis of 2-substituted piperazines." Tetrahedron, vol. 72, no. 31, 2016, pp. 4649-4655. [Link]
-
D’Annessa, I., et al. "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." Journal of Chemical Information and Modeling, 2024. [Link]
-
Mock, E. D., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry, vol. 64, no. 5, 2021, pp. 2673-2692. [Link]
-
Kohl, F., et al. "Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors." Journal of Medicinal Chemistry, vol. 65, no. 6, 2022, pp. 4849-4860. [Link]
-
ResearchGate. "The quantum chemical calculation of the prepared compounds." ResearchGate, 2021. [Link]
-
Lorca, R., et al. "Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands." International Journal of Molecular Sciences, vol. 20, no. 10, 2019, p. 2510. [Link]
-
ResearchGate. "Structure activity relationship of piperidine derivatives." ResearchGate, 2025. [Link]
-
Mock, E. D., et al. "(PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D." ResearchGate, 2020. [Link]
-
Ghaffari, R., et al. "Quantum mechanics implementation in drug-design workflows: does it really help?" Drug Design, Development and Therapy, vol. 12, 2018, pp. 2907-2917. [Link]
-
ResearchGate. "3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors." ResearchGate, 2014. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid piperidine core, substituted with a benzyl group for potential modulation of receptor interactions, a methyl group for steric and electronic influence, and a carboxamide moiety for hydrogen bonding, makes it an attractive building block for drug discovery. This document provides a comprehensive, two-step protocol for the synthesis of this target molecule, commencing with the methylation of 1-benzyl-4-cyanopiperidine, followed by the selective hydrolysis of the resultant tertiary nitrile. The methodologies presented are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a two-step sequence. The first step involves the α-alkylation of 1-benzyl-4-cyanopiperidine to introduce the methyl group at the 4-position. The second step is the controlled partial hydrolysis of the tertiary nitrile to the desired primary amide.
Caption: Overall synthetic route.
Part 1: Synthesis of 1-Benzyl-4-methyl-4-cyanopiperidine
This initial step focuses on the introduction of a methyl group at the C4 position of the piperidine ring, adjacent to the cyano group. This is achieved through the deprotonation of the α-carbon followed by quenching with an electrophilic methyl source.
Mechanism and Rationale
The proton on the carbon atom alpha to a nitrile group is weakly acidic due to the electron-withdrawing nature of the cyano group, which can stabilize the resulting carbanion through resonance. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is employed to ensure complete and rapid deprotonation, minimizing potential side reactions. The resulting carbanion is a potent nucleophile that readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form the desired C-C bond. The use of an anhydrous aprotic solvent like tetrahydrofuran (THF) is crucial to prevent quenching of the LDA and the carbanion intermediate. The reaction is conducted at low temperatures to control the reactivity of the organolithium reagent and enhance selectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Benzyl-4-cyanopiperidine | ≥98% | Sigma-Aldrich |
| Diisopropylamine | Anhydrous, ≥99.5% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Methyl iodide | Reagent grade, 99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride | ACS reagent | VWR Chemicals |
| Diethyl ether | ACS reagent | Fisher Chemical |
| Anhydrous magnesium sulfate | ACS reagent | VWR Chemicals |
Experimental Protocol
Caption: Workflow for the methylation step.
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Deprotonation: In a separate flame-dried flask, dissolve 1-benzyl-4-cyanopiperidine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the carbanion.
-
Methylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir for an additional 2 hours while gradually warming to room temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-benzyl-4-methyl-4-cyanopiperidine.
Part 2: Synthesis of this compound
The second step involves the selective hydrolysis of the tertiary nitrile group of the intermediate to a primary amide. Care must be taken to avoid over-hydrolysis to the corresponding carboxylic acid.
Mechanism and Rationale
The hydrolysis of nitriles to amides can be catalyzed by either acid or base.[1][2] For tertiary nitriles, which are often sterically hindered, acidic conditions are generally more effective. The mechanism of acid-catalyzed nitrile hydrolysis begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. Subsequent proton transfers lead to the formation of an imidic acid tautomer, which rapidly isomerizes to the more stable amide.[1] Using cold, concentrated sulfuric acid provides a controlled source of protons and a limited amount of water, which favors the formation of the amide and minimizes the subsequent hydrolysis to the carboxylic acid.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Benzyl-4-methyl-4-cyanopiperidine | As synthesized | - |
| Sulfuric acid | Concentrated, 98% | Sigma-Aldrich |
| Ice | - | - |
| 30% Ammonium hydroxide solution | ACS reagent | VWR Chemicals |
| Dichloromethane | ACS reagent | Fisher Chemical |
| Anhydrous sodium sulfate | ACS reagent | VWR Chemicals |
Experimental Protocol
Caption: Workflow for the hydrolysis step.
-
Reaction Setup: In a round-bottom flask, carefully add 1-benzyl-4-methyl-4-cyanopiperidine (1.0 equivalent) to cold (0 °C) concentrated sulfuric acid (5-10 equivalents by volume) with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the cold aqueous solution to a pH of 8-9 by the slow addition of a 30% aqueous ammonium hydroxide solution, ensuring the temperature is maintained below 20 °C.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of methylation | Incomplete deprotonation. | Ensure all reagents and solvents are anhydrous. Use freshly titrated n-BuLi. Allow sufficient time for LDA formation and deprotonation. |
| Quenching of the carbanion. | Maintain a strict inert atmosphere and low temperature throughout the addition steps. | |
| Step 2: Formation of carboxylic acid byproduct | Over-hydrolysis of the nitrile. | Carefully monitor the reaction time by TLC. Use a lower reaction temperature or a shorter reaction time. |
| Ensure the neutralization step is performed at a low temperature to prevent base-catalyzed hydrolysis of the amide product. | ||
| Step 2: Incomplete hydrolysis | Insufficient reaction time or acid concentration. | Increase the reaction time and continue to monitor by TLC. A slight increase in temperature (e.g., to 40 °C) can be cautiously attempted. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the rationale behind each step, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The provided troubleshooting guide offers practical solutions to common experimental challenges, ensuring a higher probability of success.
References
- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
- Löfberg, C., Grigg, R., Whittaker, M. A., Keep, A., & Derrick, A. (2006). A Tandem Palladium-Catalyzed Heck-aza-Michael Reaction for the Synthesis of 4-Substituted Piperidines. The Journal of Organic Chemistry, 71(21), 8023–8027.
- Dilmaç, A. M., et al. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Arkivoc, 2014(4), 24-37.
- Stawinski, J., & Kraszewski, A. (2002). How to get the most out of two versatile reagents: 1H-tetrazole and 1-hydroxybenzotriazole in oligonucleotide synthesis. Accounts of Chemical Research, 35(11), 952-960.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- Makosza, M., & Jończyk, A. (1976). Phase-transfer alkylation of nitriles: 2-phenylbutyronitrile. Organic Syntheses, 55, 91.
- Taber, D. F., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Journal of Organic Chemistry, 58(22), 6083-6085.
- Fiori, K. W., & Du Bois, J. (2009). Catalytic C–H amination in synthesis. In C–H Activation (pp. 1-34). Springer, Berlin, Heidelberg.
Sources
Application Notes and Protocols for the Analytical Characterization of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide, a key intermediate and structural motif in contemporary drug discovery. Recognizing the criticality of unambiguous structural elucidation and purity assessment in the pharmaceutical development pipeline, this document outlines detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section is designed to not only present a step-by-step protocol but also to explain the underlying scientific principles and the rationale behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods. All protocols are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]
Introduction
This compound belongs to the piperidine class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry.[4][5] Piperidine derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities.[4][5] The precise characterization of this molecule is paramount to ensure its identity, purity, and quality, which are critical factors influencing its suitability for further synthetic transformations and its ultimate performance in biological assays. This guide provides a multi-faceted analytical approach to deliver a comprehensive characterization profile of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is an indispensable technique for determining the purity of synthesized compounds and for quantifying the analyte in the presence of impurities.[6] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.[6][7]
Rationale for Method Selection
A C18 stationary phase is selected due to its hydrophobicity, which provides effective retention for the moderately polar this compound. A gradient elution with a mobile phase consisting of an aqueous component (with a pH modifier like formic or phosphoric acid to ensure consistent ionization and improved peak shape) and an organic modifier (acetonitrile or methanol) allows for the efficient separation of the main compound from potential impurities with varying polarities.[7][8] UV detection is appropriate as the benzyl group provides a chromophore.[7] For instances where impurities may lack a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) can be employed.[7]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Phosphoric acid, analytical grade)
-
Reference standard of this compound (if available for quantification)
Chromatographic Conditions:
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to check include retention time repeatability, peak area precision, and theoretical plates.[9]
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. If a reference standard is used, a calibration curve can be constructed for accurate quantification.
Method Validation: This method should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[2][3] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[1][10]
-
Linearity: A direct correlation between concentration and response.[1][10]
-
Robustness: Reliability under minor variations in method parameters.[1][10]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself has limited volatility due to the polar amide group, GC-MS is invaluable for identifying volatile impurities from the synthesis, such as starting materials or solvents. Chemical derivatization can also be employed to increase the volatility of the target compound for GC-MS analysis.[11][12][13]
Rationale for Derivatization
To make the primary amide more amenable to GC analysis, a derivatization step is often necessary to increase its volatility and thermal stability.[12][14] Silylation is a common and effective method where an active hydrogen on the amide is replaced with a non-polar trimethylsilyl (TMS) group, thereby reducing polarity and increasing vapor pressure.[14] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing amides.[14][15]
Experimental Protocol: GC-MS with Derivatization
Objective: To identify volatile impurities and confirm the molecular weight of the derivatized analyte.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
Materials and Reagents:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
-
Reaction vials with PTFE-lined caps
Derivatization and GC-MS Workflow
Caption: GC-MS analysis workflow with derivatization.
Procedure:
-
Sample Preparation & Derivatization:
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
The resulting mass spectrum will show the molecular ion peak of the TMS-derivatized compound, confirming its molecular weight. Fragmentation patterns will provide further structural information.
-
GC-MS Parameters:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing the complete carbon-proton framework of this compound.
Rationale for NMR Experiments
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers through integration. Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range.[7]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of each carbon provides information about its hybridization and electronic environment. The amide carbonyl carbon is a key diagnostic signal.
-
2D NMR (COSY, HSQC): These experiments are crucial for confirming connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials and Reagents:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.[7]
-
Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra according to standard instrument protocols.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (Benzyl): Multiplets in the δ 7.2-7.4 ppm region.
-
Benzyl CH₂: A singlet around δ 3.5 ppm.
-
Piperidine Ring Protons: Complex multiplets in the δ 1.5-3.0 ppm range.
-
Methyl Protons: A singlet around δ 1.2 ppm.
-
Amide NH₂ Protons: Two broad singlets, chemical shift can be variable and dependent on solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Amide Carbonyl: A signal in the δ 175-180 ppm region.
-
Aromatic Carbons: Signals in the δ 125-140 ppm region.
-
Benzyl CH₂: A signal around δ 60-65 ppm.
-
Piperidine Ring Carbons: Signals in the δ 25-55 ppm range.
-
Quaternary Carbon (C4): A signal around δ 40-45 ppm.
-
Methyl Carbon: A signal around δ 20-25 ppm.
NMR Data Interpretation Workflow
Caption: Workflow for structural elucidation using NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.
Rationale for FTIR Analysis
For this compound, FTIR is used to confirm the presence of key functional groups: the secondary amine within the piperidine ring (N-H stretch, although in this N-substituted case it's absent), C-H bonds (aliphatic and aromatic), the C=O of the amide, and the N-H bonds of the primary amide.
Experimental Protocol: FTIR Spectroscopy
Objective: To confirm the presence of key functional groups.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Acquisition: Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amide) | ~3350 and ~3180 | Two bands for primary amide |
| C-H Stretch (Aromatic) | ~3100-3000 | |
| C-H Stretch (Aliphatic) | ~2950-2850 | |
| C=O Stretch (Amide I) | ~1650 | Strong absorption |
| N-H Bend (Amide II) | ~1620 | |
| C-N Stretch | ~1400 |
Conclusion
The orthogonal analytical methods detailed in this guide—HPLC, GC-MS, NMR, and FTIR—provide a robust framework for the comprehensive characterization of this compound. The application of these techniques, underpinned by sound scientific principles and adherence to validation standards, ensures the generation of reliable and accurate data. This, in turn, supports confident decision-making in the research and development of novel pharmaceuticals.
References
- BenchChem. (2025).
- AMSbiopharma. (2025).
- International Council for Harmonisation. (2023).
- Pharma Tutor. (2024).
- BenchChem. (2025).
- European Medicines Agency. (2022). ICH Q2(R2)
- Journal of Food and Drug Analysis. (Year N/A). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- International Journal of Research and Review. (2025).
- Journal of the Chemical Society of Pakistan. (Year N/A).
- Phenomenex. (Year N/A).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol.
- Unknown Source. (Year N/A).
- ResearchGate. (Year N/A).
- Der Pharma Chemica. (Year N/A).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol.
- BenchChem. (2025).
- Journal of Chromatographic Science. (2022).
- BenchChem. (2025).
- PubChem. (2025). Piperidine.
- Indian Journal of Pure & Applied Physics. (Year N/A).
- PubChem. (2025). Methyl 1-benzyl-4-(phenylamino)
- ChemicalBook. (Year N/A). 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR.
- ChemicalBook. (Year N/A). 1-Benzyl-4-piperidone(3612-20-2) 1H NMR spectrum.
- Royal Society of Chemistry. (2022).
- PubChem. (2025). 1-Benzylpiperidine-4-carboxamide.
- Asian Journal of Chemistry. (2017).
- PubMed Central. (Year N/A). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- PubMed Central. (Year N/A).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jfda-online.com [jfda-online.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. researchgate.net [researchgate.net]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Analytical Characterization of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide using HPLC and NMR Spectroscopy
Abstract
This document provides a detailed technical guide for the analytical characterization of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide, a key heterocyclic scaffold prevalent in medicinal chemistry. We present robust, validated methodologies for both qualitative and quantitative analysis using High-Performance Liquid Chromatography (HPLC) for purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and potency assessment. The protocols are designed to be self-validating through the incorporation of system suitability tests and are grounded in established regulatory principles, ensuring data integrity and reliability for research and development applications.
Introduction: The Analytical Imperative
The piperidine moiety is a foundational structural motif in a vast number of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This compound represents a specific derivative whose purity, structure, and stability are critical to its function as a potential active pharmaceutical ingredient (API) or a key intermediate.
Accurate and precise analytical methods are therefore not merely a procedural formality but the bedrock of reliable drug development. They ensure the identity, purity, and strength of a compound, which are critical quality attributes (CQAs). This guide details two orthogonal and powerful analytical techniques, HPLC and NMR, providing not just protocols, but the scientific rationale behind the methodological choices, adhering to principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
Purity Profiling by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse of the pharmaceutical industry for purity testing, offering high resolution, sensitivity, and reproducibility.[3][4] The method described herein is designed to separate the main compound from potential process impurities and degradation products.
Causality Behind Methodological Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is selected as the stationary phase. This non-polar phase provides effective retention for the moderately non-polar this compound, driven by hydrophobic interactions with the benzyl and piperidine alkyl groups.
-
Mobile Phase Composition: A mobile phase of acetonitrile and water is chosen for its excellent solubilizing properties and low UV cutoff. The inclusion of a small percentage of formic acid (0.1%) is critical. It serves to protonate the basic piperidine nitrogen, preventing peak tailing that arises from interactions with residual free silanol groups on the silica support. This ensures a consistent ionization state, leading to sharp, symmetrical peaks.[5]
-
Wavelength Selection: The benzyl group contains a phenyl chromophore that absorbs UV light strongly. The optimal detection wavelength is set at 254 nm, a common wavelength for aromatic compounds, providing a strong signal-to-noise ratio for high sensitivity.
-
Elution Mode: A gradient elution method is initially employed for method development to resolve impurities with a wide range of polarities. For routine quality control, an optimized isocratic method, as detailed below, provides faster run times and improved reproducibility.[6]
Detailed Protocol for HPLC Purity Analysis
2.2.1. Equipment and Reagents
-
HPLC System with UV/Vis or DAD detector, autosampler, and column oven.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile, Water, and Formic Acid.
-
Analytical balance, volumetric flasks, and pipettes.
-
0.22 µm syringe filters.
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Mobile Phase A, 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.2.4. System Suitability Testing (SST) To ensure the chromatographic system is performing adequately, a system suitability test must be conducted before sample analysis, as mandated by USP General Chapter <621>.[7][8][9][10] Five replicate injections of the Standard Solution are made.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Measures injection precision. |
2.2.5. Data Analysis The purity of the sample is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Structural Confirmation and Quantitative Analysis by NMR Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Furthermore, its quantitative application (qNMR) offers a primary method for determining compound purity or potency without the need for an identical reference standard, as the signal intensity is directly proportional to the number of nuclei.[11][12][13] This makes qNMR a powerful orthogonal technique to HPLC.[14][15]
Causality Behind Methodological Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It solubilizes a wide range of organic molecules and its residual proton signal appears at ~2.50 ppm, which is typically clear of most analyte signals. Importantly, it is a good solvent for observing exchangeable protons, such as those on the amide (N-H), which provides additional structural information.
-
Internal Standard for qNMR: Maleic acid is selected as the internal standard. It meets the key criteria: (1) high purity and non-hygroscopic, (2) excellent solubility in DMSO-d₆, (3) its vinylic protons produce a sharp singlet around 6.3 ppm, an uncongested region of the spectrum, and (4) it is chemically stable and does not react with the analyte.
-
Acquisition Parameters for qNMR: A long relaxation delay (D1) of at least 30 seconds is crucial. This ensures that all protons, regardless of their local chemical environment, have fully relaxed between pulses. This is a prerequisite for accurate integration and, consequently, accurate quantification.
Protocol 3.1: Structural Confirmation (¹H & ¹³C NMR)
3.2.1. Equipment and Reagents
-
NMR Spectrometer (≥400 MHz).
-
5 mm NMR tubes.
-
DMSO-d₆.
3.2.2. Sample Preparation
-
Dissolve approximately 10-15 mg of the compound in ~0.7 mL of DMSO-d₆ directly in an NMR tube.
-
Vortex briefly to ensure complete dissolution.
3.2.3. Predicted ¹H NMR Spectral Data
| Protons | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic (Benzyl) | 7.20 - 7.40 | m | 5H | C₆H ₅ |
| Amide | 6.80 - 7.50 | br s (2) | 2H | -CONH ₂ |
| Benzylic CH₂ | 3.50 | s | 2H | -CH ₂-Ph |
| Piperidine CH₂ | 1.50 - 2.80 | m | 8H | Piperidine ring |
| Methyl | 1.10 | s | 3H | -CH ₃ |
3.2.4. Data Interpretation Confirm the structure by verifying that the chemical shifts, integrations, and coupling patterns match the expected values for this compound. The ¹³C NMR spectrum should show the expected number of distinct carbon signals.
Protocol 3.2: Purity Assay by Quantitative ¹H NMR (qNMR)
3.3.1. Sample Preparation for qNMR
-
Accurately weigh ~20 mg of this compound (Sample) into a clean vial. Record the weight (W_spl).
-
Accurately weigh ~10 mg of maleic acid internal standard (IS) into the same vial. Record the weight (W_is).
-
Add ~0.8 mL of DMSO-d₆, cap the vial, and vortex until both components are fully dissolved.
-
Transfer the solution to an NMR tube.
3.3.2. NMR Acquisition Parameters
-
Pulse Angle: 30-45°
-
Acquisition Time (AQ): ≥ 3 s
-
Relaxation Delay (D1): 30 s
-
Number of Scans (NS): 8-16
3.3.3. Data Processing and Calculation
-
Process the spectrum with identical phasing and baseline correction parameters.
-
Carefully integrate a well-resolved, non-overlapping signal for the sample and the internal standard.
-
Sample Signal (I_spl): The benzylic singlet (~3.50 ppm). Number of protons (N_spl) = 2.
-
Internal Standard Signal (I_is): The vinylic singlet (~6.3 ppm). Number of protons (N_is) = 2.
-
-
Calculate the purity using the following formula:
Purity (%) = (I_spl / I_is) x (N_is / N_spl) x (MW_spl / MW_is) x (W_is / W_spl) x P_is
Where:
-
MW_spl: Molecular Weight of the sample (246.34 g/mol )
-
MW_is: Molecular Weight of the internal standard (116.07 g/mol )
-
P_is: Purity of the internal standard (e.g., 99.9%)
qNMR Analysis Workflow Diagram
Caption: Workflow for quantitative NMR (qNMR) analysis.
Method Validation Summary
Both the HPLC and NMR methods must be validated to demonstrate their suitability for their intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][16][17] The following table summarizes the typical validation characteristics required for each analytical procedure.
| Validation Characteristic | HPLC (Purity) | HPLC (Assay) | NMR (Identification) | qNMR (Assay) |
| Specificity | ✓ | ✓ | ✓ | ✓ |
| Linearity | ✓ | ✓ | ✓ | |
| Range | ✓ | ✓ | ✓ | |
| Accuracy | ✓ | ✓ | ||
| Precision | ✓ | ✓ | ✓ | |
| Limit of Detection (LOD) | ✓ | |||
| Limit of Quantitation (LOQ) | ✓ | ✓ | ||
| Robustness | ✓ | ✓ | ✓ | ✓ |
Conclusion
The HPLC and NMR spectroscopy methods detailed in this application note provide a comprehensive and robust framework for the analytical control of this compound. The HPLC method is well-suited for high-throughput purity screening and quality control, while the NMR methods offer definitive structural confirmation and a primary, orthogonal approach for quantitative purity or potency assessment. By grounding these protocols in sound scientific principles and established regulatory guidelines, researchers and drug developers can generate high-quality, reliable data to support their programs.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
Dong, M. W. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
-
Aboul-Enein, H. Y., & Islam, M. R. (1990). Chiral separation of nipecotic acid amides. Journal of Chromatography A, 511, 109-115. [Link]
-
Sethi, P. D. (2001). A review on method development by hplc. International Journal of Pharmaceutical Sciences and Research, 2(5), 114-121. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
-
Wikipedia. Piperidine. [Link]
- Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Thulluru, A. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]
-
Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]
-
ResearchGate. (2015). The 1H-NMR and 13C{1H}-NMR spectra of acylated piperidine products. [Link]
-
Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. [Link]
-
Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
Singh, S., & Singh, P. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 7(4), 233-238. [Link]
-
U.S. Food and Drug Administration. (1994). Reviewer Guidance: Validation of Chromatographic Methods. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. mastelf.com [mastelf.com]
- 4. asianjpr.com [asianjpr.com]
- 5. scispace.com [scispace.com]
- 6. pharmtech.com [pharmtech.com]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. Chromatography [usp.org]
- 11. emerypharma.com [emerypharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 16. fda.gov [fda.gov]
- 17. starodub.nl [starodub.nl]
The Piperidine-4-Carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Piperidine-4-Carboxamide Core
In the landscape of contemporary drug discovery and development, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. The piperidine-4-carboxamide moiety has firmly established itself as such a scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2] Its inherent structural features, including a basic nitrogen atom that can be protonated at physiological pH and a carboxamide group capable of forming crucial hydrogen bonds, provide a unique foundation for designing potent and selective modulators of various biological targets.[3][4] This guide provides an in-depth exploration of the medicinal chemistry applications of the piperidine-4-carboxamide scaffold, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
The strategic advantage of the piperidine ring lies in its conformational rigidity and the ability to project substituents in well-defined three-dimensional orientations, which is critical for optimizing interactions with protein binding sites.[4][5] The carboxamide linkage further enhances its utility, offering a synthetically tractable point for diversification and the introduction of various functional groups to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[2][6]
Therapeutic Applications: A Scaffold of Diverse Pharmacological Activity
The piperidine-4-carboxamide core is a recurring motif in a multitude of therapeutic agents, a testament to its broad biological relevance.[7] Key areas where this scaffold has made a significant impact include oncology, infectious diseases, and disorders of the central nervous system (CNS).
Kinase Inhibition in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them a major class of drug targets.[8] The piperidine-4-carboxamide scaffold has proven to be a highly effective framework for the development of potent and selective kinase inhibitors.
A notable example is its application in the design of inhibitors for Protein Kinase B (Akt), a central node in the PI3K/Akt/mTOR signaling pathway that is frequently hyperactivated in cancer.[9] Strategic modifications of the piperidine-4-carboxamide core have led to the discovery of orally bioavailable Akt inhibitors with significant antitumor activity.[10][11] For instance, the replacement of a 4-aminophenyl moiety with a 7H-pyrrolo[2,3-d]pyrimidine group has yielded a series of potent Akt inhibitors.[8]
The versatility of this scaffold extends to other kinases, such as Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the proliferation and growth of certain tumor cells.[12] Researchers have successfully employed 3D-QSAR modeling to explore the structure-activity relationships of piperidine carboxamide derivatives as ALK inhibitors, leading to the design of novel compounds with enhanced inhibitory activity.[12]
Signaling Pathway: The PI3K/Akt/mTOR Cascade
Caption: PI3K/Akt/mTOR signaling pathway targeted by piperidine-4-carboxamide inhibitors.
Novel Antibacterial Agents
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The piperidine-4-carboxamide scaffold has emerged as a promising starting point for the development of such agents.
One significant application is in the development of inhibitors of DNA gyrase, an essential bacterial enzyme.[13] For example, the piperidine-4-carboxamide derivative MMV688844 has demonstrated bactericidal properties against Mycobacterium abscessus, a bacterium known for its resistance to many common antibiotics.[13] Structure-activity relationship (SAR) studies have shown that modifications to the phenyl moiety of this compound can lead to analogues with increased antibacterial activity.[13] These compounds represent a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[13]
Modulators of Central Nervous System Targets
The physicochemical properties of the piperidine-4-carboxamide scaffold make it well-suited for targeting the CNS.[3] Its ability to be modified to achieve a balance of lipophilicity and aqueous solubility is advantageous for crossing the blood-brain barrier.[3]
Opioid Receptor Modulation: A significant area of research has been the development of piperidine-4-carboxamide derivatives as modulators of opioid receptors (mu, delta, and kappa), which are key targets for the treatment of pain and addiction.[1][14] Both agonists and antagonists have been developed from this scaffold, highlighting its adaptability.[14][15][16]
Secretory Glutaminyl Cyclase (sQC) Inhibition: In the context of neurodegenerative diseases like Alzheimer's, the piperidine-4-carboxamide scaffold has been identified as a novel framework for designing inhibitors of secretory glutaminyl cyclase (sQC).[17][18] This enzyme is involved in the formation of neurotoxic pyroglutamate amyloid-beta peptides, making its inhibition an attractive therapeutic strategy.[17][18]
Quantitative Data: Structure-Activity Relationship Highlights
The following table summarizes key quantitative data for representative piperidine-4-carboxamide derivatives across different therapeutic targets, illustrating the impact of structural modifications on biological activity.
| Compound ID | Target | Activity Metric | Value | Therapeutic Area | Reference |
| AZD5363 | Akt Kinase | IC50 | Potent (nanomolar) | Oncology | [11] |
| 844 | M. abscessus | MIC | >12.5 µM | Infectious Disease | [13] |
| 844-TFM | M. abscessus | MIC | 1.5 µM | Infectious Disease | [13] |
| Cpd-41 | sQC | IC50 | 34 µM | Neurodegeneration | [17][18] |
| Compound 3 | Kappa Opioid Receptor | Ke | 0.03 nM | CNS Disorders | [14] |
Experimental Protocols
Protocol 1: General Synthesis of a Piperidine-4-Carboxamide Derivative
This protocol outlines a general procedure for the amide coupling of a piperidine derivative with a carboxylic acid, a common method for synthesizing piperidine-4-carboxamides.[19]
Experimental Workflow: Synthesis of Piperidine-4-Carboxamide Derivatives
Caption: General workflow for the synthesis of piperidine-4-carboxamide derivatives.
Materials:
-
N-Boc-piperidine-4-carboxylic acid (or other suitably protected piperidine derivative)
-
Amine of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine of interest (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure piperidine-4-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Akt Kinase)
This protocol describes a general method for evaluating the inhibitory activity of a piperidine-4-carboxamide derivative against a protein kinase, such as Akt, using a luminescence-based assay.
Materials:
-
Purified recombinant Akt kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (containing MgCl₂, DTT, etc.)
-
Test compound (piperidine-4-carboxamide derivative) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound dilutions, and the Akt kinase. Incubate for 10-15 minutes at room temperature.
-
Initiation of Kinase Reaction: Add the kinase substrate and ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion: A Scaffold with a Bright Future
The piperidine-4-carboxamide scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active compounds.[3][20] As our understanding of disease biology deepens, the strategic application of this privileged scaffold will undoubtedly lead to the discovery of new and improved therapeutics for a host of human ailments. The continued exploration of novel derivatives and their structure-activity relationships will be crucial in unlocking the full potential of this remarkable molecular framework.
References
- The Emergence of 1-(4-Aminophenyl)piperidine-4-carboxamide as a Versatile Kinase Inhibitor Scaffold - Benchchem.
- Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PubMed Central. (2022-02-28).
- A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery - Benchchem.
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. (2010-02-12).
- Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Journal of Medicinal Chemistry - ACS Publications.
- The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives: A Technical Guide - Benchchem.
- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide.
- Application Notes and Protocols for the Development of Novel Kinase Inhibitors Based on 1-(4-Aminophenyl)piperidine - Benchchem.
- Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed. (2021-02-15).
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026-01-05).
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry.
- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.
- Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors | Request PDF - ResearchGate.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023-03-10).
- Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2, - PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Technical Support Center: Synthesis of Piperidine Carboxamides - Benchchem.
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025-10-21).
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC - NIH.
- 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates - PubMed. (2012-01-15).
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 13. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Use of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide in Modern Drug Design
Preamble: Deconstructing a Privileged Scaffold for Targeted Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in clinically successful drugs.[1][2][3] Its conformational flexibility, basic nitrogen atom, and tunable physicochemical properties allow it to serve as a versatile framework for engaging a wide array of biological targets, particularly within the central nervous system (CNS).[1][4] This guide focuses on a specific, rationally designed derivative: 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide .
While this exact molecule is not extensively documented in public literature, its design represents a thoughtful convergence of well-established medicinal chemistry principles. By dissecting its constituent parts, we can construct a robust framework for its synthesis, evaluation, and optimization in a drug discovery program.
-
The Piperidine Core: A six-membered saturated heterocycle that provides a three-dimensional architecture, enhances metabolic stability, and can improve pharmacokinetic (ADME) properties.[1]
-
The N-Benzyl Group: This lipophilic group is frequently used to target CNS receptors and transporters. Its presence can facilitate crossing the blood-brain barrier and provide key aromatic interactions within a target's binding pocket. Derivatives of N-benzylpiperidine have shown activity as dual serotonin and norepinephrine reuptake inhibitors and as cholinesterase inhibitors.[5][6]
-
The 4,4-Disubstitution (Methyl and Carboxamide): This geminal disubstitution at the 4-position serves two critical functions. Firstly, it blocks a common site of metabolic oxidation (C4), potentially increasing the compound's half-life. Secondly, the 4-methyl group can act as a conformational lock, restricting the piperidine ring's flexibility and presenting the other substituents in a more defined orientation for target engagement.
-
The 4-Carboxamide Group: The primary carboxamide is a versatile functional group. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with biological targets. It is often employed as a bioisostere for a carboxylic acid to improve cell permeability and reduce the potential for idiosyncratic drug toxicity associated with reactive acyl glucuronide metabolites.[7][8]
This document provides the scientific rationale, synthetic protocols, and biological evaluation strategies for leveraging this compound as a lead compound in drug discovery campaigns targeting CNS disorders, pain pathways, and beyond.
Section 1: Proposed Synthetic Pathway and Detailed Protocol
The synthesis of this compound can be logically approached from commercially available starting materials. The following four-step sequence is proposed, emphasizing efficiency and scalability.
Caption: Proposed synthetic route for the target compound.
Protocol 1.1: Multi-step Synthesis of this compound
Causality Behind Experimental Choices: This protocol employs standard, high-yielding reactions common in medicinal chemistry. N-alkylation of secondary amines like piperidine is efficiently achieved under basic conditions. Saponification is a robust method for ester hydrolysis. Finally, peptide coupling reagents like EDC/HOBt provide a mild and effective means of converting the carboxylic acid to the primary amide, minimizing side reactions.
Materials:
-
Ethyl 4-methylpiperidine-4-carboxylate
-
Benzyl bromide (or Benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (EtOH), Methanol (MeOH), Water (H₂O)
-
Hydrochloric acid (HCl), concentrated and 1M solution
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
Step 1: Synthesis of Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate (N-Benzylation)
-
To a round-bottom flask charged with ethyl 4-methylpiperidine-4-carboxylate (1.0 eq), add anhydrous acetonitrile to create a ~0.2 M solution.
-
Add anhydrous potassium carbonate (2.5 eq). The base is crucial for scavenging the HBr produced during the reaction.
-
Add benzyl bromide (1.1 eq) dropwise at room temperature. An exothermic reaction may occur.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude oil via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the product as a clear oil.
Step 2: Synthesis of 1-Benzyl-4-methylpiperidine-4-carboxylic acid (Saponification)
-
Dissolve the purified ester from Step 1 in a 3:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 50 °C for 2-4 hours. Monitor the reaction for the disappearance of the ester starting material.
-
Cool the mixture and concentrate it to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or DCM to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH ~4-5 with 1M HCl at 0 °C. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid.
Step 3: Synthesis of this compound (Amidation)
-
Suspend the carboxylic acid from Step 2 (1.0 eq) in dichloromethane (DCM).
-
Add EDC (1.2 eq) and HOBt (1.2 eq). HOBt is included to suppress racemization and improve coupling efficiency.
-
Stir the mixture at room temperature for 20 minutes to form the active ester intermediate.
-
Add concentrated ammonium hydroxide (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or flash chromatography to yield the final target compound.
Self-Validation: Each step must be validated by analytical techniques.
-
TLC/LC-MS: To monitor reaction progress and purity.
-
¹H and ¹³C NMR: To confirm the structure of the intermediates and the final product.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final compound.
Section 2: Potential Therapeutic Applications and Target Classes
The structural motifs of this compound suggest its potential utility across several therapeutic areas, primarily those involving the central nervous system.
| Potential Therapeutic Area | Target Class | Rationale & Supporting Evidence |
| Depression & Anxiety | Serotonin (SERT) & Norepinephrine (NET) Transporters | N-benzylpiperidine carboxamides have been successfully designed as dual SERT/NET reuptake inhibitors.[5] The core scaffold is well-suited to occupy the monoamine transporter binding sites. |
| Neuropathic & Chronic Pain | Opioid Receptors (μ, δ, κ) | 4-substituted piperidines are a classic scaffold for opioid receptor ligands.[9][10] The N-benzyl group can be oriented to interact with key residues, and the 4-carboxamide can form critical hydrogen bonds. |
| Alzheimer's Disease | Cholinesterases (AChE, BuChE) | The N-benzylpiperidine moiety is present in numerous cholinesterase inhibitors, including the approved drug Donepezil.[4][11] The scaffold can bridge the catalytic and peripheral anionic sites of AChE. |
| HIV/Inflammatory Disorders | Chemokine Receptors (e.g., CCR5) | 4-substituted piperidine derivatives have been developed as potent CCR5 antagonists, which function as HIV entry inhibitors.[12] |
| Schizophrenia | Dopamine (e.g., D₂) & Serotonin (e.g., 5-HT₂ₐ) Receptors | The piperidine and piperazine scaffolds are foundational in many antipsychotic drugs that modulate dopaminergic and serotonergic systems.[2][13] |
Section 3: Protocols for Biological Evaluation
A tiered approach to biological evaluation is recommended, beginning with in vitro binding and functional assays, followed by ADME profiling.
Caption: A typical workflow for evaluating a novel chemical entity.
Protocol 3.1: In Vitro Target Engagement - μ-Opioid Receptor (MOR) Radioligand Binding Assay
Causality: This assay directly measures the affinity of the test compound for the target receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand ([³H]-DAMGO). A low IC₅₀ value indicates high binding affinity.
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human μ-opioid receptor.
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of assay buffer
-
25 µL of [³H]-DAMGO (final concentration ~1 nM)
-
25 µL of test compound (serial dilutions from 100 µM to 0.1 nM) or vehicle (for total binding) or a saturating concentration of Naloxone (10 µM, for non-specific binding).
-
100 µL of cell membrane suspension (containing ~10-20 µg of protein).
-
-
Incubation: Incubate the plate at 25 °C for 60-90 minutes.
-
Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate percent inhibition relative to controls and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Protocol 3.2: In Vitro ADME - Human Liver Microsomal Stability Assay
Causality: This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s). A compound that is rapidly depleted has low metabolic stability and will likely have a short half-life in vivo.
-
Reagents: Human liver microsomes (HLM), NADPH (cofactor), test compound, positive control (e.g., Verapamil, a rapidly metabolized compound).
-
Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Initiation: Pre-warm the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM). A parallel incubation without NADPH serves as a negative control.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693/k.
Section 4: Structure-Activity Relationship (SAR) Guidance
Systematic modification of the lead compound is essential for optimizing potency, selectivity, and pharmacokinetic properties. The table below outlines logical next steps for analog synthesis.
| Position of Modification | Suggested Modification | Rationale | Potential Impact |
| N-Benzyl Ring | Substitution (e.g., F, Cl, OMe, CF₃ at ortho, meta, para) | Modulate electronics and lipophilicity; probe for specific interactions in the binding pocket. Para-fluoro substitution can block metabolism.[14] | Potency, selectivity, metabolic stability. |
| N-Benzyl Ring | Replacement with other aryl/heteroaryl groups (e.g., Pyridyl, Thienyl) | Introduce hydrogen bond acceptors/donors; alter solubility and pKa. | Potency, solubility, off-target profile. |
| 4-Methyl Group | Replacement with Ethyl, Cyclopropyl | Explore the size limitations of the hydrophobic pocket. A cyclopropyl group can improve metabolic stability. | Potency, metabolic stability. |
| 4-Carboxamide | N-methylation (secondary amide) | Reduce hydrogen bond donor capacity; may increase membrane permeability. | Permeability, target affinity. |
| 4-Carboxamide | Replacement with bioisosteres (e.g., Tetrazole, Oxadiazole) | Mimic H-bonding properties while improving metabolic stability and physicochemical properties. Tetrazoles are classic bioisosteres for carboxylic acids and can act similarly to amides in some contexts.[8][14] | Potency, bioavailability, metabolic stability. |
Conclusion
This compound represents a promising starting point for drug discovery programs. It is built upon a privileged scaffold and incorporates key structural features designed to enhance drug-like properties. The synthetic route is straightforward, and a clear path for biological evaluation and subsequent lead optimization can be readily implemented. By applying the principles and protocols outlined in this guide, research teams can efficiently explore the therapeutic potential of this chemical class and accelerate the development of novel therapeutics.
References
-
Gong, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ušjak, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Zhu, J., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]
-
Singh, H., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry. [Link]
-
SK-ENAB. (n.d.). Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide. SK-ENAB. [Link]
-
Ilyin, A. P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. [Link]
-
Kim, M. S., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
-
Jakubowska, A., et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]
-
Costa, M., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. drughunter.com [drughunter.com]
- 9. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 1-Benzylpiperidine Carboxamide Derivatives for Dual Serotonin-Norepinephrine Reuptake Inhibition
Introduction: The Therapeutic Promise of Dual Reuptake Inhibitors
Major Depressive Disorder (MDD) is a complex psychiatric condition characterized by a persistent low mood, anhedonia, and cognitive dysfunction. While the precise pathophysiology remains under investigation, dysregulation of monoamine neurotransmitters, particularly serotonin (5-HT) and norepinephrine (NE), is a well-established therapeutic target.[1] Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressants that function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This dual mechanism of action can offer broader efficacy compared to single-target agents like Selective Serotonin Reuptake Inhibitors (SSRIs), potentially addressing a wider range of depressive symptoms, including associated neuropathic pain.[2]
The 1-benzylpiperidine carboxamide scaffold has emerged as a promising chemotype for the development of novel dual SERT/NET inhibitors.[3][4] Strategic chemical modifications to this core structure allow for the fine-tuning of potency and selectivity, offering a versatile platform for lead optimization in drug discovery campaigns. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and in vitro evaluation of 1-benzylpiperidine carboxamide derivatives as dual reuptake inhibitors. The protocols herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this important class of molecules.
Synthetic Strategy: A Two-Step Approach to 1-Benzylpiperidine Carboxamides
The synthesis of the target 1-benzylpiperidine carboxamide derivatives is efficiently achieved through a two-step sequence involving an initial amidation followed by N-alkylation. This strategy allows for the modular assembly of the final compounds, facilitating the generation of a diverse chemical library for structure-activity relationship (SAR) studies.
Causality in Experimental Design:
The choice of a two-step synthesis is deliberate. The amide bond is generally more stable and less reactive than the piperidine nitrogen. Therefore, forming the amide linkage first, followed by the N-alkylation of the piperidine ring, prevents potential side reactions and simplifies purification. The use of common and well-characterized coupling agents for amidation, and reductive amination or direct alkylation for the second step, ensures high yields and predictability.
Experimental Protocols
Part 1: Synthesis of the Piperidine Carboxamide Intermediate (Amidation)
This protocol describes the general procedure for the coupling of a substituted carboxylic acid with 4-aminopiperidine.
Materials:
-
Substituted carboxylic acid (e.g., diphenylacetic acid)
-
1-Boc-4-aminopiperidine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Protocol:
-
Amide Coupling:
-
To a solution of the substituted carboxylic acid (1.0 eq) and 1-Boc-4-aminopiperidine (1.1 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and TEA (2.0 eq).
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM. Alternatively, for a more efficient coupling, use HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of Boc-protected intermediate:
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected piperidine carboxamide.
-
-
Boc-Deprotection:
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected piperidine carboxamide intermediate. This intermediate is often used in the next step without further purification.
-
Part 2: Synthesis of the Final 1-Benzylpiperidine Carboxamide Derivative (N-Alkylation)
This protocol outlines the N-alkylation of the piperidine carboxamide intermediate with a substituted benzyl bromide.
Materials:
-
Piperidine carboxamide intermediate (from Part 1)
-
Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile (ACN) or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Protocol:
-
N-Alkylation Reaction:
-
To a solution of the piperidine carboxamide intermediate (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.0 eq) and the substituted benzyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final 1-benzylpiperidine carboxamide derivative.
-
Visualization of the Synthetic Workflow
Caption: General two-step synthesis of 1-benzylpiperidine carboxamide derivatives.
Structural Characterization of Synthesized Compounds
To ensure the identity and purity of the synthesized 1-benzylpiperidine carboxamide derivatives, a comprehensive analytical characterization is imperative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the final compounds. The proton NMR should show characteristic signals for the aromatic protons of the benzyl and carboxamide moieties, as well as the aliphatic protons of the piperidine ring. The carbon NMR will confirm the presence of all carbon atoms in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement of the synthesized compound, which can be used to confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide carbonyl (C=O) stretch, which typically appears in the region of 1630-1680 cm⁻¹.
-
Purity Analysis: The purity of the final compounds should be determined by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for in vitro biological testing.
Biological Evaluation: In Vitro Dual Reuptake Inhibition Assays
The primary biological activity of the synthesized 1-benzylpiperidine carboxamide derivatives is their ability to inhibit the serotonin and norepinephrine transporters. This is typically assessed using in vitro uptake inhibition assays in cell lines stably expressing the human transporters (hSERT and hNET).
Protocol: In Vitro SERT and NET Uptake Inhibition Assay
This protocol describes a general method for determining the inhibitory potency (IC₅₀) of test compounds on SERT and NET using a radioligand-based uptake assay.
Materials:
-
HEK-293 cells stably expressing hSERT or hNET
-
Cell culture medium (e.g., DMEM with 10% FBS, and a selection antibiotic like G418)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Serotonin ([³H]-5-HT) for SERT assay
-
[³H]-Norepinephrine ([³H]-NE) for NET assay
-
Test compounds (1-benzylpiperidine carboxamide derivatives)
-
Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET)
-
Scintillation cocktail and a liquid scintillation counter
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HEK-293-hSERT and HEK-293-hNET cells in appropriate culture medium at 37 °C in a humidified atmosphere with 5% CO₂.
-
Plate the cells in 96-well plates at a suitable density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight.[5]
-
-
Assay Preparation:
-
On the day of the assay, wash the cells once with KRH buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors in KRH buffer.
-
-
Inhibition Assay:
-
Pre-incubate the cells with various concentrations of the test compounds or reference inhibitors for 10-20 minutes at room temperature.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled substrate ([³H]-5-HT for SERT or [³H]-NE for NET) to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature. The optimal incubation time should be determined empirically to ensure linear uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells after subtracting the non-specific uptake.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the concentration-response data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualization of the Biological Screening Cascade
Caption: Workflow for the in vitro biological evaluation of synthesized compounds.
Structure-Activity Relationship (SAR) Insights
The modular synthesis approach allows for systematic modifications to the 1-benzylpiperidine carboxamide scaffold to probe the structure-activity relationships. Based on published literature, several key structural features have been identified to influence the potency and selectivity for SERT and NET.[6][7][8]
Table 1: Illustrative Structure-Activity Relationship Data for 1-Benzylpiperidine Carboxamide Derivatives
| Compound ID | R¹ (on Benzyl Ring) | R² (on Carboxamide) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| 1a | H | Diphenylacetyl | 50 | 120 |
| 1b | 4-F | Diphenylacetyl | 35 | 95 |
| 1c | H | 2-Naphthylacetyl | 25 | 60 |
| 1d | 4-F | 2-Naphthylacetyl | 18 | 45 |
| Venlafaxine | - | - | 82 | 2480 |
| Duloxetine | - | - | 0.8 | 7.5 |
Note: The data in this table is hypothetical and for illustrative purposes, but is based on trends observed in the scientific literature.[3][6]
Key SAR Observations:
-
Substituents on the Benzyl Ring (R¹): Electron-withdrawing groups, such as fluorine, at the 4-position of the benzyl ring can enhance potency at both SERT and NET.
-
Carboxamide Moiety (R²): The nature of the aromatic group attached to the carboxamide is a critical determinant of activity. Bulky, lipophilic groups such as diphenylacetyl and 2-naphthylacetyl are generally favored for potent dual inhibition.[6][7]
-
Linker Length: Studies have shown that the length of the linker between the piperidine nitrogen and the benzyl group can influence selectivity, with shorter linkers sometimes favoring dopamine transporter (DAT) inhibition.[6][7]
Conclusion
The 1-benzylpiperidine carboxamide scaffold represents a highly tractable platform for the design and synthesis of novel dual serotonin-norepinephrine reuptake inhibitors. The synthetic and analytical protocols detailed in this application note provide a robust framework for researchers to synthesize, purify, characterize, and evaluate these compounds. By systematically exploring the structure-activity relationships, it is possible to identify lead candidates with optimized potency and selectivity profiles for further preclinical development as potential treatments for major depressive disorder and other related conditions.
References
-
Vaishnavi, S., et al. (2013). Duloxetine for the management of major depressive disorder. Neuropsychiatric Disease and Treatment, 9, 1409–1425. [Link]
-
Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42. [Link]
-
Stahl, S. M., et al. (2005). Dual serotonin and noradrenaline reuptake inhibition: a new strategy for treating depression. CNS Spectrums, 10(9), 733–745. [Link]
-
Cleveland Clinic. (2022). SNRIs (Serotonin and Norepinephrine Reuptake Inhibitors). [Link]
-
Paudel, S., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6418–6426. [Link]
-
Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. [Link]
-
Paudel, S., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(3), 326–335. [Link]
-
Kim, K.-M., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(3), 326-335. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]
-
Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. [Link]
-
Reith, M. E., et al. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 123-133. [Link]
-
Sitte, H. H., et al. (2001). Substantial loss of substrate by diffusion during uptake in HEK-293 cells expressing neurotransmitter transporters. Neuroscience Letters, 314(1-2), 45-48. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.it]
The Art of the Amide Bond: A Definitive Guide to the Coupling of Piperidine-4-Carboxylic Acid
Introduction: The Piperidine Moiety in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. Piperidine-4-carboxylic acid, in particular, serves as a versatile building block, enabling the synthesis of a diverse array of amides that are pivotal in the development of novel therapeutics.
This comprehensive guide provides an in-depth exploration of the amide coupling of piperidine-4-carboxylic acid. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and address potential challenges and side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to master this critical transformation in organic synthesis.
The Mechanistic Heart of Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process. The direct reaction is thermodynamically unfavorable due to the acidic nature of the carboxylic acid and the basicity of the amine, which leads to a non-productive acid-base reaction.[1] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[2][3] This is achieved through the use of coupling reagents.
Carbodiimide-Mediated Coupling: The Workhorse of Amide Synthesis
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used activating agents.[1][2][4] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea byproduct.[4][5]
However, the O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine, thus terminating the desired reaction pathway.[5] To mitigate this and also to reduce the risk of racemization when using chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) are often employed.[6] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine.[6][7]
Figure 1: Carbodiimide coupling workflow.
Uronium/Aminium Reagents: The High-Efficiency Choice
For more challenging couplings, including those with sterically hindered substrates or those prone to racemization, uronium or aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the reagents of choice.[2][8] HATU is prized for its high efficiency and rapid reaction kinetics.[8]
The mechanism with HATU also proceeds in two stages.[8][9] First, the carboxylic acid, deprotonated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[8][9][10] This is rapidly converted to a more stable OAt-active ester.[9][10] The subsequent nucleophilic attack by the amine on this active ester furnishes the amide product.[9][10] The pyridine nitrogen in the HOAt leaving group is believed to facilitate the reaction via a hydrogen-bonded transition state, contributing to the high efficiency of HATU.[9]
Figure 2: HATU-mediated coupling workflow.
Experimental Protocols
A Note on Piperidine Protection: Piperidine-4-carboxylic acid possesses a secondary amine within its structure. If the desired product is an amide at the carboxylic acid position while retaining the piperidine N-H, it is crucial to use the N-protected form of the starting material (e.g., Boc-piperidine-4-carboxylic acid). If the piperidine nitrogen is unprotected, it can compete with the target amine, leading to side products.[11] The following protocols assume the use of N-Boc-piperidine-4-carboxylic acid.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Materials:
-
N-Boc-piperidine-4-carboxylic acid
-
Amine
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-piperidine-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in an appropriate solvent (DCM or DMF, ~0.1-0.5 M).
-
Add the amine (1.0-1.2 eq) and HOBt (1.2 eq).
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
If using DCM, dilute the reaction mixture with additional DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
If using DMF, quench the reaction with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers and wash as described above.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
| Reagent | Equivalents | Purpose |
| N-Boc-piperidine-4-carboxylic acid | 1.0 | Carboxylic acid source |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 | Coupling reagent |
| HOBt | 1.2 | Additive to suppress side reactions |
| DIPEA / TEA | 2.0 - 3.0 | Base to neutralize salts and facilitate reaction |
Protocol 2: HATU-Mediated Amide Coupling
This protocol is highly effective for sterically hindered amines or when rapid and clean conversion is required.
Materials:
-
N-Boc-piperidine-4-carboxylic acid
-
Amine
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in DMF (~0.1-0.5 M).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up:
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The urea byproduct from HATU is water-soluble and typically removed during the aqueous workup.[12]
| Reagent | Equivalents | Purpose |
| N-Boc-piperidine-4-carboxylic acid | 1.0 | Carboxylic acid source |
| Amine | 1.0 - 1.1 | Nucleophile |
| HATU | 1.1 | High-efficiency coupling reagent |
| DIPEA | 2.5 | Non-nucleophilic base |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Inadequate activation of the carboxylic acid or presence of moisture.
-
Solution: Ensure coupling reagents are fresh and the reaction is conducted under anhydrous conditions. For challenging substrates, switching from EDC/HOBt to a more potent reagent like HATU can significantly improve yields.[11]
-
-
Side Reactions:
-
Guanidinylation: When using HATU, the amine can react with the coupling reagent itself, forming a guanidinium byproduct.[8]
-
Solution: Pre-activating the carboxylic acid with HATU and base for a short period before adding the amine can minimize this side reaction.[13]
-
Racemization: If using a chiral amine or a substituted piperidine-4-carboxylic acid with a stereocenter, racemization can be a concern, especially with carbodiimide methods.
-
Solution: The use of additives like HOBt or employing HATU, which is known to suppress racemization, is highly recommended.[6][8]
-
-
Purification Challenges:
-
Urea Byproducts: The urea byproduct from DCC is notoriously difficult to remove due to its low solubility. EDC is preferred as its urea byproduct is water-soluble and easily removed during aqueous workup.[14] The tetramethylurea from HATU is also water-soluble.[12]
-
Solution: A thorough aqueous workup is critical. If urea byproducts persist, they can sometimes be removed by trituration or careful column chromatography.
-
Conclusion
The amide coupling of piperidine-4-carboxylic acid is a cornerstone reaction in the synthesis of pharmaceutically relevant molecules. A thorough understanding of the underlying mechanisms of different coupling reagents allows for the rational selection of reaction conditions to maximize yield and purity. By employing robust protocols, such as those detailed for EDC/HOBt and HATU, and being mindful of potential side reactions, researchers can confidently and efficiently synthesize a vast array of piperidine-4-carboxamides to drive innovation in drug discovery.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available at: [Link]
-
Wikipedia contributors. (n.d.). HATU. Wikipedia. Available at: [Link]
-
Chem-space. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Chem-space.com. Available at: [Link]
-
Wikipedia contributors. (n.d.). Carbodiimide. Wikipedia. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Subramanian, G., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.org. Available at: [Link]
-
American Chemical Society. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. Available at: [Link]
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. Available at: [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. nbinno.com [nbinno.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: 1-Benzylpiperidine Derivatives as Cholinesterase Inhibitors
Introduction: The Therapeutic Promise of 1-Benzylpiperidine Derivatives in Neurodegenerative Disorders
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and learning.[1][2] A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain, primarily due to its hydrolysis by the enzyme acetylcholinesterase (AChE).[2][3] Consequently, inhibiting AChE is a primary therapeutic strategy to manage the symptoms of AD.[1][2] The piperidine ring, with its tertiary nitrogen, can act as a proton acceptor, enabling interaction with the anionic site of AChE.[3]
The 1-benzylpiperidine scaffold has emerged as a crucial pharmacophore in the design of potent and selective cholinesterase inhibitors.[4] This structural motif is a key component of donepezil, a leading medication for Alzheimer's disease.[3][4] The benzyl group of these derivatives often provides favorable binding to the catalytic site of AChE.[4] This guide provides a comprehensive overview of the application and evaluation of 1-benzylpiperidine derivatives as cholinesterase inhibitors, offering detailed protocols for their synthesis, in vitro and in vivo assessment, and computational analysis.
I. Chemical Synthesis of 1-Benzylpiperidine Derivatives
The synthesis of 1-benzylpiperidine derivatives is a critical first step in the drug discovery process. These synthetic routes are designed to be versatile, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). A common synthetic strategy involves the reaction of a key intermediate, such as 1-benzylpiperidin-4-ylethylamine, with a suitable electrophile to yield the target compound.[1]
General Synthetic Protocol:
A representative synthetic scheme for preparing 1-benzylpiperidine derivatives is outlined below. This multi-step process typically begins with commercially available starting materials and involves standard organic chemistry transformations. For instance, the synthesis of 1-benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine involves the initial preparation of 2-(1-benzylpiperidine-4-yl)-ethylamine, followed by its reaction with 2-chloro-5-phenyl-1,3,4-thiadiazole.[1]
Caption: Principle of the Ellman's assay for AChE activity.
Protocol for 96-Well Plate Ellman's Assay:
This protocol is adapted for a high-throughput screening format.
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
AChE solution (from electric eel)
-
Butyrylcholinesterase (BChE) solution (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) substrate solutions
-
DTNB solution
-
Test compounds (1-benzylpiperidine derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE/BChE solution, and 20 µL of DMSO.
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE/BChE solution, and 20 µL of test compound at various concentrations. [5]2. Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. [5]3. Reaction Initiation: Add 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.
-
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every minute. [6]5. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: Inhibitory Activity of 1-Benzylpiperidine Derivatives
The results of the cholinesterase inhibition assays are typically summarized in a table for easy comparison of the inhibitory potency (IC₅₀ values) of the synthesized compounds against AChE and BChE.
| Compound | Substitution Pattern | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| 15a | Unsubstituted | 0.52 ± 0.08 | 1.25 ± 0.15 | 2.40 |
| 15b | 2-Methyl | 0.39 ± 0.11 | 0.89 ± 0.12 | 2.28 |
| 15j | 4-Chloro | 1.12 ± 0.14 | 0.16 ± 0.04 | 0.14 |
| Donepezil | Reference | 0.02 ± 0.003 | 3.56 ± 0.21 | 178 |
Data adapted from a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones.[7]
III. In Silico Studies: Molecular Docking
Molecular docking is a computational technique used to predict the binding mode of a ligand (inhibitor) within the active site of a protein (enzyme). [8][9]This provides valuable insights into the molecular interactions driving the inhibitory activity and can guide the rational design of more potent inhibitors.
Protocol for Molecular Docking with AChE:
-
Protein Preparation: Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of the 1-benzylpiperidine derivative and convert it to a 3D structure. Minimize its energy to obtain a stable conformation.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD) to dock the prepared ligand into the active site of the prepared AChE structure. The active site is typically defined by key amino acid residues.
-
Analysis of Docking Poses: Analyze the predicted binding poses of the ligand in the AChE active site. Identify key interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions with the amino acid residues. For instance, the benzyl group of the ligand might form π-π interactions with tryptophan (Trp) and tyrosine (Tyr) residues in the active site. [2]
Caption: Key interactions of a 1-benzylpiperidine derivative in the AChE active site.
IV. In Vivo Evaluation in Animal Models
In vivo studies are essential to evaluate the efficacy and safety of promising cholinesterase inhibitors in a living organism. [10][11]Animal models of Alzheimer's disease are often used for this purpose.
Scopolamine-Induced Amnesia Model:
Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment in rodents, mimicking the cholinergic deficit observed in AD. [10][11] Protocol:
-
Animal Acclimatization: Acclimate rodents (mice or rats) to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound (1-benzylpiperidine derivative) or vehicle orally or via intraperitoneal injection.
-
Induction of Amnesia: After a specific time (e.g., 30-60 minutes), administer scopolamine to induce amnesia.
-
Behavioral Testing: Conduct behavioral tests to assess cognitive function. Common tests include:
-
Morris Water Maze: Evaluates spatial learning and memory. [10] * Y-Maze: Assesses spatial working memory. [10] * Passive Avoidance Test: Measures learning and memory based on an aversive stimulus. [10]5. Data Analysis: Compare the performance of the drug-treated group with the scopolamine-treated and vehicle-treated groups to determine if the compound can reverse the cognitive deficits.
-
Caption: Workflow for in vivo evaluation using a scopolamine-induced amnesia model.
V. Kinetic Analysis of Enzyme Inhibition
Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic studies can determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. [12]
Lineweaver-Burk Plot Analysis:
The Lineweaver-Burk plot, or double reciprocal plot, is a graphical representation of enzyme kinetics that can help distinguish between different types of inhibition. [13][14] Protocol:
-
Enzyme Assay: Perform the cholinesterase inhibition assay with varying concentrations of the substrate (acetylthiocholine) in the absence and presence of a fixed concentration of the inhibitor.
-
Data Transformation: Calculate the reciprocal of the reaction velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).
-
Plotting: Plot 1/V versus 1/[S] for both the uninhibited and inhibited reactions.
-
Interpretation:
-
Competitive Inhibition: The lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: The lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: The lines are parallel (both Vmax and Km decrease).
-
Mixed Inhibition: The lines intersect in the second or third quadrant.
-
Caption: Representative Lineweaver-Burk plots for different types of enzyme inhibition.
Conclusion
The 1-benzylpiperidine scaffold continues to be a highly promising framework for the development of novel cholinesterase inhibitors. The integrated approach described in these application notes, combining chemical synthesis, in vitro screening, in silico modeling, and in vivo validation, provides a robust pathway for the identification and optimization of new therapeutic agents for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.
References
- Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. (2025). CNS & Neurological Disorders - Drug Targets.
- Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. (n.d.). Asian Journal of Chemistry.
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Lineweaver–Burk plot. (n.d.). In Wikipedia. [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). MCAT Biochemistry. [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]
-
Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. (2025). PubMed. [Link]
-
Lineweaver–Burk Plot. (2022). Microbe Notes. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules. [Link]
-
Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. (2019). ACS Chemical Neuroscience. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Cholinesterase inhibitor effects on neurotransmitters in rat cortex in vivo. (1994). The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). Journal of Medicinal Chemistry. [Link]
-
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry. [Link]
-
MOLECULAR DOCKING STUDY ON 1-(3-(4-BENZYLPIPERAZIN-1-YL)PROPYL)-3,7-DIMETHYL-1H-PURINE-2,6(3H,7H)-DIONE AS AN ACETYLCHOLINESTERASE INHIBITOR. (2018). CBU International Conference Proceedings. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). PubMed. [Link]
-
MOLECULAR DOCKING STUDY ON 1-(3-(4-BENZYLPIPERAZIN-1-YL)PROPYL)-3,7-DIMETHYL-1H-PURINE-2,6(3H,7H)-DIONE AS AN ACETYLCHOLINESTERASE INHIBITOR. (2018). ResearchGate. [Link]
-
Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. (2016). Toxicology Letters. [Link]
-
E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. (n.d.). Semantic Scholar. [Link]
-
An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils. (2019). Galen Medical Journal. [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention. [Link]
-
In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. (2021). Frontiers in Pharmacology. [Link]
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2017). Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsi.org [ijpsi.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOLECULAR DOCKING STUDY ON 1-(3-(4-BENZYLPIPERAZIN-1-YL)PROPYL)-3,7-DIMETHYL-1H-PURINE-2,6(3H,7H)-DIONE AS AN ACETYLCHOLINESTERASE INHIBITOR | CBU International Conference Proceedings [ojs.journals.cz]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 14. microbenotes.com [microbenotes.com]
Application Notes: The Strategic Synthesis of Substituted Piperidines in Modern Pharmaceuticals
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Piperidine Ring as a Cornerstone of Drug Design
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and influential structural motifs in medicinal chemistry.[1][2] Its prevalence is not a matter of chance but a direct consequence of its outstanding physicochemical and pharmacological properties. Found in numerous natural alkaloids and over twenty classes of FDA-approved pharmaceuticals, the piperidine ring is rightfully considered a "privileged scaffold."[1][2][3]
The strategic incorporation of a piperidine moiety into a drug candidate offers several distinct advantages:
-
Modulation of Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid ~11) is typically protonated at physiological pH.[4] This allows for the formation of strong ionic interactions with biological targets and provides a handle to fine-tune aqueous solubility and lipophilicity (LogP/LogD), which are critical parameters for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][3][5]
-
Stereochemical Control: As a saturated heterocycle, the piperidine ring predominantly adopts a stable chair conformation. This allows for the precise three-dimensional positioning of substituents in either axial or equatorial orientations, which is crucial for optimizing binding affinity and selectivity to target proteins.[1]
-
Improved Pharmacokinetics: The piperidine ring is generally metabolically stable and can enhance a molecule's ability to cross biological membranes, often leading to improved bioavailability and reduced toxicity.[3]
-
Synthetic Tractability: A vast and versatile toolbox of synthetic methodologies has been developed for the construction and functionalization of the piperidine ring, making it an accessible component for synthetic and medicinal chemists.[6]
This guide provides an in-depth examination of key synthetic strategies for preparing substituted piperidines and presents detailed protocols for their application in the synthesis of high-impact pharmaceutical agents.
Chapter 1: Foundational Synthetic Strategies for Piperidine Scaffolds
The efficient construction of the piperidine core is a foundational task in medicinal chemistry. Several robust strategies have been established, each with distinct advantages depending on the desired substitution pattern and stereochemistry.
Catalytic Hydrogenation of Pyridine Precursors
The most direct route to the piperidine core is the reduction of a corresponding pyridine derivative. This method is attractive for its atom economy and the wide availability of substituted pyridines.
-
Mechanism & Causality: The reaction typically proceeds via heterogeneous catalysis (e.g., PtO₂, Rh/C, Ru/C) or homogeneous catalysis. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical for achieving high yields and, in certain cases, stereoselectivity. For instance, rhodium catalysts have proven effective for hydrogenating substituted pyridines under milder conditions.[2] The presence of acid additives can sometimes accelerate the reaction but may not be compatible with sensitive functional groups.[2]
De Novo Cyclization Strategies
Building the ring from acyclic precursors offers high flexibility for introducing multiple substituents and controlling stereochemistry. Key cyclization approaches include:
-
Intramolecular Amination/Alkylation: This involves the cyclization of a linear chain containing a terminal amine and an electrophilic group (e.g., a halide or tosylate).
-
Reductive Amination of Dicarbonyls: A common and powerful method where a 1,5-dicarbonyl compound reacts with ammonia or a primary amine, followed by in-situ reduction (often with NaBH₃CN or H₂/catalyst) to form the piperidine ring.
-
Aza-Diels-Alder Reaction: A [4+2] cycloaddition between an aza-diene and a dienophile to construct a tetrahydropyridine, which can then be readily reduced to the corresponding piperidine. This method is particularly powerful for establishing multiple stereocenters in a single step.
The choice of strategy is dictated by the target molecule's complexity and the desired stereochemical outcome. Asymmetric methods, employing chiral auxiliaries, catalysts, or starting from the chiral pool (e.g., amino acids), are essential for producing enantiomerically pure piperidines.[7][8]
Caption: Core strategies for the synthesis of substituted piperidine rings.
Chapter 2: Case Study: Asymmetric Synthesis of a Key Intermediate for CNS Agents
The precise control of stereochemistry is paramount for drugs targeting the central nervous system (CNS). This section details a protocol for the asymmetric synthesis of a chiral 4-substituted piperidine, a common motif in CNS therapeutics like Donepezil and certain neurokinin receptor antagonists. We will focus on a diastereoselective reduction of an N-protected 4-piperidone.
Protocol: Diastereoselective Reduction of N-Boc-4-piperidone
This protocol describes the synthesis of cis-N-Boc-4-hydroxy-4-phenylpiperidine. The bulky phenyl group at the 4-position directs the hydride delivery to the opposite face, yielding the thermodynamically more stable equatorial alcohol. The N-Boc protecting group is chosen for its stability under reductive conditions and its ease of removal.
Materials:
-
N-Boc-4-piperidone
-
Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology:
Part A: Grignard Addition to form Tertiary Alcohol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (5.0 g, 25.1 mmol) and dissolve in anhydrous THF (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add phenylmagnesium bromide (10.0 mL, 30.1 mmol, 1.2 equiv) dropwise over 20 minutes, maintaining the internal temperature below 5 °C. Causality: Slow addition is crucial to control the exotherm of the Grignard reaction and prevent side reactions.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, N-Boc-4-hydroxy-4-phenylpiperidine, which is used directly in the next step.
Part B: Stereoselective Reduction (Illustrative Alternative for Ketone Reduction)
Note: This is an alternative protocol illustrating stereoselective reduction of a ketone. For the intermediate from Part A, one would proceed to deprotection or further functionalization. This protocol is for reducing a piperidone to a piperidinol.
-
Reaction Setup: Dissolve N-Boc-4-piperidone (5.0 g, 25.1 mmol) in Methanol (100 mL) in a 250 mL round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Hydride Addition: Add sodium borohydride (1.42 g, 37.6 mmol, 1.5 equiv) portion-wise over 15 minutes. Causality: NaBH₄ is a mild reducing agent, suitable for ketones and compatible with the Boc-protecting group. The portion-wise addition controls the hydrogen gas evolution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC until the starting material is consumed.
-
Quenching & Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL), dry over MgSO₄, filter, and concentrate to yield the crude product, N-Boc-4-hydroxypiperidine. Purification by flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in hexanes) typically yields the product with high diastereoselectivity.
Data Summary Table:
| Step | Product | Starting Material | Reagents | Typical Yield | Purity (by ¹H NMR) |
| A | N-Boc-4-hydroxy-4-phenylpiperidine | N-Boc-4-piperidone | PhMgBr, THF | 90-95% (crude) | >90% |
| B | N-Boc-4-hydroxypiperidine | N-Boc-4-piperidone | NaBH₄, MeOH | 95-99% | >98% (cis/trans ratio >10:1) |
digraph "Asymmetric_Synthesis_Workflow" { graph [splines=true, overlap=false, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];start [label="N-Boc-4-piperidone", fillcolor="#F1F3F4"]; step1 [label="1. PhMgBr, THF, 0°C\n2. aq. NH4Cl quench", fillcolor="#FBBC05"]; intermediate [label="Crude N-Boc-4-hydroxy-\n4-phenylpiperidine", shape=ellipse, fillcolor="#FFFFFF", style=filled]; step2 [label="Deprotection / Further\nFunctionalization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Advanced CNS\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
Caption: Workflow for the synthesis of a chiral 4-substituted piperidine intermediate.
Chapter 3: Case Study: N-Functionalization in the Synthesis of Opioid Analgesics
The nitrogen atom of the piperidine ring is a key site for functionalization, profoundly influencing the pharmacological activity of many drugs. In the case of the fentanyl class of opioid analgesics, the N-substituent is critical for potent µ-opioid receptor agonism. This protocol details a standard N-alkylation via reductive amination.
Protocol: Synthesis of N-Benzyl-4-piperidone
This protocol describes the synthesis of N-benzyl-4-piperidone from 4-piperidone hydrochloride, a common building block. Reductive amination is a robust and high-yielding method for N-alkylation.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 4-piperidone monohydrate hydrochloride (10.0 g, 65.1 mmol) in dichloromethane (200 mL).
-
Basification: Add triethylamine (18.2 mL, 130.2 mmol, 2.0 equiv) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes. Causality: The reaction requires the free amine to act as a nucleophile. TEA is a convenient organic base to remove the HCl.
-
Imine Formation: Add benzaldehyde (7.0 g, 66.0 mmol, 1.01 equiv). Stir at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (20.7 g, 97.6 mmol, 1.5 equiv) portion-wise over 20 minutes. Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less water-sensitive than NaBH₃CN and can be added directly to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight (approx. 16 hours). Monitor by TLC (1:1 Hexanes:EtOAc) for the disappearance of benzaldehyde.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution (100 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield N-benzyl-4-piperidone as a pale yellow oil.
Data Summary Table:
| Product | Starting Materials | Key Reagent | Typical Yield | Purity (by GC-MS) |
| N-Benzyl-4-piperidone | 4-Piperidone HCl, Benzaldehyde | NaBH(OAc)₃ | 85-92% | >97% |
Conclusion
The substituted piperidine scaffold remains an indispensable tool in the arsenal of the medicinal chemist. Its favorable properties and synthetic versatility ensure its continued prominence in the development of future therapeutics. The mastery of synthetic routes, from foundational ring-forming strategies to precise stereoselective functionalizations, is critical for harnessing the full potential of this privileged structure. The protocols detailed herein represent robust, field-proven methods that can be adapted and optimized for the synthesis of a wide array of complex pharmaceutical targets.
References
-
Watson, P. S., Jiang, B., & Scott, B. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (23), 2673-2682. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 204, 112648. [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2946. [Link]
-
Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric Routes to Substituted Piperidines. Heriot-Watt Research Portal. [Link]
-
Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy, 17, 123-145. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
-
Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme-connect, 1-15. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Piperidine-4-Carboxylic Acid Amides
Welcome to the Technical Support Center for the synthesis of substituted piperidine-4-carboxylic acid amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this critical area of medicinal chemistry. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, and mastering its synthesis is key to successful drug discovery programs.[1][2][3][4] This resource is structured to address specific issues you may face in the lab, offering practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Protecting Group Strategies for the Piperidine Nitrogen
The selection and manipulation of protecting groups for the piperidine nitrogen are crucial for a successful synthetic route. Here, we address common questions regarding this key step.
Q1: I'm planning a multi-step synthesis. Which N-protecting group, Boc or Cbz, is more suitable for my piperidine-4-carboxylic acid derivative?
A1: The choice between a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz or Z) group depends largely on the downstream reaction conditions you anticipate.
-
Boc Group: This is often the preferred choice due to its stability in a wide range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[5] It is particularly advantageous if your synthesis involves hydrogenation steps for other functionalities, as the Boc group is stable under these conditions.
-
Cbz Group: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[6] This makes it an excellent orthogonal protecting group to the Boc group. If your downstream steps are sensitive to acid but compatible with hydrogenation, Cbz is a better option.
Here is a summary to aid in your decision:
| Protecting Group | Common Protection Reagents | Stability | Deprotection Conditions | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, hydrogenation, and mild reducing agents. | Acidic conditions (e.g., TFA in DCM, 4M HCl in dioxane).[5] | The resulting deprotected piperidine may form a salt (e.g., trifluoroacetate or hydrochloride) that can sometimes be challenging to handle.[5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and mild basic conditions. | Catalytic hydrogenation (H₂, Pd/C).[6] | Not suitable if other functional groups in your molecule are sensitive to reduction by hydrogenation. |
Q2: My N-Boc deprotection with TFA is complete according to TLC/LC-MS, but I'm struggling with the workup. The product seems to be water-soluble. What's the best way to isolate my deprotected piperidine?
A2: This is a common issue, as the resulting piperidinium trifluoroacetate salt is often highly polar and water-soluble. Here is a robust protocol for isolation:
Protocol: N-Boc Deprotection and Workup
-
Reaction:
-
Dissolve your N-Boc protected piperidine derivative in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[5]
-
Cool the solution to 0°C using an ice bath.[5]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours while monitoring for completion.[5]
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[5]
-
To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic (pH > 8).[5] This neutralizes the TFA and liberates the free amine.
-
Extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate (3 times the volume of the aqueous layer).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative.[5]
-
Part 2: Amide Bond Formation
The coupling of the piperidine-4-carboxylic acid with an amine is the defining step in the synthesis of the target amides. This section addresses common hurdles in this transformation.
Q3: My amide coupling reaction using a standard carbodiimide reagent like EDC is giving low yields. What are the likely causes and how can I improve the outcome?
A3: Low yields in amide coupling reactions can stem from several factors. The fundamental principle of this reaction is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[7]
Troubleshooting Low-Yield Amide Coupling:
-
Incomplete Carboxylic Acid Activation: Carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can form an unstable O-acylisourea intermediate that can rearrange to a non-reactive N-acylurea.
-
Solution: The addition of an activating agent such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) traps the O-acylisourea to form a more stable activated ester, which then reacts more cleanly with the amine. Modern coupling reagents like HATU, HBTU, and PyBOP have a built-in activating group and often give superior results.[8][]
-
-
Side Reactions:
-
Racemization: If your piperidine-4-carboxylic acid is chiral, racemization can occur, especially with carbodiimide-based reagents without additives.[8]
-
Diketopiperazine (DKP) Formation: This is more common with piperidine-2-carboxylic acids but can occur intramolecularly under certain conditions.[8]
-
Guanidinium Byproduct Formation: Guanidinium-based coupling reagents like HATU or HBTU can react with the piperidine amine to form a guanidinium byproduct.[8]
-
Recommended Protocol for High-Yield Amide Coupling:
-
Dissolve the piperidine-4-carboxylic acid (1 equivalent) and the desired amine (1-1.2 equivalents) in an anhydrous aprotic solvent like DCM or N,N-dimethylformamide (DMF).
-
Add a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents) to the mixture.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, typically partitioning between an organic solvent and a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
Q4: I am working with a chiral piperidine-4-carboxylic acid and am concerned about racemization during the amide coupling step. What are the best strategies to maintain stereochemical integrity?
A4: Racemization often proceeds through the formation of an azlactone intermediate.[8] To minimize this, consider the following:
-
Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization. Carbodiimide-based reagents should always be used with additives like HOBt.[8] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents generally provide better results in preserving stereochemistry.[8]
-
Reaction Temperature: Perform the coupling at a lower temperature (e.g., starting at 0°C and slowly warming to room temperature) to reduce the rate of racemization.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA.
The following diagram illustrates a general workflow for amide bond formation, highlighting key decision points to mitigate common issues.
Caption: Workflow for amide bond formation.
Part 3: Purification Challenges
Obtaining the final product in high purity is paramount. This section provides guidance on common purification hurdles.
Q5: My crude product is a thick oil and is difficult to purify by column chromatography. Are there alternative purification methods?
A5: Purifying polar, oily compounds can be challenging. Here are several strategies to consider:
-
Salt Formation and Crystallization: If your molecule contains a basic nitrogen (like the piperidine ring), you can often form a crystalline salt by treating a solution of your compound with an acid (e.g., HCl in ether or methanol). The resulting hydrochloride salt may be a solid that can be purified by recrystallization.
-
Preparative HPLC: For high-value, difficult-to-purify compounds, reverse-phase preparative HPLC is a powerful technique.
-
Extraction: A carefully planned series of liquid-liquid extractions at different pH values can sometimes be used to remove impurities with different acidity/basicity profiles.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying polar compounds that are challenging to handle by traditional silica gel chromatography.
Protocol: Purification via Salt Formation
-
Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., methanol, isopropanol, or diethyl ether).
-
Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise while stirring.
-
If a precipitate forms, continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The resulting salt can then be recrystallized from an appropriate solvent system (e.g., methanol/ether, ethanol/water).
Part 4: Troubleshooting Common Side Reactions
Q6: I am observing an unexpected byproduct with a mass corresponding to my starting material plus an oxygen atom. What could this be and how can I prevent it?
A6: This is likely due to the formation of a piperidine N-oxide.[8] The tertiary amine of the piperidine ring can be susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures.
Prevention of N-Oxide Formation:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Carefully review your synthetic route to ensure no incompatible oxidizing agents are being used.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
The following decision tree can help diagnose and resolve common side reactions:
Caption: Troubleshooting common side reactions.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- Cao, D. (n.d.). Synthesis of piperidines using the aza-Prins cyclization of n-aryl vinylogous.
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. (2012). PubMed Central.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Piperidine Carboxamides.
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2017). ResearchGate.
- Amide Bond Formation and Peptide Coupling. (2025). ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).
- Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide. (n.d.).
Sources
- 1. Synthesis of piperidines using the aza-Prins cyclization of n-aryl vinylogous - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide. This molecule is a key building block in medicinal chemistry, and its efficient synthesis is crucial for the timely advancement of drug discovery programs. The formation of the amide bond from its corresponding carboxylic acid precursor is a critical transformation that can be challenging due to factors such as steric hindrance and potential side reactions.
This guide is designed for researchers, scientists, and drug development professionals. It provides a detailed experimental protocol, in-depth troubleshooting advice in a question-and-answer format, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Reaction Overview
The synthesis of this compound is typically achieved through the coupling of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid with an ammonia source. This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia. A common and effective method involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[1][2]
General Reaction Scheme: Starting Material: 1-Benzyl-4-methyl-piperidine-4-carboxylic acid Reagents: EDC, HOBt, Ammonia source (e.g., Ammonium chloride), and a non-nucleophilic base (e.g., DIPEA or Triethylamine). Product: this compound
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of the target compound using EDC/HOBt coupling chemistry.
Reagents and Materials
| Reagent/Material | Molecular Weight | Quantity | Molar Equiv. |
| 1-Benzyl-4-methyl-piperidine-4-carboxylic acid | 233.31 g/mol | 2.33 g | 1.0 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 155.24 g/mol | 1.86 g | 1.2 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 g/mol | 1.62 g | 1.2 |
| Ammonium Chloride (NH₄Cl) | 53.49 g/mol | 0.64 g | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 g/mol | 4.35 mL | 2.5 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Benzyl-4-methyl-piperidine-4-carboxylic acid (2.33 g, 10 mmol).
-
Dissolution: Dissolve the starting material in 100 mL of anhydrous Dichloromethane (DCM).
-
Addition of Coupling Agents: To the stirred solution, add HOBt (1.62 g, 12 mmol) and EDC (1.86 g, 12 mmol).
-
Addition of Ammonia Source: Add Ammonium Chloride (0.64 g, 12 mmol) to the reaction mixture.
-
Base Addition: Slowly add Diisopropylethylamine (DIPEA) (4.35 mL, 25 mmol) to the flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[1]
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.[4]
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of the target amide.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Q1: My reaction shows a very low yield or has not gone to completion. What are the possible causes and solutions?
A1: Several factors can lead to low conversion.[1]
-
Insufficient Activation of Carboxylic Acid: The carboxylic acid must be activated by EDC to react.[1] If the EDC has degraded due to improper storage (it is moisture-sensitive), its effectiveness will be reduced.
-
Presence of Water: Water will hydrolyze the activated carboxylic acid intermediate, returning it to the starting material.[1]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. It is critical to work under an inert atmosphere to prevent atmospheric moisture from entering the reaction.
-
-
Incorrect Stoichiometry: Using incorrect amounts of reagents can halt the reaction.
-
Solution: Carefully re-check the calculations for all reagents. It is common to use a slight excess (1.1-1.5 equivalents) of the coupling agents and the amine source.
-
-
Steric Hindrance: The methyl group at the 4-position of the piperidine ring introduces steric bulk, which can slow down the reaction.[3]
-
Solution: Consider increasing the reaction temperature to 35-40 °C or allowing the reaction to stir for a longer period (up to 24 hours).
-
Q2: I am observing a significant amount of a side product with a mass corresponding to N-acylurea. Why is this happening?
A2: The formation of an N-acylurea byproduct is a known issue when using carbodiimide coupling agents like EDC.[3] It occurs when the activated O-acylisourea intermediate rearranges intramolecularly instead of reacting with the amine. This side reaction is more prevalent when the amine is not reactive enough or is present in a low concentration.
-
Solution 1 (Use of Additives): The addition of HOBt or OxymaPure is standard practice to prevent this.[1] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts readily with the amine.[5][6]
-
Solution 2 (Alternative Coupling Reagents): Phosphonium-based reagents (e.g., PyBOP) or uronium-based reagents (e.g., HATU) are less likely to form these types of byproducts.[3]
Q3: The purification of my final product is difficult due to co-eluting impurities. What are my options?
A3: Purification of piperidine derivatives can be challenging due to their basic nature and potential for similar polarities with byproducts.[4]
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation by neutralizing acidic sites on the silica gel.
-
Column Type: Consider using alumina (basic or neutral) instead of silica gel if your compound is sensitive to acid.
-
-
Alternative Purification Techniques:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1N HCl). Your product, being basic, should move into the aqueous layer. Then, basify the aqueous layer with NaOH and extract your product back into an organic solvent. This can remove non-basic impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[4]
-
Troubleshooting Decision Tree
Caption: A troubleshooting decision tree for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base instead of DIPEA? A1: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) can be used. However, DIPEA is often preferred for sterically hindered reactions as it is less likely to compete as a nucleophile. Avoid using primary or secondary amines as they will react to form amide byproducts.
Q2: What is the role of HOBt in the reaction? A2: HOBt serves two primary functions. First, it reacts with the EDC-activated carboxylic acid to form an HOBt-ester intermediate. This intermediate is more reactive towards the amine than the initial O-acylisourea and is less susceptible to rearrangement to the N-acylurea byproduct.[2][7] Second, HOBt can act as a catalyst and helps to suppress racemization if there are chiral centers adjacent to the carboxylic acid.[1]
Q3: My starting carboxylic acid is not readily available. How can I synthesize it? A3: 1-Benzyl-4-methyl-piperidine-4-carboxylic acid can be synthesized from 1-benzyl-4-piperidone. A common route involves a Strecker-type synthesis where the piperidone is reacted with a cyanide source and an amine, followed by hydrolysis of the resulting aminonitrile. Alternatively, it can be prepared from 1-benzylpiperidine-4-carbonitrile, which is then hydrolyzed.[8]
Q4: How should I store the final product? A4: As an amide, the final product is generally stable. However, like most organic compounds, it should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation over time. If long-term storage is required, storing under an inert atmosphere at low temperatures (-20 °C) is recommended.
References
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available from: [Link]
-
Kandhasamy, S. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - T3P. Available from: [Link]
-
ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. Available from: [Link]
-
YouTube. EDC Coupling Mechanism | Organic Chemistry. Available from: [Link]
-
LibreTexts Chemistry. Chemistry of Amides. Available from: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
- Google Patents. A kind of purification method of high-purity piperidine.
-
Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]
-
ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. Available from: [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]
- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide
Welcome to the technical support resource for the synthesis of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Here, we dissect potential issues, explain the underlying chemical mechanisms, and provide actionable, field-tested solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues in the N-Benzylation Step
The first critical stage of the synthesis is the N-benzylation of the piperidine ring. This step is often the source of several key impurities if not properly controlled.
Question 1: I'm seeing multiple benzylated species in my crude LC-MS analysis after N-benzylation of the piperidine precursor. What are these and how can I prevent them?
Answer: This is a classic issue of over-alkylation or quaternary salt formation. The primary desired reaction is the mono-benzylation of the secondary amine of the piperidine ring. However, the resulting tertiary amine is still nucleophilic and can react with another molecule of benzyl halide.
-
Likely Byproduct: The most common byproduct is the N,N-dibenzyl quaternary ammonium salt. This species is highly polar and often water-soluble.
-
Mechanism of Formation: The tertiary amine product attacks the benzyl halide (e.g., benzyl bromide or chloride) in an SN2 reaction. This is particularly prevalent if there is a high local concentration of the benzylating agent or at elevated temperatures.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a precise stoichiometry of the benzylating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess.
-
Slow Addition: Add the benzylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to prevent localized high concentrations.
-
Choice of Base: A non-nucleophilic, sterically hindered base can sometimes mitigate over-alkylation, but the most common approach is using a mild inorganic base like K2CO3 or NaHCO3 which acts as a proton scavenger.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction.
-
Question 2: My reaction has stalled, and I have a significant amount of unreacted 4-methyl-piperidine-4-carboxylic acid precursor remaining. What could be the cause?
Answer: Incomplete N-benzylation can stem from several factors related to reagents and reaction conditions.
-
Potential Causes:
-
Inactive Benzylating Agent: Benzyl halides can degrade over time, especially if exposed to moisture.
-
Insufficient Base: An inadequate amount of base will result in the formation of the protonated piperidine salt, which is not nucleophilic and will not react with the benzyl halide.
-
Poor Solvent Choice: The solvent must be able to dissolve the piperidine precursor and the base to a reasonable extent. Common solvents include DMF, acetonitrile, or acetone.
-
Low Temperature: While higher temperatures can lead to byproducts, a temperature that is too low may result in a prohibitively slow reaction rate.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh or properly stored bottle of benzyl halide.
-
Ensure Sufficient Base: Use at least 2-3 equivalents of a mild base like K2CO3 to ensure the piperidine nitrogen remains deprotonated.
-
Optimize Solvent and Temperature: If the reaction is sluggish in acetonitrile at room temperature, consider gently heating to 40-50 °C while carefully monitoring for byproduct formation.
-
Section 2: Challenges in the Amidation Step
The conversion of the carboxylic acid to the primary amide is the final key transformation. This step often involves peptide coupling agents, which can introduce their own set of byproducts.
Question 3: After the amidation reaction using a coupling agent (e.g., HATU, HOBt/EDC), I see a persistent impurity with a mass corresponding to my starting carboxylic acid. Why didn't it react?
Answer: The carboxylic acid at the 4-position of the piperidine ring is a sterically hindered neopentyl-like acid. This steric hindrance can make the formation of the active ester intermediate and subsequent nucleophilic attack by ammonia challenging.
-
Mechanism Insight: Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then displaced by a nucleophile (in this case, ammonia or an ammonia source). Steric bulk around the carbonyl group can slow down this displacement, leading to side reactions or incomplete conversion.
-
Troubleshooting & Optimization:
-
Choice of Coupling Agent: For sterically hindered acids, more powerful coupling agents are often required. Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU, which are known to be highly effective in such cases.
-
Ammonia Source: Using anhydrous ammonia gas bubbled through the solution can be effective. Alternatively, a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol or isopropanol) or using ammonium chloride (NH4Cl) with an additional equivalent of a non-nucleophilic base (like DIPEA) is a common strategy.
-
Reaction Time and Temperature: These reactions may require longer reaction times (12-24 hours) to go to completion. Gentle heating (e.g., to 40°C) can sometimes be beneficial, but should be monitored for epimerization or other side reactions.
-
Question 4: I have an unknown, non-polar byproduct in my crude product after amidation with EDC/HOBt. What is it likely to be?
Answer: When using carbodiimide coupling agents like EDC, a common byproduct is the formation of an N-acylurea.
-
Byproduct Identity: N-acylurea.
-
Mechanism of Formation: The reactive O-acylisourea intermediate is intended to be intercepted by the amine (ammonia). However, if this process is slow due to steric hindrance or a low concentration of the nucleophile, the intermediate can undergo an intramolecular rearrangement to form the stable, unreactive N-acylurea byproduct.
-
Prevention and Removal:
-
Use of Additives: Including additives like HOBt (Hydroxybenzotriazole) or HOAt is standard practice. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more stable, allowing more time for the desired nucleophilic attack.
-
Purification: The N-acylurea byproduct is often less polar than the desired amide product. It can typically be removed by silica gel column chromatography. Sometimes, an acidic wash of the organic layer during workup can help remove some of this byproduct if it has basic moieties.
-
Visualizing the Synthetic Challenges
To better understand the relationships between reactants, products, and byproducts, the following workflow diagrams are provided.
Caption: Byproduct formation pathway in N-benzylation.
Caption: Competing pathways in EDC-mediated amidation.
Experimental Protocols
Protocol 1: Optimized N-Benzylation
-
Dissolve the 4-methyl-piperidine-4-carboxylic acid precursor (1.0 eq) in anhydrous DMF or acetonitrile (approx. 0.1-0.2 M).
-
Add finely ground potassium carbonate (K2CO3, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide (1.1 eq) dropwise over 20-30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, filter off the inorganic salts and concentrate the solvent under reduced pressure.
-
The crude product can then be used in the next step or purified by standard methods.
Protocol 2: Robust Amidation of a Hindered Carboxylic Acid
-
Dissolve the 1-Benzyl-4-methyl-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M).
-
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of 2M ammonia in isopropanol (2.0-3.0 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor by LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the final amide.
Data Summary Table
The following table summarizes the common byproducts and suggested control parameters.
| Reaction Step | Common Byproduct | Formation Mechanism | Key Control Parameters | Suggested Analytical Method |
| N-Benzylation | N,N-dibenzyl quaternary ammonium salt | Over-alkylation of the tertiary amine product | Stoichiometry of benzyl halide, slow addition, moderate temperature | LC-MS, 1H NMR |
| N-Benzylation | Unreacted Starting Material | Inactive reagents, insufficient base | Reagent quality, excess base, optimal solvent/temperature | TLC, LC-MS |
| Amidation (EDC) | N-acylurea | Intramolecular rearrangement of O-acylisourea intermediate | Use of HOBt/HOAt, choice of coupling agent | LC-MS, HPLC |
| Amidation | Unreacted Carboxylic Acid | Steric hindrance, incomplete activation | Use of potent coupling agent (HATU), sufficient reaction time | LC-MS, TLC |
References
This guide was synthesized from established principles of organic chemistry and best practices in medicinal chemistry synthesis. For further reading on the mechanisms discussed, please refer to the following authoritative sources.
No specific literature detailing the synthesis and byproduct profile of this compound was identified. The troubleshooting advice provided is based on expert knowledge of analogous, well-documented chemical transformations.
Technical Support Center: Purification of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide
Introduction
1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide is a substituted piperidine, a structural motif of immense importance in the pharmaceutical industry.[1] The biological activity of such compounds is intrinsically linked to their purity. Syntheses of these molecules often yield crude products contaminated with starting materials, byproducts, and reagents, necessitating robust purification strategies.[2] This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this specific tertiary amine amide, ensuring researchers can achieve the high purity required for downstream applications.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing both solutions and the underlying scientific rationale.
Question 1: My initial work-up is complete, but TLC analysis shows multiple spots. Where do I begin?
Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds with varying polarities. The first step is to identify the nature of these impurities to select the most effective purification strategy.
-
Identify the Product Spot: Your target compound, this compound, contains a polar amide group and a basic tertiary amine. It will likely have a moderate Rf value.
-
Hypothesize Impurities:
-
More Polar Impurities (Lower Rf): Could include the hydrolyzed byproduct, 1-Benzyl-4-methyl-piperidine-4-carboxylic acid. This acidic impurity will often "streak" on a silica TLC plate.
-
Less Polar Impurities (Higher Rf): May include unreacted starting materials, such as 1-benzyl-4-piperidone, or other non-polar byproducts.
-
Baseline Impurities: Highly polar salts or reagents that do not move from the baseline.
-
Based on this initial analysis, you can proceed to a logical purification workflow. The diagram below illustrates a decision-making process for selecting the appropriate technique.
Caption: Decision tree for selecting a primary purification method.
Question 2: My product is contaminated with a highly polar, acidic impurity that streaks on TLC. How can I remove it?
Answer: This is a classic scenario for employing an acid-base extraction . This technique leverages the basicity of the tertiary amine in your target compound to separate it from acidic or neutral impurities.[3] The amine can be protonated to form a water-soluble salt, while acidic impurities can be deprotonated to form a different water-soluble salt, and neutral impurities remain in the organic layer.[4][5]
The general principle involves dissolving the crude mixture in an organic solvent and washing it sequentially with aqueous acid and base.[6][7]
Workflow for Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will be protonated and move into the aqueous layer.[5] Neutral and acidic impurities will remain in the organic layer.
-
Separate the layers. The organic layer can be discarded (if only acidic/neutral impurities are present) or processed separately.
-
Basify the aqueous layer containing your protonated product with a base (e.g., 2 M NaOH) until the pH is >10. This neutralizes the ammonium salt, causing the free amine (your product) to precipitate or oil out.[7]
-
Extract the now-neutral product back into a fresh organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Caption: Workflow diagram for purification via acid-base extraction.
Question 3: My product is a solid, but recrystallization attempts result in an oil or poor recovery. What should I do?
Answer: Oiling out or low yield during recrystallization is typically a solvent-related issue. A systematic approach to solvent selection is crucial. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[2]
Troubleshooting Steps:
-
Systematic Solvent Screening: Use small amounts (10-20 mg) of your crude product to test a range of solvents with varying polarities. See the table below for suggestions.[2]
-
Use a Two-Solvent System: If no single solvent is ideal, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Induce Crystallization: If crystals do not form upon cooling, try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.
-
Seeding: Add a tiny crystal of pure product to the solution.
-
Slow Cooling: Cool the solution very slowly. A rapid temperature drop (e.g., placing it directly in an ice bath) often leads to precipitation of impurities and the formation of small, impure crystals. Allow it to cool to room temperature first, then move to a refrigerator, and finally an ice bath.[2]
-
| Solvent Class | Example Solvents | Rationale for Use with Target Compound |
| Alcohols | Ethanol, Isopropanol | Good starting point. The -OH group can hydrogen bond with the amide, while the alkyl part interacts with the non-polar regions.[2] |
| Esters | Ethyl Acetate | A moderately polar solvent that often provides a good balance of solubility for compounds like this. |
| Ketones | Acetone | Can be effective, but its low boiling point may limit the solubility difference between hot and cold. |
| Ethers | Diethyl Ether, MTBE | Generally poor solvents for this polar amide; best used as the "poor" solvent in a two-solvent system. |
| Hydrocarbons | Hexanes, Heptane | Very poor solvents; excellent choices for the "poor" solvent (anti-solvent) to induce precipitation from a more polar solvent. |
| Nitriles | Acetonitrile | A polar aprotic solvent that can be a good choice for recrystallization.[2] |
Question 4: I'm trying to use flash column chromatography, but the product is streaking badly and the separation is poor.
Answer: This is a very common problem when purifying basic compounds, especially tertiary amines, on standard silica gel.[8] The issue stems from the acidic nature of the silica surface (covered in silanol, Si-OH, groups), which strongly and often irreversibly binds to the basic amine, leading to significant peak tailing and poor recovery.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to the mobile phase (eluent). This base will saturate the acidic sites on the silica, allowing your compound to elute with a symmetrical peak shape.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate).[8]
-
Alternative: For very basic compounds, a mobile phase containing 1-5% of a 7N ammonia in methanol solution mixed with dichloromethane can be effective.
-
-
Use a Different Stationary Phase: If tailing persists, switch to a less acidic or basic stationary phase.
-
Alumina (Al₂O₃): Can be used in its neutral or basic form and is an excellent alternative to silica for purifying amines.
-
Amine-Functionalized Silica (NH₂-Silica): This is often the best choice, providing excellent peak shape without the need for mobile phase additives.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust, all-around purification method for this compound? A combination of methods is often best for achieving high purity. A highly effective sequence is an initial acid-base extraction to remove the bulk of acidic or neutral impurities, followed by recrystallization of the isolated solid to remove closely related impurities.[4][7] If the product is an oil or recrystallization is ineffective, column chromatography on amine-functionalized silica is the preferred next step.[8]
Q2: How do I confirm the purity and identity of my final product? A multi-faceted approach is required for full characterization:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any organic impurities with signals that don't correspond to the product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both a purity assessment (from the LC chromatogram) and mass confirmation of the target molecule (from the MS).
-
Elemental Analysis (CHN Analysis): This determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula C₁₉H₂₂N₂O within ±0.4%.
Q3: My purified, white solid turned slightly yellow upon storage. What happened and is it still usable? The yellow discoloration is likely due to minor oxidation of the piperidine or benzyl groups, a common issue with amines exposed to air and light over time.[9] For most applications, this slight discoloration does not significantly impact the compound's reactivity. However, for highly sensitive biological assays or for use as an analytical standard, re-purification by recrystallization, perhaps with a small amount of activated charcoal, is recommended to remove the colored impurities. Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and in a freezer to minimize degradation.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Ghosh, A. K., et al. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Organic Process Research & Development. [Link]
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- Google Patents. (1981).
- Google Patents. (1997). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
- Google Patents. (2008).
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?[Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. [Link]
-
Sci-Hub. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. study.com [study.com]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Stereoselectivity in Piperidine Synthesis
Introduction
The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] Synthesizing these six-membered nitrogen heterocycles with precise control over stereochemistry is often a critical, yet formidable, challenge. Poor stereoselectivity—resulting in low diastereomeric ratios (d.r.) or enantiomeric excesses (e.e.)—can lead to mixtures that are difficult to separate, ultimately impacting yield and the viability of a synthetic route.
This technical support center is designed for researchers, chemists, and drug development professionals encountering stereoselectivity issues in piperidine synthesis. Here, we diagnose common problems, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies and protocols to enhance stereocontrol.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in piperidine synthesis so challenging?
A1: The difficulty arises from several factors. The piperidine ring is not flat; it adopts chair-like conformations, creating multiple possible transition states during ring formation or functionalization that can be close in energy. Key challenges include:
-
Flexible Precursors: Acyclic precursors for cyclization reactions have high conformational freedom, making it difficult to bias the formation of one stereoisomer over another.
-
Subtle Energy Differences: The energy barriers to forming different diastereomeric transition states can be very small. Minor changes in temperature, solvent, or catalyst can dramatically shift the outcome.[4][5]
-
Catalyst Inhibition: The basic nitrogen atom of the piperidine ring or its precursors can coordinate to and poison metal catalysts, complicating catalytic asymmetric reactions.[1]
-
Multiple Stereocenters: Creating multiple contiguous stereocenters in a single step requires a highly organized transition state, which is inherently difficult to achieve.[6]
Q2: What are the primary strategies for controlling stereoselectivity in piperidine synthesis?
A2: Stereocontrol strategies can be broadly categorized into three main approaches:[4]
-
Substrate Control: This leverages existing stereocenters within the starting material to direct the formation of new ones. This includes using molecules from the "chiral pool" (like amino acids or sugars) or attaching a temporary chiral auxiliary that biases the reaction before being removed.[4][7][8][9]
-
Reagent/Catalyst Control: This is the most powerful and modern approach. It uses a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to create a chiral environment around the reactants.[4][5][10] This forces the reaction to proceed through a specific, lower-energy transition state, leading to one desired enantiomer. Asymmetric hydrogenation of pyridines or their derivatives is a prime example.[6][11][12][13]
-
Reaction Condition Control: While less direct, manipulating solvent, temperature, pressure, and reactant concentrations can influence which reaction pathway is favored. For instance, lower temperatures often enhance selectivity by making small energy differences between transition states more significant.[5]
Q3: My reaction involves hydrogenating a substituted pyridine and I'm getting a mix of cis/trans isomers. What's the first thing I should look at?
A3: The first and most critical factor is your choice of catalyst. For the hydrogenation of pyridine rings, different catalysts have known biases for producing either cis or trans products.
-
For the cis isomer: Platinum-based catalysts like PtO₂ (Adams' catalyst), often run in acidic media (like acetic acid), typically favor the formation of the cis diastereomer.[14][15]
-
For the trans isomer: Palladium-based catalysts, such as Palladium on Carbon (Pd/C), tend to favor the formation of the trans diastereomer.[14]
If you are getting an undesirable mixture, the first step is to switch the catalyst metal (Pt vs. Pd) to see if the ratio inverts or improves, as this is often the most impactful variable.
Troubleshooting Guide: Common Stereoselectivity Problems
This section addresses specific experimental issues in a problem/cause/solution format.
Issue 1: Low Diastereomeric Ratio (d.r.) in Cyclization Reactions (e.g., Reductive Amination)
-
Problem: An intramolecular reductive amination of a linear keto-amine precursor is yielding a nearly 1:1 mixture of diastereomeric piperidines.[4]
| Probable Cause | Recommended Solutions & Rationale |
| Flexible Transition State | The acyclic precursor can adopt multiple conformations leading to cyclization, with similar energy barriers for forming both the cis and trans products. |
| Thermodynamic vs. Kinetic Control | The reaction may be running under thermodynamic control where the less desired, more stable product is formed over time, or the kinetic product epimerizes under the reaction conditions. |
| Substrate Bias is Insufficient | An existing stereocenter on the precursor chain is not providing enough steric hindrance to effectively direct the cyclization. |
Issue 2: Low Enantiomeric Excess (e.e.) in a Catalytic Asymmetric Reaction
-
Problem: An asymmetric hydrogenation of a prochiral pyridinium salt using a chiral Iridium catalyst is resulting in a nearly racemic product (low e.e.).[16]
| Probable Cause | Recommended Solutions & Rationale |
| Suboptimal Catalyst/Ligand | The chosen chiral ligand is not creating a sufficiently differentiated energetic landscape for the two enantiomeric transition states. This is the most common cause of low e.e.[5] |
| Incorrect Solvent Choice | The solvent interacts with the catalyst and substrate, influencing the geometry and stability of the stereodetermining transition state.[5] |
| Reaction Temperature is Too High | At higher temperatures, there is enough thermal energy to overcome the small activation energy difference (ΔΔG‡) between the two pathways leading to the R and S enantiomers. |
| Presence of Inhibitors | Water, oxygen, or impurities in the substrate or solvent can poison the catalyst or interfere with the catalytic cycle, leading to a non-selective background reaction. |
Data & Protocols
Table 1: Catalyst and Condition Effects on Piperidine Diastereoselectivity
This table summarizes typical outcomes for the hydrogenation of a generic disubstituted pyridine precursor, highlighting the critical role of the catalyst and conditions.
| Precursor | Catalyst | Solvent | Pressure / Temp | Major Product | Typical d.r. | Reference |
| 2,6-Lutidine | PtO₂ | Acetic Acid | 50 bar H₂, RT | cis-2,6-Dimethylpiperidine | >95:5 | [14] |
| 2,6-Lutidine | 10% Pd/C | Ethanol | 50 bar H₂, RT | trans-2,6-Dimethylpiperidine | >90:10 | [14] |
| N-Boc-tetrahydropyridine | Rh₂(R-TCPTAD)₄ | CH₂Cl₂ | N/A, 39 °C | cis-C2-functionalized | 22:1 | [17] |
| N-Bs-tetrahydropyridine | Rh₂(R-TPPTTL)₄ | CH₂Cl₂ | N/A, 39 °C | cis-C2-functionalized | >30:1 | [17] |
Experimental Protocol: Asymmetric Hydrogenation of an N-Benzylpyridinium Salt
This protocol provides a general guideline for achieving high enantioselectivity in the synthesis of chiral piperidines via hydrogenation, based on established methods.[6][11][16][18]
Objective: To synthesize an enantioenriched 2-substituted piperidine from its corresponding N-benzylpyridinium salt.
Materials:
-
N-Benzyl-2-alkylpyridinium bromide (1.0 eq)
-
[{Ir(cod)Cl}₂] (Iridium catalyst precursor, 1.0 mol%)
-
(R)-SynPhos or other suitable chiral phosphine ligand (2.2 mol%)
-
Iodine (I₂) (5 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
High-pressure autoclave with a glass insert and magnetic stir bar
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [{Ir(cod)Cl}₂] (1.0 mol%) and the chiral ligand (2.2 mol%) to a vial. Add half of the total anhydrous solvent and stir for 20-30 minutes at room temperature to form the pre-catalyst.
-
Reactor Setup: In a separate vial, dissolve the N-benzylpyridinium salt (1.0 eq) and Iodine (I₂) in the remaining anhydrous solvent.
-
Reaction Assembly: Transfer the substrate solution to the glass insert in the autoclave. Then, transfer the pre-catalyst solution to the autoclave. Seal the autoclave immediately.
-
Hydrogenation: Remove the autoclave from the glovebox. Purge the system 3-5 times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 30-50 bar).
-
Execution: Begin stirring and maintain the reaction at the desired temperature (e.g., 30 °C) for 12-24 hours. Reaction progress can be monitored by taking aliquots (after safely depressurizing and re-purging) and analyzing via HPLC or NMR.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen pressure. Purge the system with nitrogen.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the enantioenriched piperidine product.
-
Analysis: Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or chiral GC analysis.
Visualizing the Workflow: Troubleshooting & Strategy Selection
Diagram 1: Troubleshooting Flowchart for Poor Stereoselectivity
This diagram provides a logical path for diagnosing and solving common stereoselectivity issues.
Caption: A decision tree for troubleshooting poor stereoselectivity.
Diagram 2: General Strategy Selection Workflow
This diagram outlines the thought process for selecting a synthetic strategy to achieve stereocontrol from the outset.
Caption: Workflow for selecting a stereoselective synthetic strategy.
References
-
Zhou, J. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]
-
Ellman, J. A., & St. Martin, A. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 80(15), 7545–7562. Available at: [Link]
-
Imamoto, T., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(47), 12761-4. Available at: [Link]
-
Mashima, K., et al. (2012). Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Chemistry Letters, 41(11), 1500-1502. Available at: [Link]
-
Zhao, J. C.-G., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(23), 6320–6323. Available at: [Link]
-
Ellman, J. A., & St. Martin, A. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 80(15), 7545–7562. Available at: [Link]
-
Connon, S. J. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(12), 1697-1700. Available at: [Link]
-
MacMillan, D. W. C., et al. (2011). Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. Tetrahedron Letters, 52(33), 4324-4327. Available at: [Link]
-
Imamoto, T., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition. Available at: [Link]
-
Murphy, P. V., et al. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record, 21(11), 2958-2979. Available at: [Link]
-
Wever, W. J. (2010). Stereoselective Synthesis of Piperidines. Synfacts, 2010(09), 0945-0945. Available at: [Link]
-
Charette, A. B., & Legault, C. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 127(25), 8968–8969. Available at: [Link]
-
Ellman, J. A., & St. Martin, A. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526-527. Available at: [Link]
-
Kunz, H., & Weymann, M. (2001). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 79(5-6), 664-679. Available at: [Link]
-
Lu, Z., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 4485. Available at: [Link]
-
Zhang, J., & Ready, J. M. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 51(43), 10844-10848. Available at: [Link]
-
Sigman, M. S., & Toste, F. D. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14421–14427. Available at: [Link]
-
Murphy, P. V., et al. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record. Available at: [Link]
-
Zhang, P., & Chen, P. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 373(6559), 1143-1148. Available at: [Link]
-
Vereshchagin, A. N., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. RSC Advances, 13(30), 20857-20864. Available at: [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(9), 1109-1117. Available at: [Link]
-
Organic Chemistry Portal. (2008). New Methods for the Stereoselective Construction of N-Containing Rings. Organic Chemistry Highlights. Available at: [Link]
-
Davies, H. M. L., & Hansen, T. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 56(30), 8743-8747. Available at: [Link]
-
Sigman, M. S., & Toste, F. D. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Reddy, P. V. G., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Organic & Biomolecular Chemistry. Available at: [Link]
-
Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(13), 4252. Available at: [Link]
-
Wang, R., et al. (2014). Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Synlett, 25(19), 2775-2779. Available at: [Link]
-
Dalko, P. I., & Moisan, L. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3959–3963. Available at: [Link]
-
Zhou, Y.-G., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5142–5145. Available at: [Link]
-
Ní Fhaoláin, C., & Connon, S. J. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3149-3158. Available at: [Link]
-
Gotor-Fernández, V., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 2231–2238. Available at: [Link]
-
Ghosez, L., et al. (1982). A Diels-Alder route to pyridone and piperidone derivatives. Journal of the American Chemical Society, 104(21), 5745-5754. Available at: [Link]
-
Ghosez, L., et al. (1988). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. Tetrahedron Letters, 29(37), 4573-4576. Available at: [Link]
-
Ní Fhaoláin, C., & Connon, S. J. (2011). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Weinreb, S. M. (2006). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 71(15), 5579–5595. Available at: [Link]
-
Smith, A. D., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ashenhurst, J. (2024). Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions in N-benzyl piperidine synthesis
Welcome to the technical support center for the synthesis of N-benzyl piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important structural motif in their work. The N-benzyl piperidine moiety is a cornerstone in drug discovery, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the foundational knowledge to not only execute the synthesis but to diagnose and resolve common experimental challenges, thereby improving yield, purity, and reproducibility.
Core Synthetic Strategies: An Overview
The preparation of N-benzyl piperidine is primarily achieved through two robust methods: Reductive Amination and Direct N-Alkylation . Each pathway is effective but presents a unique set of potential side reactions. Understanding the mechanistic underpinnings of these reactions is the first step toward preventing undesirable outcomes.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Issue 1: My reaction yield is significantly lower than expected.
Potential Cause A (Reductive Amination): Premature Reduction of Benzaldehyde
If you are performing a reductive amination using a strong, non-selective reducing agent like sodium borohydride (NaBH₄), it can reduce the starting benzaldehyde to benzyl alcohol before it has a chance to form an iminium ion with piperidine.[2][3] This is a common pitfall when all reagents are mixed in a single pot.
-
Scientific Explanation: The reactivity of NaBH₄ is high enough to attack the carbonyl carbon of the aldehyde directly. The desired reaction pathway requires the formation of a C=N bond (as an iminium ion), which is then reduced. If the aldehyde is consumed first, the overall yield of the desired amine will be poor.
-
Solution:
-
Employ a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) . The electron-withdrawing acetoxy groups on STAB moderate its reactivity, making it highly selective for the reduction of the iminium ion over the starting aldehyde or ketone.[3][4][5] This allows for a convenient one-pot procedure where all components (aldehyde, amine, and STAB) can be combined from the start.[4]
-
Two-Step Procedure with NaBH₄: If you must use NaBH₄, adopt a two-step approach. First, mix benzaldehyde and piperidine in a suitable solvent (e.g., methanol or ethanol) and allow sufficient time for the imine to form.[2][3] It can be beneficial to use a Dean-Stark apparatus with a solvent like toluene to remove the water byproduct and drive the equilibrium towards imine formation. Only after confirming imine formation (e.g., by TLC or IR spectroscopy) should you add the NaBH₄.
-
Potential Cause B (N-Alkylation): Incomplete Reaction or Product Loss
In a direct N-alkylation with benzyl chloride or bromide, low yields can result from an incomplete reaction or difficult workup.
-
Scientific Explanation: The reaction of piperidine with a benzyl halide generates a hydrohalic acid (HCl or HBr). This acid will protonate the basic piperidine starting material, forming a piperidinium salt that is no longer nucleophilic, effectively halting the reaction.
-
Solution:
-
Incorporate a Base: Add an inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to the reaction mixture. This "scavenger" base will neutralize the acid as it forms, ensuring that the piperidine remains in its free, nucleophilic state.[6]
-
Optimize Stoichiometry: Use a slight excess of piperidine (e.g., 1.1 to 1.5 equivalents) relative to the benzyl halide to ensure the complete consumption of the limiting electrophile.[6]
-
Issue 2: My final product is contaminated with a significant amount of N,N-dibenzylpiperidinium salt (Quaternary Salt).
This is the most common side reaction in the N-alkylation route.
-
Scientific Explanation: The product, N-benzyl piperidine, is also a nucleophilic tertiary amine. It can compete with the starting piperidine for the remaining benzyl halide, leading to a second alkylation event and the formation of an undesired quaternary ammonium salt. This is especially problematic if the benzyl halide is in excess or if local concentrations of it become high.
-
Solution:
-
Control Stoichiometry: Ensure that piperidine is the excess reagent. Never use an excess of the benzyl halide.[6]
-
Slow Addition: The most critical procedural control is the slow, dropwise addition of the benzyl halide to a well-stirred solution of excess piperidine.[6] This maintains a low concentration of the alkylating agent at all times, ensuring it is more likely to react with the more abundant primary amine (piperidine) than the product amine.
-
Moderate Temperature: Running the reaction at room temperature or slightly below can help control the rate of the second alkylation, which may have a higher activation energy.
-
Issue 3: My NMR spectrum shows the presence of benzyl alcohol after a reductive amination.
-
Scientific Explanation: As detailed in Issue 1, this indicates that your reducing agent is reducing the starting benzaldehyde. This is almost always observed when using NaBH₄ in a one-pot synthesis.
-
Solution:
-
Switch to STAB (NaBH(OAc)₃): This is the most robust solution. STAB's selectivity for the iminium ion is well-documented and will virtually eliminate this side product.[3][4][5]
-
Confirm Iminium Formation: If using NaBH₄, ensure complete iminium ion formation before adding the reductant. The iminium ion is formed from the dehydration of a carbinolamine intermediate.[7][8] This step can be catalyzed by a small amount of acetic acid.
-
Logical Flow for Troubleshooting Reductive Amination
The following diagram illustrates a decision-making workflow for optimizing the reductive amination synthesis.
Caption: Troubleshooting workflow for reductive amination.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: reductive amination or N-alkylation?
For laboratory-scale synthesis where purity is paramount, reductive amination using STAB is often superior . It is a cleaner reaction, typically proceeds in high yield, and the one-pot nature makes it highly efficient.[3][9] Direct N-alkylation is also a valid method but requires more stringent control over stoichiometry and addition rates to prevent the formation of quaternary salts.[6]
Q2: What is the detailed mechanism of reductive amination?
The reaction proceeds in two main stages:
-
Iminium Ion Formation: The nitrogen of piperidine acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate called a carbinolamine.[8] Under neutral or slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water generates a positively charged iminium ion.[8][10]
-
Reduction: A hydride (H⁻) from the reducing agent (e.g., STAB) is delivered to the electrophilic carbon of the iminium ion, neutralizing the charge and forming the final N-benzyl piperidine product.
The diagram below outlines the key steps.
Caption: Reductive amination pathway and potential side reaction.
Q3: Can I use other reductive amination methods like the Eschweiler-Clarke or Leuckart reactions?
Yes, but these have specific limitations.
-
Eschweiler-Clarke Reaction: This method uses formaldehyde and formic acid to specifically install methyl groups on primary or secondary amines.[11] It is not suitable for benzylation. It is, however, an excellent method for converting piperidine to N-methylpiperidine, and it inherently avoids over-alkylation to the quaternary salt.
-
Leuckart-Wallach Reaction: This reaction uses formamide or ammonium formate to reductively aminate aldehydes and ketones.[12][13] It typically requires high temperatures and can suffer from poor selectivity and side reactions, making it less favorable than modern hydride-based methods for clean, high-yielding synthesis.[14]
Q4: How should I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20:80 or 30:70 v/v). Adjust polarity as needed.
-
Visualization:
-
The benzaldehyde and N-benzyl piperidine product are UV active due to the benzene ring.
-
Piperidine is not UV active.
-
Use a potassium permanganate (KMnO₄) stain. It will react with the aldehyde and the amine product (which can be oxidized), showing up as yellow/brown spots on a purple background. The starting piperidine will also give a spot.
-
-
Analysis: A successful reaction will show the consumption of the starting materials (benzaldehyde and piperidine) and the appearance of a new spot for the N-benzyl piperidine product.
Comparative Summary of Synthetic Routes
The table below provides a side-by-side comparison of the two primary synthetic methodologies discussed.
| Parameter | Reductive Amination (with STAB) | Direct N-Alkylation |
| Key Reagents | Piperidine, Benzaldehyde, NaBH(OAc)₃ | Piperidine, Benzyl Halide (Cl or Br), Base (e.g., K₂CO₃) |
| Primary Side Product | Minimal if STAB is used. Benzyl alcohol if NaBH₄ is used improperly. | N,N-dibenzylpiperidinium halide (Quaternary Salt) |
| Key Control Parameter | Choice of a selective reducing agent. | Slow, controlled addition of the benzyl halide into excess piperidine. |
| Procedure Type | Convenient one-pot synthesis. | Requires careful control of addition rate and stoichiometry. |
| Typical Purity | Generally very high. | Can be high, but often requires more rigorous purification to remove quaternary salt. |
Protocol: High-Purity Synthesis of N-Benzyl Piperidine via Reductive Amination
This protocol is optimized for high yield and purity by employing sodium triacetoxyborohydride (STAB), which minimizes side product formation.
Materials:
-
Piperidine (1.05 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in the chosen solvent (DCM or DCE).
-
Amine Addition: Add piperidine (1.05 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. A slight warming may be observed. This step allows for the initial formation of the carbinolamine/iminium intermediate.
-
Reductant Addition: In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the stirring mixture. Note: STAB is moisture-sensitive; handle it quickly. The addition may cause some gas evolution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the benzaldehyde spot has been completely consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid byproduct from the STAB.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash them once with saturated brine solution to remove residual water and inorganic salts.
-
Drying & Filtration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and wash the filter cake with a small amount of fresh DCM.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is often of high purity (>95%). If further purification is required, it can be accomplished by vacuum distillation or column chromatography on silica gel.
References
-
Royal Society of Chemistry. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
-
PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. National Library of Medicine. [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Synlett. (2005). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Thieme. [Link]
-
LibreTexts Chemistry. (2023). Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]
-
YouTube. (2022). Eschweiler-Clarke Reaction. The Organic Chemistry Tutor. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]
-
University of Florida Digital Collections. (n.d.). THE MECHANISM OF THE LEUCKART REACTION. [Link]
-
Atlantis Press. (2014). Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]
-
Royal Society of Chemistry. (2013). Catalyst-free reductive amination of levulinic acid into N-substituted pyrrolidinones with formic acid. Green Chemistry. [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Amidation of Piperidine-4-Carboxylic Acid
Welcome to the technical support center for the amidation of piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in this common yet often tricky transformation. The following content is structured to address specific issues in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: My amidation reaction of piperidine-4-carboxylic acid is resulting in a very low yield. What are the primary reasons for this?
Low yields in the amidation of piperidine-4-carboxylic acid are a frequent issue stemming from several key factors.[1][2] A systematic approach to troubleshooting is essential for identifying the root cause.
Potential Causes & Immediate Solutions:
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be converted into a reactive intermediate for the amine to attack. If the coupling reagent is old, hydrated, or used in the wrong stoichiometry, activation will be inefficient.[1][3]
-
Competing Nucleophilicity of Piperidine Nitrogen: The secondary amine of the piperidine ring is itself a nucleophile and can compete with your target amine, leading to oligomerization or other side products, especially if the piperidine nitrogen is unprotected.[1]
-
Presence of Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction.[3]
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
-
Steric Hindrance: Bulky groups on either the piperidine-4-carboxylic acid derivative or the amine can physically block the reaction site.[3]
-
Solution: For sterically demanding substrates, consider using a more reactive coupling reagent like COMU or HATU, which are known for their efficacy in challenging couplings.[4][8] Additionally, elevating the reaction temperature may be necessary, but this should be done cautiously as it can also increase the rate of side reactions.
-
Q2: I'm observing a significant amount of a side product that I suspect is an N-acylurea. How can I prevent its formation?
The formation of an N-acylurea byproduct is a classic issue when using carbodiimide coupling reagents like DCC or EDC. This occurs when the O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement.
Mitigation Strategies:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure is crucial.[4] These additives react with the O-acylisourea to form an active ester intermediate, which is more reactive towards the amine and less prone to rearrangement.
-
Solvent Choice: The rearrangement to N-acylurea is often more pronounced in very polar solvents.[9] Running the reaction in a less polar solvent like dichloromethane (DCM) can sometimes reduce the formation of this byproduct.
-
Order of Addition: Add the carbodiimide to a pre-mixed solution of the carboxylic acid and the additive (e.g., HOBt). Allow this mixture to stir for a few minutes to form the active ester before adding the amine.
Q3: How do I choose the best coupling reagent for my specific amidation?
There is no single "best" reagent, as the optimal choice depends on factors like substrate reactivity, steric hindrance, budget, and scale.[4] However, a tiered approach can guide your selection.
| Coupling Reagent Class | Examples | Key Advantages | Common Drawbacks | Best For |
| Carbodiimides | EDC, DCC, DIC | Inexpensive; EDC byproducts are water-soluble, simplifying workup.[4] | Slower reactions; higher risk of racemization; DCC produces insoluble DCU byproduct.[4] | Simple, large-scale couplings where cost is a major factor. |
| Phosphonium Salts | PyBOP, PyAOP | More reactive than carbodiimides; do not cause guanidinylation of the amine.[3][10] | Can be more expensive; BOP forms a carcinogenic byproduct (HMPA).[4][11] | Hindered couplings; when amine side reactions are a concern. |
| Aminium/Uronium Salts | HATU, HBTU, COMU | Very fast and efficient, even for hindered substrates; low epimerization risk.[4][5] | Expensive; can cause guanidinylation of the amine if used in excess.[4] | Challenging couplings, acid-sensitive substrates, and minimizing racemization. |
For piperidine-4-carboxylic acid, especially with challenging amines, HATU and COMU are often excellent choices due to their high reactivity and low risk of racemization.[4][8][12]
Q4: Purification of my final piperidine-4-carboxamide is proving difficult. What are the likely impurities and how can I remove them?
Purification challenges often arise from byproducts of the coupling reagents and unreacted starting materials.[1]
Common Impurities and Purification Strategies:
-
Urea Byproducts (from Carbodiimides):
-
DCU (from DCC): Largely insoluble and can often be removed by filtration. However, residual amounts can be tricky. Recrystallization from acetonitrile can be effective for removing trace DCU.[1][13]
-
EDU (from EDC): Water-soluble, making it easily removable with an aqueous workup (e.g., washing the organic layer with water or brine).[1][14]
-
-
Unreacted Starting Materials:
-
Excess Amine: Can be removed with a dilute acidic wash (e.g., 1N HCl or 5% citric acid solution).
-
Excess Carboxylic Acid/HOBt/HOAt: Can be removed with a dilute basic wash (e.g., saturated sodium bicarbonate solution).
-
-
HATU/HBTU Byproducts: These are generally water-soluble and can be removed with an aqueous workup, often involving sequential washes with dilute acid and base.[1]
A standard liquid-liquid extraction workup is often the first and most effective step in purification.
II. Troubleshooting Guide: Step-by-Step Experimental Optimization
This section provides a logical workflow for troubleshooting and optimizing your amidation reaction.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield amidation.
Detailed Experimental Protocols
Protocol 1: General Amidation using EDC/HOBt
This protocol is a good starting point for simple, non-hindered amines.
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-piperidine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., EtOAc). Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: High-Efficiency Amidation using HATU
This protocol is recommended for sterically hindered substrates or when rapid, clean conversion is required.
-
In a flask under an inert atmosphere, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), and stir for 5-10 minutes to pre-activate the acid.
-
Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Dilute with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and saturated NaCl (brine).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product as required.
Mechanism Visualization: The Role of Coupling Reagents
The function of a coupling reagent is to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Caption: General mechanism of amide bond formation.
III. References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Subiros-Funosas, A., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry – A European Journal, 15(37), 9394-9403. Available from: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Suitable protecting groups for CH activation of piperidine. Retrieved from [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link]
-
ResearchGate. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. hepatochem.com [hepatochem.com]
- 11. file.globalso.com [file.globalso.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Swern Oxidation of N-Benzyl Piperidine Alcohol
Welcome to our dedicated technical support center for chemists and researchers. As a Senior Application Scientist, I understand the nuances and challenges that can arise during complex organic transformations. This guide provides in-depth troubleshooting advice for the Swern oxidation of N-benzyl piperidine alcohols, a common yet sometimes problematic reaction in the synthesis of valuable pharmaceutical intermediates.
Introduction: The Swern Oxidation of N-Benzyl Piperidine Alcohol
The Swern oxidation is a widely utilized method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1] Its mild, cryogenic conditions make it particularly suitable for substrates with sensitive functional groups.[2] The oxidation of N-benzyl piperidine alcohols is a key step in the synthesis of many biologically active compounds. However, the presence of the basic nitrogen atom and the benzyl group can introduce specific challenges. This guide will help you navigate these challenges and achieve successful and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address common issues encountered during the Swern oxidation of N-benzyl piperidine alcohol in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: I am observing low to no conversion of my N-benzyl piperidine alcohol. What are the likely causes and how can I fix this?
A1: Low or no conversion in a Swern oxidation is a common issue that can often be traced back to reagent quality, stoichiometry, or reaction temperature.
Potential Causes and Solutions:
-
Moisture Contamination: The Swern oxidation is highly sensitive to moisture. Water will react with the electrophilic activating agent (oxalyl chloride) and the active oxidant, the chlorosulfonium salt, quenching the reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and ensure your reagents, particularly DMSO and triethylamine, are dry.
-
-
Improper Reagent Stoichiometry: An insufficient amount of the activating agent or DMSO will lead to incomplete formation of the active oxidant.
-
Solution: A typical molar ratio for substrate:oxalyl chloride:DMSO:triethylamine is 1:1.5:2:5. It is crucial to use a sufficient excess of the reagents. Refer to the table below for recommended stoichiometry.
-
-
Incorrect Order of Addition: The order of reagent addition is critical for the success of the Swern oxidation.
-
Solution: The correct order of addition is: 1) oxalyl chloride to a solution of DMSO in dichloromethane at -78 °C, 2) the N-benzyl piperidine alcohol, and 3) triethylamine. Adding the base before the alcohol can lead to the formation of inactive byproducts.[3]
-
-
Reaction Temperature Too Low: While the Swern oxidation is conducted at low temperatures, if the temperature is too low, the reaction rate may be significantly reduced.
-
Solution: Ensure your cooling bath is maintained at a consistent -78 °C (a dry ice/acetone bath is standard). For sterically hindered alcohols, a slightly higher temperature (e.g., -60 °C) after the addition of the alcohol may be beneficial.[4]
-
Q2: My reaction is incomplete, and I observe a significant amount of starting material even after extended reaction times. What should I do?
A2: An incomplete reaction, where both starting material and product are present, often points to issues with the activation of the alcohol or the final elimination step.
Potential Causes and Solutions:
-
Insufficient Activation of DMSO: If the DMSO is not fully activated by the oxalyl chloride, there will not be enough of the active oxidant to drive the reaction to completion.
-
Solution: Allow sufficient time for the activation of DMSO by oxalyl chloride (typically 15-30 minutes at -78 °C) before adding the alcohol.
-
-
Steric Hindrance: The N-benzyl piperidine alcohol might be sterically hindered, slowing down its reaction with the chlorosulfonium salt.
-
Solution: Increase the reaction time after the addition of the alcohol (up to 1-2 hours) before adding the triethylamine. A slight increase in temperature to -60 °C after the alcohol addition can also be beneficial.
-
-
Inefficient Elimination: The final elimination step, induced by the addition of triethylamine, may be sluggish.
-
Solution: Ensure a sufficient excess of triethylamine is used (at least 5 equivalents). After the addition of triethylamine, allow the reaction to stir at -78 °C for a period (e.g., 30 minutes) before slowly warming to room temperature.
-
Q3: I am observing the formation of significant side products. How can I identify and minimize them?
A3: Side product formation in the Swern oxidation is often temperature-dependent or related to the specific reactivity of the substrate.
Common Side Products and Their Mitigation:
-
Pummerer Rearrangement Byproducts: If the reaction temperature rises above -60 °C before the addition of the alcohol, the intermediate formed from DMSO and oxalyl chloride can undergo a Pummerer rearrangement, leading to the formation of methylthiomethyl ether byproducts.[5]
-
Solution: Maintain strict temperature control at -78 °C throughout the initial stages of the reaction.
-
-
α-Chloro Ketone Formation: The use of excess oxalyl chloride can sometimes lead to the formation of α-chloro ketones, especially with electron-rich substrates.
-
Solution: Use a minimal excess of oxalyl chloride (1.1-1.5 equivalents).
-
-
Epimerization at the α-Carbon: If the carbon adjacent to the newly formed carbonyl is a stereocenter, epimerization can occur, especially when using triethylamine as the base.
-
Solution: Use a bulkier, less nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine.[6]
-
-
Reaction with the Tertiary Amine: While the N-benzyl piperidine nitrogen is a tertiary amine and generally less reactive than a primary or secondary amine, it can potentially react with the highly electrophilic oxalyl chloride, especially if the reaction is not sufficiently cold. This can lead to complex side reactions and consumption of the activating agent.
-
Solution: Maintain the reaction temperature at -78 °C and ensure slow, dropwise addition of the reagents. The N-benzyl group itself is generally stable under Swern conditions and is not typically oxidized.
-
Experimental Protocols
Detailed Protocol for Swern Oxidation of N-Benzyl-4-piperidinol
This protocol provides a general procedure for the oxidation of a secondary N-benzyl piperidine alcohol.
Reagents and Stoichiometry:
| Reagent | Molar Equivalents |
| N-Benzyl-4-piperidinol | 1.0 |
| Oxalyl Chloride | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 2.0 |
| Triethylamine (TEA) | 5.0 |
| Anhydrous Dichloromethane (DCM) | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Add dimethyl sulfoxide (DMSO, 2.0 eq.) to the cooled DCM.
-
Slowly add oxalyl chloride (1.5 eq.) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture for 30 minutes at -78 °C.
-
Dissolve N-benzyl-4-piperidinol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Add triethylamine (TEA, 5.0 eq.) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Swern Oxidation Mechanism
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting.
Alternative Oxidation Methods
If the Swern oxidation continues to be problematic, several excellent alternatives are available for the oxidation of N-benzyl piperidine alcohols.
| Method | Oxidizing Agent | Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room temperature, neutral pH | Mild, highly selective, good for sensitive substrates, simple workup. [7][8] | Reagent is expensive and potentially explosive. |
| Parikh-Doering Oxidation | DMSO/SO₃-pyridine complex | 0 °C to room temperature | Milder than Swern, less prone to Pummerer byproduct formation. [9][10] | May require a large excess of reagents. |
Protocol for Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of N-benzyl piperidine alcohol (1.0 eq.) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol for Parikh-Doering Oxidation
-
To a solution of N-benzyl piperidine alcohol (1.0 eq.) and triethylamine (3.0 eq.) in anhydrous DMSO/DCM, add the SO₃-pyridine complex (1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
References
-
Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Chemistry Steps. Dess-Martin periodinane (DMP) oxidation. [Link]
-
Wipf Group. Alcohol Oxidations. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
ResearchGate. Dess-Martin periodinane oxidation. [Link]
-
Chemistry LibreTexts. Swern oxidation. [Link]
-
ResearchGate. How come my acid chloride reacts with tertiary amine? [Link]
-
Grokipedia. Parikh-Doering oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
ResearchGate. An Alternative to the Swern Oxidation. [Link]
-
Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
-
Chem-Station Int. Ed. Parikh-Doering Oxidation. [Link]
-
ResearchGate. A Mild and Efficient Alternative to the Classical Swern Oxidation. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Wikipedia. Parikh–Doering oxidation. [Link]
-
Wikipedia. Oxalyl chloride. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
YouTube. Parikh-Doering oxidation. [Link]
-
Turkish Journal of Chemistry. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]
-
National Institutes of Health. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. [Link]
-
Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
ResearchGate. Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines. [Link]
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 4. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. A Mild and Efficient Alternative to the Classical Swern Oxidation [organic-chemistry.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Mitigating Hydrolysis of Activated Carboxylic Acids in Amide Synthesis
Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most common yet vexing challenges in amide synthesis: the competitive hydrolysis of activated carboxylic acid intermediates. Understanding and controlling this side reaction is paramount for achieving high yields and purity in your target amides.
This resource is structured to provide immediate, actionable solutions through a troubleshooting guide and to deepen your foundational knowledge with a comprehensive FAQ section.
Troubleshooting Guide: Low Amide Yield Due to Hydrolysis
Encountering low yields in amide coupling reactions is a frequent issue, often pointing towards the premature hydrolysis of the activated carboxylic acid species. This guide provides a systematic approach to diagnosing and resolving this problem.
Issue 1: Reaction consistently yields starting carboxylic acid with little to no amide product.
This is a classic symptom of dominant hydrolysis. The activated intermediate is reacting with residual water instead of the intended amine.
Probable Causes & Solutions:
-
Water Contamination: The most direct cause. Water can be introduced through solvents, reagents, or atmospheric moisture.
-
Solution: Employ rigorous anhydrous techniques. Use freshly distilled, high-purity anhydrous solvents. Dry reagents that are known to be hygroscopic (e.g., HOBt monohydrate) under vacuum, though be aware that complete removal of water from HOBt·H₂O can sometimes hinder active ester formation.[1] Consider using molecular sieves to scavenge trace amounts of water, but be mindful that this can sometimes interfere with certain catalysts.[2][3]
-
-
Slow Aminolysis: The rate of aminolysis (the desired reaction) is significantly slower than the rate of hydrolysis.
-
Solution 1: Pre-activation. Allow the carboxylic acid and coupling agent to react for a short period (15-30 minutes) before introducing the amine.[4][5] This ensures the activated species is formed and ready to react immediately upon amine addition.
-
Solution 2: Increase Nucleophilicity. If the amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), consider using a stronger, non-nucleophilic base to deprotonate it, thereby increasing its reactivity.
-
Solution 3: Optimize Temperature. While higher temperatures can accelerate the desired reaction, they can also increase the rate of hydrolysis.[6][7] An optimal temperature must be determined empirically, often starting at room temperature or even 0 °C for highly reactive systems.
-
Experimental Protocol: Standard Anhydrous Amide Coupling
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or argon.
-
To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and a suitable anhydrous solvent (e.g., DCM, DMF, THF).
-
Add the coupling reagent (e.g., EDC, HATU; 1.05-1.2 eq.) and, if applicable, an additive like HOBt or HOAt (1.05-1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.[4]
-
In a separate flask, dissolve the amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, if needed) in the anhydrous solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Monitor the reaction progress by TLC or LC-MS until completion.
-
Perform an aqueous workup, quenching with water or a saturated aqueous solution of NH₄Cl.[4]
-
Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate.[4]
Issue 2: Inconsistent yields, even when using the same protocol.
This often points to subtle variations in reagent quality or environmental conditions.
Probable Causes & Solutions:
-
Reagent Quality: Coupling reagents, especially carbodiimides like EDC, can degrade upon improper storage.
-
Solution: Purchase high-quality reagents and store them under the recommended conditions (e.g., in a desiccator, under inert gas). Consider using a fresh bottle of coupling reagent if inconsistent results persist.
-
-
Atmospheric Moisture: High humidity in the lab can introduce significant amounts of water into the reaction.
-
Solution: Perform reactions under a positive pressure of an inert gas (N₂ or Ar). Use septa and syringes for reagent transfers to minimize atmospheric exposure.
-
Diagram: Troubleshooting Workflow for Hydrolysis
Caption: The carboxylic acid activation and the competing aminolysis vs. hydrolysis pathways.
Q2: How does pH affect the rate of hydrolysis of the activated intermediate?
The pH of the reaction medium can significantly influence the rate of hydrolysis. [7][8]
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the activated intermediate can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. [9][10]* Basic Conditions: In basic media, the hydroxide ion (OH⁻) is a potent nucleophile that can directly attack the activated carbonyl carbon. Base-catalyzed hydrolysis is often faster than acid-catalyzed or neutral hydrolysis. [11] For amide synthesis, a non-nucleophilic organic base (e.g., triethylamine, DIPEA) is often added. Its primary role is to neutralize the acidic byproduct generated during the coupling reaction and to deprotonate the amine salt, if used. []However, an excess of a strong base can potentially increase the rate of hydrolysis of the activated intermediate.
Q3: Which coupling reagents are more or less susceptible to hydrolysis?
The stability of the activated intermediate varies considerably with the choice of coupling reagent.
| Coupling Reagent Class | Activated Intermediate Stability | Notes |
| Carbodiimides (e.g., EDC, DCC) | Low to Moderate | O-acylisourea intermediates are highly reactive and unstable in aqueous solutions. [13]Adding HOBt or HOAt traps this intermediate as a more stable active ester, mitigating direct hydrolysis. |
| Uronium/Guanidinium (e.g., HATU, HBTU) | Moderate to High | These reagents rapidly form active esters (e.g., HOAt or HOBt esters) that are generally more stable towards hydrolysis than O-acylisoureas. [14]HATU is often preferred for difficult couplings due to the reactivity of the resulting 7-azabenzotriazole ester. |
| Phosphonium (e.g., PyBOP) | Moderate | Forms phosphonium-based active esters. Generally robust, but byproducts can sometimes complicate purification. |
| Acid Halides (e.g., from SOCl₂) | Very Low | Acyl chlorides are extremely reactive and readily hydrolyzed by even trace amounts of water. They are typically used only under strictly anhydrous conditions. [][15] |
Q4: Can the choice of solvent impact the rate of hydrolysis?
Absolutely. The solvent plays a critical role in managing hydrolysis.
-
Aprotic Solvents: Non-polar aprotic solvents like Dichloromethane (DCM) and polar aprotic solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (ACN) are standard choices because they do not participate in the hydrolysis reaction. [16]However, their ability to dissolve water varies, and they must be rigorously dried before use.
-
Protic Solvents: Protic solvents like water or alcohols are generally avoided as they can act as nucleophiles and compete with the amine. [17][18]While some modern "on-water" or micellar catalysis protocols exist, they rely on the kinetics favoring aminolysis so strongly that hydrolysis becomes a minor pathway. [14][19]* Dielectric Constant: Solvents with a higher dielectric constant can stabilize the polar transition state of the hydrolysis reaction, potentially increasing its rate. [17]
Q5: How can I analytically monitor for hydrolysis during my reaction?
Monitoring the reaction is key to understanding its progress and identifying side reactions.
-
Thin-Layer Chromatography (TLC): A quick and easy method. A spot corresponding to your starting carboxylic acid that fails to diminish or reappears over time is a strong indicator of hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring complex reactions. [20][21]It allows you to track the consumption of your starting materials (carboxylic acid and amine) and the formation of your desired amide product. Crucially, you can monitor the mass corresponding to your starting carboxylic acid; if its peak area increases or remains high while the amine is consumed, hydrolysis is occurring.
Analytical Protocol: Reaction Monitoring by LC-MS
-
At timed intervals (e.g., t=0, 30 min, 1 hr, 4 hr, overnight), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the aliquot in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.
-
If necessary, filter the diluted sample to remove any particulates.
-
Inject the sample onto the LC-MS.
-
Monitor the extracted ion chromatograms (EICs) for the masses corresponding to the starting carboxylic acid, the amine, and the expected amide product.
-
Plot the relative peak areas over time to visualize the reaction kinetics and identify the extent of hydrolysis.
References
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
The Japan Society for Analytical Chemistry. (2007). Development of highly sensitive methods for the determination of activated carboxylic acids in biological specimens. [Link]
-
National Institutes of Health. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?[Link]
-
Indian Academy of Sciences. (1962). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. [Link]
-
ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
Royal Society of Chemistry. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. [Link]
-
RJPN. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. [Link]
-
ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
Quora. (2018). Why is heat needed for the hydrolysis of amides?[Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
Nature. (2018). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. [Link]
-
MDPI. (2018). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
ResearchGate. (2007). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
Sources
- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. rjpn.org [rjpn.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromsoc.jp [chromsoc.jp]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide and Other Piperidine Derivatives in Opioid Receptor Modulation
This guide provides a detailed comparison of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide with other notable piperidine derivatives, focusing on their potential roles as modulators of opioid receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes structural analysis, comparative pharmacological data, and established experimental protocols to offer a comprehensive overview of this important class of compounds.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility, basic nitrogen atom, and the capacity for substitution at multiple positions make it a versatile scaffold for interacting with a wide range of biological targets. In the realm of neuropharmacology, and particularly in the development of analgesics, the piperidine core is a cornerstone of many highly effective drugs that target the central nervous system. A prime example is the 4-anilidopiperidine class, which includes potent μ-opioid receptor (MOR) agonists like fentanyl.[2][3] The strategic modification of the piperidine scaffold continues to be a fruitful area of research for developing novel therapeutics with improved efficacy and safety profiles.
Structural Analysis of this compound
Comparative Analysis with Other Piperidine Derivatives
To contextualize the potential of this compound, we will compare it with two well-characterized piperidine derivatives: Fentanyl, a potent MOR agonist, and a representative dual MOR/σ1R ligand from recent studies on benzylpiperidine derivatives.[5]
Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below compares the computed properties of our target molecule with those of Fentanyl.
| Property | This compound | Fentanyl |
| Molecular Formula | C₁₅H₂₂N₂O | C₂₂H₂₈N₂O |
| Molecular Weight | 246.35 g/mol | 336.47 g/mol |
| XLogP3 | 2.1 | 4.0 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 |
| Rotatable Bonds | 3 | 5 |
Data for this compound and Fentanyl are computed and sourced from PubChem.
The lower molecular weight and XLogP3 value of this compound compared to Fentanyl suggest it may have different solubility and membrane permeability characteristics.
Pharmacological Profile: A Focus on Opioid Receptors
Based on its structural features, it is hypothesized that this compound may interact with opioid receptors. The following table summarizes the known opioid receptor binding affinities for Fentanyl and a representative dual MOR/σ₁R benzylpiperidine ligand.
| Compound | μ-Opioid Receptor (MOR) Kᵢ (nM) | δ-Opioid Receptor (DOR) Kᵢ (nM) | κ-Opioid Receptor (KOR) Kᵢ (nM) | σ₁ Receptor (σ₁R) Kᵢ (nM) |
| Fentanyl | 0.39 | >1,000 | 255 | - |
| Benzylpiperidine Derivative 52 | 56.4 | - | - | 11.0 |
Data for Fentanyl is from Wikipedia.[6] Data for Benzylpiperidine Derivative 52 is from a study on dual MOR/σ₁R ligands.[5]
Fentanyl is a highly potent and selective MOR agonist.[6] In contrast, some recently developed benzylpiperidine derivatives have been shown to possess dual affinity for both MOR and the sigma-1 receptor (σ₁R), a profile that may lead to potent antinociception with a reduced side-effect profile.[5]
Structure-Activity Relationship (SAR) and Performance Projection
The structure of this compound allows for several predictions based on known SAR in the 4-substituted piperidine class of opioids.
-
N-Substituent: The N-benzyl group is known to be compatible with opioid receptor binding, although often less potent than the N-phenethyl group found in fentanyl.[4]
-
4-Position Substitution: The substitution pattern at the 4-position is critical for affinity and efficacy. The presence of a methyl group and a carboxamide at this position, in place of the anilino group of fentanyl, would significantly alter the binding mode. It is plausible that these substitutions could reduce MOR affinity compared to fentanyl but may introduce or enhance affinity for other receptors, such as the σ₁ receptor.[5]
The logical relationship for SAR in this chemical space can be visualized as follows:
Caption: Structure-Activity Relationship Logic for 4-Substituted Piperidines.
Given these considerations, this compound might exhibit moderate affinity for the μ-opioid receptor, potentially with a different efficacy profile than fentanyl (e.g., partial agonism or antagonism). The presence of the carboxamide group could also confer affinity for other targets.
Experimental Protocols: In Vitro Characterization
To determine the actual pharmacological profile of a novel piperidine derivative, a series of in vitro assays are essential. A foundational experiment is the competitive radioligand binding assay to determine affinity for the target receptors.
Protocol: Competitive Radioligand Binding Assay for the μ-Opioid Receptor
This protocol describes a method to determine the binding affinity (Kᵢ) of an unlabeled test compound (e.g., this compound) for the human μ-opioid receptor (hMOR).
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing hMOR.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Test Compound: The unlabeled compound of interest.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well plate, filtration apparatus, liquid scintillation counter.
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Thaw the hMOR cell membranes on ice.
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 1 mL:
-
hMOR cell membranes (typically 10-20 µg of protein).
-
[³H]-DAMGO at a concentration near its Kₔ (e.g., 0.5 nM).
-
Varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM Naloxone.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (DPM in the presence of Naloxone) from the total binding (DPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
The workflow for this assay can be visualized as follows:
Caption: Simplified μ-Opioid Receptor Signaling Pathway.
Conclusion
While direct experimental data on this compound is currently limited, a thorough analysis of its structure in the context of well-established piperidine-based opioid receptor modulators allows for informed predictions about its potential pharmacological profile. Its structural features suggest a possible interaction with opioid and/or sigma receptors. The provided experimental protocol for a competitive radioligand binding assay offers a clear pathway for the initial in vitro characterization of this and other novel piperidine derivatives. Further investigation through synthesis and comprehensive pharmacological testing is warranted to fully elucidate the therapeutic potential of this compound.
References
-
Cai, Y., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. Available at: [Link]
-
Dar, S. A., et al. (2022). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy. Available at: [Link]
-
Wikipedia. (n.d.). Fentanyl. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
MDPI. (2019). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Retrieved from [Link]
-
PLOS. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Retrieved from [Link]
-
Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
PNAS. (1999). Role for G protein-coupled receptor kinase in agonist-specific regulation of μ-opioid receptor responsiveness. Retrieved from [Link]
-
PubChem. (n.d.). Remifentanil. Retrieved from [Link]
-
Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Available at: [Link]
-
MDPI. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (2000). Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]. Retrieved from [Link]
-
National Center for Biotechnology Information. (1992). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Retrieved from [Link]
-
GOV.UK. (2022). ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids (accessible version). Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. Retrieved from [Link]
-
National Center for Biotechnology Information. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (1995). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (1990). Synthesis and pharmacological activity of 4-carbamoyl-6-beta-thienyl-4,5-dihydropyridazin-3-(2H)ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl- 4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives. Retrieved from [Link]
-
ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Design, syntheses, and pharmacological characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan analogues as opioid receptor ligands. Retrieved from [Link]
Sources
- 1. Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide and related compounds at the cloned human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. gov.uk [gov.uk]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system. Its conformational flexibility and synthetic tractability have made it a privileged structure in the design of ligands for a multitude of receptors. This guide provides an in-depth analysis of the biological activity of a specific class of these compounds: 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide analogs. Drawing upon established principles of medicinal chemistry and data from structurally related compounds, we will explore the structure-activity relationships (SAR) that govern their potential as modulators of opioid receptors, offering insights for the rational design of new chemical entities.
The 1-Benzyl-4,4-disubstituted Piperidine Scaffold: A Privileged Motif for Opioid Receptor Modulation
The 4,4-disubstituted piperidine framework is a well-established pharmacophore for opioid receptor ligands. The seminal work on 4-alkyl-4-(m-hydroxyphenyl)-piperidines laid the groundwork for understanding how substitutions at the 4-position of the piperidine ring influence affinity and efficacy at opioid receptors, particularly the µ-opioid receptor (MOR)[1]. These studies demonstrated that the piperidine ring serves as a versatile scaffold to present key pharmacophoric elements—a basic nitrogen, a hydrophobic group, and a hydrogen-bonding moiety—in a spatially defined manner to interact with the opioid receptor binding pocket.
The 1-benzyl group is a common feature in many centrally acting compounds, often contributing to favorable pharmacokinetic properties and providing additional hydrophobic interactions within the receptor. The focus of this guide, the this compound scaffold, introduces two key modifications at the 4-position: a methyl group and a carboxamide moiety. These substitutions are expected to significantly influence the pharmacological profile of the resulting analogs.
Structure-Activity Relationships: Deconstructing the Key Moieties
The biological activity of the this compound analogs can be systematically explored by considering the contribution of each key structural element.
The N-Benzyl Group: Modulating Potency and Selectivity
The substituent on the piperidine nitrogen plays a crucial role in determining the potency and selectivity of opioid receptor ligands. In the context of 4-substituted piperidines, an N-aralkyl substituent, such as a benzyl or phenethyl group, is often associated with high potency[2]. The nature of the aromatic ring and the length of the alkyl linker can be fine-tuned to optimize interactions with the receptor. For instance, substitution on the benzyl ring can influence lipophilicity and introduce specific electronic or steric interactions that may favor binding to one opioid receptor subtype over another.
The 4-Methyl Group: A Key Determinant of Conformational Preference
The introduction of a methyl group at the 4-position alongside another substituent creates a quaternary center, which has profound conformational implications. In 4,4-disubstituted piperidines, the chair conformation of the piperidine ring is locked, and the substituents are forced into axial and equatorial positions. This rigidification can be advantageous in drug design as it reduces the entropic penalty upon binding to the receptor. The relative orientation of the 4-substituents can significantly impact the binding affinity and efficacy of the molecule. For example, in the 4-alkyl-4-(m-hydroxyphenyl)-piperidine series, the size of the 4-alkyl group was found to modulate µ-opioid receptor affinity and efficacy[1].
The 4-Carboxamide Moiety: Introducing a Hydrogen-Bonding Vector
The 4-carboxamide group is a key feature of the target analogs, introducing a hydrogen bond donor and acceptor. This moiety can engage in critical interactions with polar residues within the opioid receptor binding pocket. The substituents on the amide nitrogen (R1 and R2 in the general structure) offer a rich avenue for chemical exploration. Varying the size, lipophilicity, and electronic properties of these substituents can be used to probe the topology of the binding site and to fine-tune the affinity and functional activity of the analogs. For instance, incorporating different alkyl or aryl groups on the amide nitrogen can lead to analogs with distinct pharmacological profiles.
Comparative Analysis: Insights from Structurally Related Opioid Receptor Ligands
| Compound ID | N-Substituent | 4-Substituent 1 | 4-Substituent 2 | Receptor Affinity (Ki, nM) | Functional Activity | Reference |
| LY117413 | -CH3 | -CH3 | m-OH-Ph | µ: 1.5, δ: 1000, κ: 1000 | µ-agonist | [1] |
| LY150720 | -CH2CH2Ph | -CH3 | m-OH-Ph | µ: 0.1, δ: 100, κ: 100 | µ-agonist | [1] |
| Compound 23 | -CH3 | -(CH2)3-Ph | -OH | MOR: 0.0034, DOR: 41.67, KOR: 7.9 | MOR agonist | [3] |
| Compound 52 | -CH2CH2-Ph | -(CH2)2-NH-CO-Ph(p-SO2Bn) | H | MOR: 56.4 | Dual MOR/σ1R ligand | [4] |
This table is a curated representation of data from the cited literature and is intended to be illustrative.
The data from the 4-alkyl-4-(m-hydroxyphenyl)-piperidine series (e.g., LY117413 and LY150720) clearly demonstrate that the N-substituent and the 4-alkyl group significantly impact µ-opioid receptor affinity and selectivity[1]. The dramatic increase in potency observed when replacing the N-methyl with an N-phenethyl group highlights the importance of the N-substituent in probing a hydrophobic pocket within the receptor.
Experimental Protocols: A Guide to In Vitro Characterization
To empirically determine the biological activity of novel this compound analogs, a standardized workflow involving in vitro receptor binding and functional assays is essential.
Protocol 1: Opioid Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors.
Materials:
-
Cell membranes expressing human recombinant µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).
-
Non-specific binding competitors: Naloxone (for µ and δ), U-50,488 (for κ).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific competitor (for non-specific binding).
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the ability of the test compounds to stimulate G-protein coupling to the opioid receptors, thus determining their functional activity (agonist, partial agonist, or antagonist).
Materials:
-
Cell membranes expressing human recombinant µ, δ, or κ opioid receptors.
-
[³⁵S]GTPγS radioligand.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
Test compounds and standard agonists (e.g., DAMGO for µ).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and standard agonists.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound or standard agonist.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data as a percentage of the maximal stimulation induced by the standard agonist and determine the EC50 and Emax values for each compound.
Visualizing the Path Forward: Synthesis and Screening Workflow
The rational design and evaluation of novel this compound analogs follow a systematic workflow, as depicted in the diagram below.
Caption: A generalized workflow for the design, synthesis, and in vitro evaluation of novel this compound analogs.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel opioid receptor modulators. By leveraging the established structure-activity relationships of related 4,4-disubstituted piperidines, researchers can rationally design and synthesize new analogs with tailored pharmacological profiles. The systematic variation of the substituents on the amide nitrogen, coupled with rigorous in vitro characterization, will be instrumental in elucidating the full therapeutic potential of this chemical class. Future studies should focus on generating a comprehensive dataset for a series of these analogs to build a robust SAR model, which will undoubtedly accelerate the identification of lead candidates with improved efficacy and safety profiles for the treatment of pain and other CNS disorders.
References
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
-
Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623-4635. [Link]
- Loew, G. H., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular Pharmacology, 34(3), 363-376.
-
Mosberg, H. I., et al. (2011). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 21(21), 6549-6552. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives.
-
Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nocicein receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. [Link]
-
Wei, J., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. [Link]
-
Coop, A., et al. (2001). Piperazinyl benzamidines: synthesis and affinity for the delta opioid receptor. Bioorganic & Medicinal Chemistry Letters, 11(13), 1741-1743. [Link]
- Maryanoff, B. E. (1991). Kappa opioid analgesics: Synthesis and structure-activity relationships of substituted piperidines.
-
Li, Z. Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]
-
Feldman, P. L., et al. (1991). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 34(7), 2202-2208. [Link]
- BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. BenchChem.
-
Eddy, N. B. (1959). The stereochemical basis for a unified structure activity theory of aromatic and heterocyclic rings in selected opioids and opioid peptides. Journal of Medicinal and Pharmaceutical Chemistry, 1(1), 57-73. [Link]
-
Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
-
Rossi, M., et al. (2021). Development of new benzylpiperazine derivatives as σ1 receptor ligands with in vivo antinociceptive and anti-allodynic effects. ACS Chemical Neuroscience, 12(10), 1836-1847. [Link]
- Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381.
- Rubiralta, M., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
Sources
- 1. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Validation of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide
Introduction
1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide is a key building block in the synthesis of various pharmacologically active compounds. Its rigid piperidine scaffold, substituted at the 4-position with both a methyl and a carboxamide group, provides a unique three-dimensional structure crucial for molecular recognition by biological targets. The N-benzyl group offers a site for further chemical modification or can be removed to yield the secondary amine for subsequent derivatization.
The efficient and scalable synthesis of this molecule is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as starting material availability, reaction efficiency, scalability, and overall cost-effectiveness.
Synthetic Route 1: Convergent Approach via Grignard Reaction and Nitrile Hydrolysis
This route commences with the commercially available 1-benzyl-4-piperidone and introduces the methyl and carboxamide functionalities in a sequential manner.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-methyl-4-piperidinol
This step involves a nucleophilic addition of a methyl group to the ketone functionality of 1-benzyl-4-piperidone using a Grignard reagent.
-
Procedure: A solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere. A solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-benzyl-4-methyl-4-piperidinol.
-
Rationale: The Grignard reaction is a robust and high-yielding method for the formation of carbon-carbon bonds. The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent. Ammonium chloride workup provides a mild acidic environment to protonate the intermediate alkoxide without causing dehydration of the tertiary alcohol. A reported yield for a similar reaction is approximately 80%[1].
Step 2: Synthesis of 1-Benzyl-4-methyl-4-cyanopiperidine via Ritter Reaction
The tertiary alcohol is converted to a nitrile in a one-pot reaction using a nitrile source under acidic conditions.
-
Procedure: To a stirred solution of 1-benzyl-4-methyl-4-piperidinol (1.0 eq) and sodium cyanide (1.5 eq) in a mixture of acetic acid and water, concentrated sulfuric acid is added dropwise at 0 °C. The reaction mixture is then heated to 60 °C and stirred for 24 hours. After cooling to room temperature, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Rationale: The Ritter reaction provides a direct conversion of a tertiary alcohol to an amide or, in this case, a nitrile, by trapping the intermediate carbocation with a nitrile[2]. The strong acid protonates the hydroxyl group, which then leaves as a water molecule to form a stable tertiary carbocation at the 4-position of the piperidine ring. The cyanide ion then attacks this carbocation to form the nitrile.
Step 3: Hydrolysis of 1-Benzyl-4-methyl-4-cyanopiperidine to the Amide
The final step involves the selective hydrolysis of the nitrile to the primary amide.
-
Procedure: The 1-benzyl-4-methyl-4-cyanopiperidine (1.0 eq) is dissolved in a mixture of dimethyl sulfoxide (DMSO) and ethanol. An aqueous solution of sodium hydroxide (2.0 eq) and hydrogen peroxide (30%, 3.0 eq) is added, and the mixture is stirred at room temperature for 6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid is recrystallized to yield pure this compound.
-
Rationale: The Radziszewski reaction is a mild and effective method for the hydrolysis of nitriles to primary amides using hydrogen peroxide under basic conditions[3]. This method is often preferred over acidic hydrolysis, which can sometimes lead to the formation of the corresponding carboxylic acid as a byproduct.
Performance Analysis of Route 1
| Metric | Assessment |
| Overall Yield | Moderate to Good (Estimated 40-50% over 3 steps) |
| Scalability | Good; Grignard reactions are scalable with appropriate safety measures. The Ritter reaction can be exothermic and requires careful temperature control on a large scale. |
| Reagent Cost & Availability | Starting material is readily available. Grignard reagents and cyanide salts are common reagents. |
| Safety Considerations | Use of highly reactive Grignard reagents. Handling of toxic sodium cyanide and corrosive sulfuric acid requires stringent safety protocols. |
| Purification | Column chromatography is likely required for the nitrile intermediate. Recrystallization for the final product. |
Synthetic Route 2: Linear Approach via Alkylation of a Piperidine Carboxylic Acid Derivative
This route builds the target molecule in a more linear fashion, starting from 4-piperidinecarboxylic acid and sequentially introducing the benzyl and methyl groups.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Step 1 & 2: Synthesis of Ethyl 1-benzyl-4-piperidinecarboxylate
This two-step sequence involves the protection of the carboxylic acid as an ethyl ester followed by N-alkylation with benzyl bromide.
-
Procedure: 4-Piperidinecarboxylic acid (1.0 eq) is suspended in ethanol and cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure to give ethyl 4-piperidinecarboxylate hydrochloride. This crude product is then dissolved in acetonitrile, and potassium carbonate (3.0 eq) and benzyl bromide (1.1 eq) are added. The mixture is stirred at 60 °C for 12 hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine, dried, and concentrated to yield ethyl 1-benzyl-4-piperidinecarboxylate[4].
-
Rationale: Esterification protects the carboxylic acid and prevents it from interfering with the subsequent N-alkylation step. The use of a base like potassium carbonate is necessary to neutralize the hydrobromic acid formed during the benzylation reaction.
Step 3: Hydrolysis to 1-Benzyl-4-piperidinecarboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Procedure: Ethyl 1-benzyl-4-piperidinecarboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is refluxed for 4 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to pH 4-5, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried.
-
Rationale: Saponification is a standard and efficient method for the hydrolysis of esters.
Step 4: Amidation of 1-Benzyl-4-piperidinecarboxylic acid
The carboxylic acid is converted to the primary amide.
-
Procedure: 1-Benzyl-4-piperidinecarboxylic acid (1.0 eq) is suspended in dichloromethane, and oxalyl chloride (1.2 eq) with a catalytic amount of DMF is added at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the resulting acid chloride is dissolved in fresh dichloromethane and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (5.0 eq). The mixture is stirred vigorously for 1 hour. The organic layer is separated, washed with water and brine, dried, and concentrated to give 1-benzyl-piperidine-4-carboxylic acid amide.
-
Rationale: Conversion of the carboxylic acid to the more reactive acid chloride facilitates the amidation reaction. The use of a two-phase system with excess ammonium hydroxide ensures efficient conversion to the amide.
Step 5: Methylation of 1-Benzyl-piperidine-4-carboxylic acid amide
The final step is the introduction of the methyl group at the 4-position.
-
Procedure: To a solution of 1-benzyl-piperidine-4-carboxylic acid amide (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, a solution of lithium diisopropylamide (LDA, 2.2 eq) in THF is added dropwise. The mixture is stirred at -78 °C for 1 hour, after which methyl iodide (1.5 eq) is added. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.
-
Rationale: LDA is a strong, non-nucleophilic base capable of deprotonating the α-carbon to the carbonyl group, forming an enolate. This enolate then acts as a nucleophile, attacking the methyl iodide to form the C-C bond. The low temperature is crucial to control the reactivity of the LDA and minimize side reactions.
Performance Analysis of Route 2
| Metric | Assessment |
| Overall Yield | Low to Moderate (Estimated 15-25% over 5 steps) |
| Scalability | Moderate; the final methylation step using LDA at low temperatures can be challenging to scale up. |
| Reagent Cost & Availability | Starting material is readily available. Reagents are generally common, though LDA is moisture-sensitive and requires careful handling. |
| Safety Considerations | Use of thionyl chloride and oxalyl chloride, which are corrosive and release toxic gases upon contact with water. Handling of pyrophoric LDA requires specialized techniques. |
| Purification | Multiple steps may require purification, increasing process complexity and reducing overall yield. |
Comparative Analysis and Recommendation
| Feature | Route 1: Convergent Approach | Route 2: Linear Approach |
| Number of Steps | 3 | 5 |
| Overall Efficiency | Higher potential overall yield due to fewer steps and generally high-yielding reactions. | Lower overall yield due to the cumulative losses over more steps. |
| Key Challenge | Handling of sodium cyanide and control of the Ritter reaction. | The final C-4 methylation step, which may have a low yield and be difficult to scale. |
| Safety Profile | High-risk reagents (Grignard, cyanide). | Corrosive and pyrophoric reagents. |
| Scalability | More favorable for large-scale synthesis, provided the safety and thermal management of the key steps are addressed. | Less favorable for large-scale synthesis due to the low-temperature methylation step. |
Recommendation:
For the laboratory-scale synthesis of this compound, Route 1 is the recommended approach. Despite the use of hazardous reagents, its convergent nature and potentially higher overall yield make it a more efficient strategy. The key steps, while requiring careful execution, are based on well-established and generally reliable transformations.
Route 2, while avoiding the use of cyanide, is longer and suffers from a potentially problematic final methylation step. The challenges associated with the scalability and yield of the LDA-mediated alkylation make it a less attractive option for producing significant quantities of the target compound.
Researchers should, however, carefully consider their available equipment, expertise in handling the required reagents, and the desired scale of the synthesis before making a final decision. A thorough risk assessment should be conducted for either route.
References
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC.
- 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - ChemicalBook.
- Ritter Reaction - Organic Chemistry Portal.
- CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google P
Sources
A Comparative Guide to 1-Benzylpiperidine and 1-Benzoylpiperidine Scaffolds in Drug Discovery
Introduction: The Piperidine Core and Its Strategic N-Substitutions
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and the basicity of its nitrogen atom allow it to engage with a multitude of biological targets. The strategic functionalization of this nitrogen at the 1-position is a critical determinant of a molecule's pharmacological profile. This guide presents a comparative analysis of two fundamental N-substituted piperidine classes: the 1-benzylpiperidine and 1-benzoylpiperidine derivatives.
While structurally similar, the seemingly subtle difference between the benzylic (-CH₂-Ph) and benzoylic (-C(=O)-Ph) linkage to the piperidine nitrogen imparts dramatic changes in physicochemical properties, synthetic accessibility, and, consequently, biological activity. Understanding these differences is paramount for researchers in drug design and development aiming to fine-tune ligand-target interactions, optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and rationalize structure-activity relationships (SAR). This guide will delve into a side-by-side comparison of their synthesis, core properties, and applications in targeting key proteins relevant to human disease, supported by experimental data and established protocols.
Core Structural and Physicochemical Differentiation
The fundamental difference between the two scaffolds lies in the nature of the bond to the piperidine nitrogen. The 1-benzylpiperidine contains a tertiary amine, whereas the 1-benzoylpiperidine features an amide functional group. This distinction is the primary driver of their divergent properties.
-
Basicity (pKa): The lone pair of electrons on the nitrogen of a 1-benzylpiperidine is readily available for protonation, making it a relatively strong base (typical pKa of the conjugate acid is ~9-10). In stark contrast, the nitrogen lone pair in a 1-benzoylpiperidine is delocalized into the adjacent carbonyl group through resonance, rendering it essentially non-basic under physiological conditions. This has profound implications for target binding, as many receptors and enzymes possess anionic sites (e.g., the anionic subsite of acetylcholinesterase) that require a cationic interaction for high-affinity binding.
-
Lipophilicity (logP): The presence of the polar carbonyl group in 1-benzoylpiperidine derivatives generally results in a lower lipophilicity compared to their 1-benzylpiperidine counterparts, though this can be heavily influenced by other substituents.
-
Metabolic Stability: The amide bond in 1-benzoylpiperidines is generally more resistant to metabolic cleavage than the N-benzyl group, which can be susceptible to N-dealkylation by cytochrome P450 enzymes. The benzoylpiperidine fragment is often considered a metabolically stable bioisostere of the piperazine ring.[1]
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | 1-Benzylpiperidine | 1-Benzoylpiperidine | Rationale for Difference |
| Structure | Tertiary Amine vs. Amide | ||
| Molecular Formula | C₁₂H₁₇N[2] | C₁₂H₁₅NO[3] | Addition of an oxygen atom. |
| Molecular Weight | 175.27 g/mol [2] | 189.26 g/mol [4] | Higher due to the carbonyl oxygen. |
| Basicity | Basic (Tertiary Amine) | Neutral (Amide) | Resonance delocalization of the nitrogen lone pair into the carbonyl group. |
| Hydrogen Bonding | H-bond acceptor (N atom) | H-bond acceptor (N and O atoms) | The carbonyl oxygen provides an additional hydrogen bond acceptor site. |
Synthetic Strategies: A Tale of Two Reactions
The synthesis of these derivatives is typically straightforward, relying on fundamental organic reactions. The choice of reaction is dictated by the desired linkage.
Synthesis of 1-Benzylpiperidine Derivatives
The most common approach is the N-alkylation of a piperidine precursor with a substituted benzyl halide (chloride or bromide). This is a classic nucleophilic substitution (SN2) reaction.
Caption: General synthesis of 1-benzylpiperidine derivatives via N-alkylation.
Synthesis of 1-Benzoylpiperidine Derivatives
These compounds are prepared via N-acylation , reacting a piperidine with a substituted benzoyl chloride. This is a nucleophilic acyl substitution.
Caption: General synthesis of 1-benzoylpiperidine derivatives via N-acylation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Benzylpiperidine Derivatives This protocol is adapted from the synthesis of (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives.[5]
-
To a solution of the parent piperidine derivative (1.0 eq) in a suitable solvent (e.g., a 3:1 mixture of CH₃CN/CH₂Cl₂) is added a base such as potassium carbonate (K₂CO₃, 2-3 eq).
-
The substituted benzyl chloride derivative (1.0-1.2 eq) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for an extended period (e.g., 48-72 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., CH₂Cl₂) and washed with an aqueous base solution (e.g., 10% K₂CO₃) and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-benzylpiperidine derivative.
Protocol 2: General Procedure for the Synthesis of 1-Benzoylpiperidine Derivatives This protocol is adapted from the synthesis of (4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidin-1-yl)(phenyl)methanone derivatives.[5]
-
The parent piperidine derivative (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., N₂).
-
A non-nucleophilic base like triethylamine (Et₃N, 1.5-2.0 eq) or pyridine may be added.
-
The solution is cooled in an ice bath (0 °C).
-
The substituted benzoyl chloride derivative (1.0-1.1 eq), dissolved in the same solvent, is added dropwise to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) until completion is confirmed by TLC.
-
The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, washed sequentially with dilute acid (e.g., 1N HCl) if an amine base was used, water, and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.
-
The resulting crude material is purified via column chromatography or recrystallization to yield the pure 1-benzoylpiperidine derivative.
Comparative Biological Activity and Therapeutic Applications
The choice between a 1-benzylpiperidine and a 1-benzoylpiperidine scaffold is often dictated by the specific requirements of the biological target.
Cholinesterase (AChE/BuChE) Inhibition: A Case for Basicity
A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[6] A seminal study by Sugimoto et al. (1990) provided a clear distinction between the two scaffolds in this context. They found that a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were potent AChE inhibitors, with one compound exhibiting an IC₅₀ of 0.56 nM.[7] Crucially, they noted that the basicity of the piperidine nitrogen plays a vital role in the activity. In contrast, the corresponding N-benzoylpiperidine derivative was almost completely inactive.[7]
This observation strongly suggests that a protonated (cationic) piperidine nitrogen is required for a key electrostatic interaction with the anionic subsite of the AChE enzyme, an interaction that is impossible for the non-basic amide nitrogen of the 1-benzoylpiperidine scaffold. This principle holds true across numerous studies where 1-benzylpiperidine derivatives are developed as potential treatments for Alzheimer's disease.[8][9]
Dual-Targeting: AChE and Serotonin Transporter (SERT)
Recent drug discovery efforts for complex diseases like Alzheimer's, which often presents with neuropsychiatric symptoms like depression, have focused on multi-target ligands. One study directly compared 1-benzylpiperidine and 1-benzoylpiperidine derivatives as potential dual inhibitors of AChE and the serotonin transporter (SERT).[5]
The findings were nuanced:
-
1-Benzylpiperidine derivatives (compounds 7-10 in the study) showed moderate inhibitory activity against AChE but had a low affinity for SERT.[5]
-
1-Benzoylpiperidine derivatives (compounds 12-16) displayed a significantly higher affinity for SERT (in the low micromolar range) but had negligible activity against AChE.[5]
This study perfectly encapsulates the trade-offs between the two scaffolds. The basic nitrogen of the benzylpiperidines favors AChE inhibition, while the neutral amide of the benzoylpiperidines is more amenable to binding at the SERT.
Table 2: Comparative Biological Activity of Representative Derivatives
| Scaffold Type | Representative Compound(s) | Target(s) | Activity (IC₅₀ or Kᵢ) | Key Finding | Source |
| 1-Benzylpiperidine | Compound 21 | AChE / BuChE | IC₅₀ = 0.56 nM (AChE) | Potent and highly selective AChE inhibitor. Basicity is critical. | [7] |
| 1-Benzylpiperidine | Compounds 7-10 | AChE / SERT | IC₅₀ = 28-41 µM (AChE) | Moderate AChE activity, low SERT affinity. | [5] |
| 1-Benzoylpiperidine | N-benzoyl derivative | AChE | Almost inactive | Lack of basic nitrogen prevents interaction with the anionic site. | [7] |
| 1-Benzoylpiperidine | Compounds 12-16 | AChE / SERT | Kᵢ in low µM range (SERT) | Negligible AChE activity, but significant SERT affinity. | [5] |
| 1-Benzoylpiperidine | Various derivatives | GlyT-2 | Active inhibitors | The neutral scaffold is suitable for targeting the glycine transporter. | [10] |
Broader CNS and Other Therapeutic Targets
The utility of these scaffolds extends beyond cholinesterases.
-
1-Benzylpiperidine derivatives have been extensively studied as high-affinity ligands for sigma (σ) receptors, which are implicated in pain and neurodegenerative diseases.[11]
-
1-Benzoylpiperidine is recognized as a privileged structure for a wide range of targets, including serotonin (5-HT) and dopamine (D) receptors (relevant for antipsychotics), glycine transporters (GlyT-2), and various enzymes.[1][10][12] Its metabolic stability and role as a versatile chemical frame make it a frequent choice in modern drug design.[12]
Caption: Comparative targeting logic based on the core physicochemical properties of each scaffold.
Conclusion and Strategic Outlook for Drug Development
The 1-benzylpiperidine and 1-benzoylpiperidine motifs, while deceptively similar, offer distinct advantages and are suited for different drug design campaigns. The choice between them is a critical strategic decision that should be guided by the nature of the biological target.
-
Choose 1-Benzylpiperidine when:
-
The target protein has a well-defined anionic pocket or requires a cationic interaction for high-affinity binding (e.g., acetylcholinesterase).
-
A higher degree of lipophilicity (compared to the direct benzoyl analogue) is desired to enhance blood-brain barrier penetration, although this must be balanced against potential off-target effects.
-
-
Choose 1-Benzoylpiperidine when:
-
A basic nitrogen is detrimental to activity or selectivity.
-
The target interaction is primarily driven by hydrogen bonding (utilizing the carbonyl oxygen) and hydrophobic interactions.
-
Enhanced metabolic stability is a priority.
-
The goal is to develop ligands for targets like monoamine transporters (SERT) or certain G-protein coupled receptors where a neutral scaffold is preferred.
-
By understanding the fundamental chemical and biological differences outlined in this guide, researchers can make more informed decisions in the early stages of lead discovery and optimization, ultimately accelerating the development of novel therapeutics.
References
-
García-Bollullos, C., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]
-
Berardi, F., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry. [Link]
-
Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
-
Singer, R. A., et al. (2005). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]
-
Mallesha, L., & Kumar, K. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of ChemTech Research. [Link]
-
Apostolov, A. G., et al. (1998). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Molecular Modeling. [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Organic Syntheses Procedure. [Link]
-
Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central. [Link]
-
Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
-
ResearchGate. (2025). The Synthesis of 1-Benzylpiperidine Derivatives. ResearchGate. [Link]
- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
-
McCarthy, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). Benzoylpiperidine. PubChem. [Link]
-
PubChem. (n.d.). 1-Benzylpiperidine. PubChem. [Link]
-
Wang, Z., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kaldybayeva, A., et al. (2025). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). ResearchGate. [Link]
-
Synnovator. (n.d.). Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. Synnovator. [Link]
-
NIST. (n.d.). 1-Benzoylpiperidine. NIST WebBook. [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-BENZOYLPIPERIDINE | 776-75-0 [chemicalbook.com]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Piperidine-4-Carboxamide Inhibitors
Introduction: The Piperidine-4-Carboxamide Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the piperidine-4-carboxamide core represents a "privileged scaffold." Its prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability of its rigid, three-dimensional structure to present substituents in well-defined vectors. This allows for precise interaction with a wide array of biological targets. The piperidine ring itself is a common motif in many natural products and approved drugs, offering a robust anchor that can be readily functionalized. The 4-carboxamide linkage provides a key hydrogen bonding motif (donor and acceptor) that is crucial for anchoring the molecule within the active sites of many enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) for piperidine-4-carboxamide derivatives across several distinct and therapeutically important target classes, supported by experimental data and detailed methodologies.
Core Pharmacophore Model
The versatility of the piperidine-4-carboxamide scaffold can be understood through a generalized pharmacophore model. This model highlights the key chemical features that are consistently modulated to achieve potency and selectivity against different biological targets. The core structure can be deconstructed into three primary regions for modification, each playing a distinct role in molecular recognition.
Caption: Generalized pharmacophore for piperidine-4-carboxamide inhibitors.
Comparative SAR Analysis Across Key Therapeutic Targets
The true utility of a scaffold is demonstrated by its adaptability. Below, we compare the SAR of piperidine-4-carboxamide inhibitors for three distinct enzyme classes: bacterial DNA gyrase, human carbonic anhydrases, and poly(ADP-ribose) polymerase (PARP).
DNA Gyrase Inhibitors: A New Class of Antibacterials
The emergence of drug-resistant bacteria, such as Mycobacterium abscessus, necessitates novel antibiotic scaffolds. Piperidine-4-carboxamides have recently been identified as a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase.[1] The lead compound, MMV688844 (referred to as 844 ), was identified from the Pathogen Box library and subsequently optimized.[1]
The SAR for this class can be understood by dissecting the molecule into three building blocks: a heterocyclic amine, the piperidine-4-carboxylic acid core, and a substituted ethyl bromide.[2]
-
R1 Group (Piperidine Nitrogen Substitution): This region is critical for potency. The initial hit 844 contained a 4-chlorophenyl ethyl group. Replacing the chlorine with a trifluoromethyl group (in compound 844-TFM ) increased the activity nearly 10-fold (MIC = 1.5 µM vs. 12.5 µM for the parent).[1][2] This highlights the importance of a strong electron-withdrawing group at the 4-position of the phenyl ring for enhanced potency. Shifting this group to the 3-position resulted in reduced activity.[2]
-
R2 Group (Amide Substitution): The amide is linked to a heterocyclic system, such as a naphthyridine or quinoline. The point of attachment on this ring system is crucial. For instance, a quinoline moiety attached at its 8-position (5n ) maintained potency comparable to 844-TFM , while attachment at the 4-position (5m ) led to a significant loss of growth inhibition activity (MIC > 100 µM), even though it still inhibited the enzyme in a biochemical assay (IC₅₀ = 6 µM).[1][2] This discrepancy suggests that the orientation of this group affects not only target engagement but also other factors like cell permeability.
Table 1: Comparative Activity of Piperidine-4-Carboxamide DNA Gyrase Inhibitors
| Compound | R1 Substitution (on Piperidine-N) | R2 Substitution (on Amide-N) | M. abscessus MIC (µM)[1] | Gyrase IC₅₀ (µM)[1] |
| 844 | 4-Chlorophenyl ethyl | 6-Methoxy-1,5-naphthyridine | 12.5 | Not Reported |
| 844-TFM | 4-(Trifluoromethyl)phenyl ethyl | 6-Methoxy-1,5-naphthyridine | 1.5 | 1.5 |
| 9f | 3-(Trifluoromethyl)phenyl ethyl | 6-Methoxy-1,5-naphthyridine | 12.5 | Not Reported |
| 5n | 4-(Trifluoromethyl)phenyl ethyl | Quinolin-8-yl | 1.5 | 3.12 |
| 5m | 4-(Trifluoromethyl)phenyl ethyl | Quinolin-4-yl | > 100 | 6.0 |
Carbonic Anhydrase (CA) Inhibitors: Targeting pH Regulation
Carbonic anhydrases are key enzymes in pH regulation and are validated targets for glaucoma and cancer. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were developed as potent human carbonic anhydrase (hCA) inhibitors.[3] In this series, the piperidine nitrogen (R1) is acylated with a 4-sulfamoylbenzoyl group, which is a classic zinc-binding group for CA inhibitors. The SAR exploration focused on the R2 group attached to the carboxamide.
-
R2 Group (Amide Substitution): The R2 "tail" explores the active site cavity and dictates isoform selectivity.
-
Aromatic Substituents: Attaching a substituted piperazine ring at the R2 position yielded potent inhibitors. A 4-methoxyphenyl group (compound 6 ) was optimal for inhibiting hCA I and hCA II (Kᵢ = 7.9 nM and 3.7 nM, respectively). Moving the methoxy group to the 3-position (compound 5 ) decreased activity against hCA I (Kᵢ = 38.6 nM) but only slightly affected hCA II inhibition (Kᵢ = 5.8 nM).[3]
-
Halogen Substituents: Halogens on the phenyl ring were well-tolerated. A 4-fluoro (compound 9 ) or 4-chloro (compound 10 ) substituent resulted in potent inhibition of hCA I and hCA II, with Kᵢ values in the single-digit nanomolar range for both isoforms.[3]
-
Aliphatic Chains: Replacing the terminal piperazine ring with a simple aliphatic chain led to a general decrease in inhibitory activity.[3]
-
Table 2: Comparative Activity of Piperidine-4-Carboxamide Carbonic Anhydrase Inhibitors
| Compound | R2 Substitution (on Amide-N) | hCA I Kᵢ (nM)[3] | hCA II Kᵢ (nM)[3] | hCA IX Kᵢ (nM)[3] |
| 5 | 4-(3-Methoxyphenyl)piperazin-1-yl | 38.6 | 5.8 | 25.5 |
| 6 | 4-(4-Methoxyphenyl)piperazin-1-yl | 7.9 | 3.7 | 0.9 |
| 9 | 4-(4-Fluorophenyl)piperazin-1-yl | 8.9 | 5.6 | 2.1 |
| 10 | 4-(4-Chlorophenyl)piperazin-1-yl | 9.7 | 4.4 | 1.4 |
PARP Inhibitors: Targeting DNA Repair in Cancer
Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA single-strand break repair. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The piperidine-4-carboxamide scaffold has been incorporated into potent PARP inhibitors, such as those based on a 2-substituted-1H-benzimidazole-4-carboxamide core.[4][5]
-
Core Structure: The benzimidazole-4-carboxamide portion acts as a nicotinamide mimic, binding to the active site of PARP-1.[5]
-
R1 Group (Piperidine Nitrogen Substitution): The substitution on the piperidine nitrogen is crucial for achieving high cellular potency. A lead preclinical candidate, 10b (A-620223), features a propyl group at this position. This compound displays excellent potency against the PARP-1 enzyme (Kᵢ = 8 nM) and in a whole-cell assay (EC₅₀ = 3 nM).[4] The alkyl group likely provides favorable hydrophobic interactions and contributes to good pharmacokinetic properties, as compound 10b was found to be orally bioavailable.[4]
-
Piperidine as a Linker: In this series, the piperidine ring itself, attached at position 2 of the benzimidazole, serves to correctly orient the N-alkyl substituent and the core pharmacophore for optimal binding. An X-ray crystal structure of a related series confirmed that the piperidine nitrogen can form an additional hydrogen bond interaction with the protein backbone (Gly-888), further contributing to binding affinity.[6][7]
Table 3: Activity of a Lead Piperidine-Containing PARP Inhibitor
| Compound | Core Scaffold | R1 Substitution (on Piperidine-N) | PARP-1 Kᵢ (nM)[4] | Cellular EC₅₀ (nM)[4] |
| 10b (A-620223) | 2-(Piperidin-4-yl)-1H-benzimidazole-4-carboxamide | Propyl | 8 | 3 |
Experimental Protocols and Workflows
Scientific integrity requires transparent and reproducible methodologies. The following sections detail representative protocols for the synthesis and evaluation of piperidine-4-carboxamide inhibitors.
Experimental Workflow
The discovery and optimization of these inhibitors typically follow a structured workflow, from chemical synthesis to biological evaluation.
Caption: A typical workflow for the development of piperidine-4-carboxamide inhibitors.
Protocol 1: General Synthesis of Piperidine-4-Carboxamides
This protocol describes a common two-step process involving amide bond formation followed by N-substitution of the piperidine ring, adapted from methodologies used for DNA gyrase and CA inhibitors.[1][3]
Step 1: Amide Coupling
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dry CH₃CN or DMF), add a coupling agent such as EDCI (1.2 eq) and an activator like HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (R2-NH₂) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-Boc protected intermediate by flash column chromatography.
Step 2: Boc Deprotection and N-Substitution (for R1)
-
Dissolve the purified N-Boc intermediate from Step 1 in a solvent such as dichloromethane (DCM) or a mixture of THF/H₂O.
-
Add an acid, typically trifluoroacetic acid (TFA, 5-10 eq) for DCM or LiOH for THF/H₂O, to remove the Boc protecting group.[3]
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess acid under vacuum.
-
Dissolve the resulting secondary amine salt in a suitable solvent (e.g., DMF) and add a base (e.g., K₂CO₃ or DIPEA, 3.0 eq).
-
Add the appropriate alkylating or acylating agent (R1-X, where X is a leaving group like Br, I, or Cl) (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) for 4-16 hours.
-
After completion, perform an aqueous workup and purify the final product by flash chromatography or preparative HPLC to yield the desired piperidine-4-carboxamide inhibitor.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.[1]
-
Reaction Setup: Prepare a reaction mixture on ice containing:
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol).
-
Relaxed pBR322 plasmid DNA (1 unit).
-
Recombinant M. abscessus DNA gyrase enzyme.
-
Test compound (inhibitor) at various concentrations (typically from a DMSO stock, ensuring final DMSO concentration is ≤1%).
-
-
Incubation: Incubate the reaction mixtures at 37 °C for 1 hour to allow the enzymatic reaction to proceed.
-
Quenching: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Incubate at 37 °C for a further 30 minutes to deproteinize the DNA.
-
Electrophoresis: Add loading dye to each sample and load onto a 1% agarose gel. Run the gel electrophoresis in TBE buffer until adequate separation of supercoiled and relaxed DNA is achieved.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The supercoiled form of the plasmid runs faster than the relaxed form.
-
Quantification: Quantify the band intensities for supercoiled DNA. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The piperidine-4-carboxamide scaffold is a testament to the power of privileged structures in drug discovery. Its conformational rigidity and synthetic tractability allow for its adaptation to a remarkable variety of biological targets. As demonstrated, subtle modifications to the substituents on the piperidine nitrogen (R1) and the carboxamide (R2) can dramatically alter potency and selectivity. For DNA gyrase inhibitors, lipophilic, electron-withdrawing groups at the R1 terminus are key, while for carbonic anhydrase inhibitors, the R2 "tail" dictates isoform selectivity. In PARP inhibitors, the piperidine ring acts as a critical linker to position a smaller alkyl R1 group for optimal cellular activity. The comparative analysis of these distinct SAR profiles provides invaluable insights for medicinal chemists, underscoring how a single core structure can be systematically tailored to address diverse therapeutic challenges.
References
-
Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00549][1][2]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/4994][3]
-
Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/24316669/][8]
-
Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/18571939/][4]
-
Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/26382100/][9]
-
Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. [URL: https://journals.asm.org/doi/10.1128/AAC.01929-20][10]
-
Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/20045315/][6][7]
-
Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. ResearchGate. [URL: https://www.researchgate.net/publication/23204936][5]
Sources
- 1. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
The Discerning Chemist's Guide to Amide Coupling in Piperidine Synthesis: A Comparative Analysis
The piperidine moiety is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its synthesis and functionalization are therefore of paramount importance to drug discovery and development professionals. A key transformation in this arena is the formation of an amide bond, linking a piperidine nitrogen to a carboxylic acid. While seemingly straightforward, the choice of coupling reagent for this transformation can significantly impact yield, purity, and the overall efficiency of the synthetic route.[2][3]
This guide provides an in-depth, objective comparison of the efficacy of various amide coupling reagents for piperidine synthesis. We will delve into the mechanistic nuances of these reagents, present comparative data, and offer practical, field-proven insights to empower you to make the most informed decision for your specific synthetic challenge.
The Fundamental Principle: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[4] Amide coupling reagents circumvent this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the piperidine nitrogen.[5]
The general workflow for an amide coupling reaction is a two-step process that can often be performed in a single pot:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester.[2]
-
Coupling: The amine (in our case, piperidine or a derivative) attacks the activated carbonyl, forming the desired amide bond and releasing the activated leaving group.[5]
Below is a generalized workflow for a typical amide coupling reaction.
Caption: Generalized experimental workflow for amide coupling.
A Comparative Analysis of Common Coupling Reagents
The selection of an optimal coupling reagent is substrate-dependent and hinges on factors such as steric hindrance, electronic effects, and the desired reaction conditions.[6] We will now compare the performance of several widely used classes of coupling reagents in the context of piperidine synthesis.
Uronium/Aminium Salts: The High-Performance Workhorses
Uronium and aminium salts, such as HATU , HBTU , and HCTU , are among the most popular and effective coupling reagents due to their high reactivity and fast reaction times.[7][8] They react with carboxylic acids to form highly reactive O-acylisourea intermediates.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard, HATU consistently delivers high yields and minimal side reactions, especially for challenging couplings involving sterically hindered substrates.[3][8] Its superiority stems from the formation of a highly reactive 7-azabenzotriazolyl (OAt) active ester.[8][9]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HBTU is also highly efficient for a wide range of amide bond formations.[5][8] However, for particularly difficult couplings, it may be slightly less effective than HATU.[10] A potential side reaction with HBTU is the guanidinylation of the primary amine if the reagent is used in excess.[11]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that is reported to be safer and more efficient than HBTU.[11] COMU exists in the more reactive uronium form and requires only one equivalent of base.[11]
Caption: General mechanism of uronium salt-mediated amide coupling.
Phosphonium Salts: The Low-Racemization Champions
Phosphonium salts, with PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) being a prominent example, are known for their high coupling efficiency and low propensity for racemization, a critical consideration when coupling chiral carboxylic acids.[7]
-
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the first phosphonium-based reagents, BOP is highly effective but has fallen out of favor due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5][11]
-
PyBOP: A safer alternative to BOP, PyBOP generates byproducts that are less hazardous.[11] It is particularly useful for coupling N-methylated amino acids and other challenging substrates.[11]
Caption: Mechanism of carbodiimide coupling with an additive.
Propylphosphonic Anhydride (T3P®): The Safe and Efficient Alternative
T3P® is a versatile and increasingly popular coupling reagent known for its high efficiency, broad functional group tolerance, and excellent safety profile. It promotes amide bond formation with the generation of water-soluble phosphate byproducts that are easily removed during workup.
Performance Comparison Data
The following table summarizes the performance of various coupling reagents for the synthesis of piperidine amides, based on literature reports and typical laboratory observations.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| HATU | None | DIPEA | DMF | 1-4 | 90-98 | Advantages: High efficiency, fast, low racemization, excellent for hindered substrates. [3][8]Disadvantages: Higher cost. |
| HBTU | None | DIPEA | DMF | 2-6 | 85-95 | Advantages: High efficiency, cost-effective. Disadvantages: Potential for guanidinylation side reaction. [11] |
| EDC | HOBt | DIPEA | DCM/DMF | 4-12 | 80-92 | Advantages: Economical, water-soluble byproduct. [11]Disadvantages: Slower, requires an additive to suppress racemization. [2] |
| PyBOP | None | DIPEA | DMF | 2-6 | 88-96 | Advantages: Low racemization, no carcinogenic byproducts. [11]Disadvantages: Can be more expensive than carbodiimides. |
| T3P® | None | Pyridine/Et3N | EtOAc/DCM | 2-8 | 85-95 | Advantages: Safe, easy workup (water-soluble byproducts). Disadvantages: Requires a stoichiometric amount of base. |
Note: Yields and reaction times are representative and can vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Synthesis of a Piperidine Amide using HATU
This protocol provides a detailed, self-validating methodology for the synthesis of a representative piperidine amide using HATU, a highly effective coupling reagent.
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Piperidine (1.1 mmol, 1.1 equiv)
-
HATU (1.1 mmol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol).
-
Dissolve the carboxylic acid in anhydrous DMF (3 mL).
-
Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.
-
In a separate vial, dissolve the piperidine (1.1 mmol) in anhydrous DMF (2 mL).
-
Add the piperidine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure piperidine amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion: Making the Right Choice for Your Synthesis
The selection of an amide coupling reagent for piperidine synthesis is a critical decision that should be guided by the specific requirements of the reaction.
-
For high-stakes, challenging couplings where yield and purity are paramount, HATU is the reagent of choice, despite its higher cost. [8]* For routine, less demanding syntheses , HBTU and PyBOP offer a good balance of efficiency and cost.
-
When cost is a primary concern , EDC/HOBt provides a reliable and economical option, provided that potential racemization is carefully controlled.
-
For processes where safety and ease of workup are prioritized , T3P® stands out as an excellent alternative.
By understanding the mechanisms, advantages, and limitations of each class of coupling reagent, researchers can confidently select the optimal conditions to achieve their synthetic goals in the ever-important field of piperidine chemistry.
References
A comprehensive list of references will be provided at the end of this document.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
The Amide Bond in Drug Design: A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies
Introduction: The Amide Bond - A Blessing and a Curse in Medicinal Chemistry
The amide bond is arguably the most fundamental linkage in the chemistry of life, forming the backbone of peptides and proteins. Unsurprisingly, it is also one of the most prevalent functional groups in small-molecule drugs, present in approximately 40% of all approved oral medications.[1] Its prevalence is a testament to its remarkable utility. The amide bond is a rigid, planar structure capable of acting as both a hydrogen bond donor (HBD) through its N-H group and a hydrogen bond acceptor (HBA) via its carbonyl oxygen.[2] This dual nature allows it to form strong, directional interactions with biological targets, contributing significantly to binding affinity and selectivity.
However, the very biological machinery that relies on the amide bond is also its greatest liability in drug design. The susceptibility of amides to enzymatic hydrolysis by proteases and amidases presents a significant challenge for the development of orally bioavailable drugs.[1] This metabolic instability can lead to rapid clearance, short half-life, and poor pharmacokinetic profiles. Furthermore, the polarity and hydrogen bonding capacity of amides can sometimes hinder membrane permeability, a critical factor for oral absorption and reaching intracellular targets.
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of key bioisosteric replacement strategies for the amide bond. We will move beyond a simple catalog of replacements to explain the causality behind experimental choices, provide detailed protocols for synthesis and evaluation, and present comparative data to guide your decision-making process in lead optimization.
The Logic of Replacement: A Framework for Choosing an Amide Isostere
The decision to replace an amide bond is driven by the need to overcome its inherent liabilities while preserving or enhancing its desirable properties. The ideal bioisostere should mimic the parent amide's conformation, electronics, and steric profile to maintain target engagement, but exhibit improved metabolic stability and physicochemical properties. Bioisosteres are broadly classified as classical (same number of atoms and valence electrons) and non-classical (structurally distinct but with similar properties).[3] This guide will focus on the most impactful non-classical replacements used in modern drug design.
The selection process can be visualized as a decision-making workflow:
Caption: Workflow for selecting an amide bond bioisostere.
A Comparative Guide to Key Amide Bioisosteres
The following sections provide a detailed comparison of prominent amide isosteres, complete with experimental data and synthetic protocols.
Five-Membered Heterocycles: The Versatile Mimics
Heterocyclic rings are among the most popular amide isosteres because they can effectively mimic the planar, dipolar nature of the trans-amide bond while offering significant metabolic stability.[3]
The 1,4-disubstituted 1,2,3-triazole is an excellent mimic of the trans-amide bond.[2] Its dipole moment and hydrogen bonding properties are comparable to those of an amide.[2] The C-H on the triazole ring can act as a weak hydrogen bond donor, and the nitrogen atoms can act as acceptors.[4] A key advantage is its synthetic accessibility via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[2]
Case Study: GPR88 Agonists
In the development of agonists for the orphan receptor GPR88, replacement of an amide with a 1,3,4-oxadiazole improved potency. Further exploration led to the discovery that a 1,4-disubstituted 1H-1,2,3-triazole provided an even better balance of potency and lipophilicity, resulting in a potent and brain-penetrant agonist.[5]
| Compound | Bioisostere | GPR88 Agonist EC50 (nM) | clogP |
| Parent Amide | Amide | ~300 | 3.9 |
| Oxadiazole Analog | 1,3,4-Oxadiazole | 59 | 4.2 |
| Triazole Analog | 1,2,3-Triazole | 14 | 3.9 |
Data adapted from Jin, et al., J. Med. Chem. 2021.[5]
The 1,2,4- and 1,3,4-oxadiazole isomers are common non-classical bioisosteres that mimic the planarity and dipole moment of an amide but lack a hydrogen bond donor.[2] This can be advantageous for improving membrane permeability. Interestingly, the two isomers have distinct physicochemical properties. A systematic study by AstraZeneca revealed that 1,3,4-oxadiazoles are generally less lipophilic, more metabolically stable, and have higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts.[6]
Case Study: γ-Secretase Inhibitors
Researchers at Bristol-Myers Squibb replaced a metabolically vulnerable amide in a γ-secretase inhibitor with a 1,2,4-oxadiazole. The resulting compound, BMS-708163, not only showed potent and selective inhibition but also possessed excellent pharmacokinetic properties in animal models, superior to the parent amide.[2]
Acyclic Isosteres: Fine-Tuning Conformation and Electronics
The (E)-fluoroalkene moiety is a close structural mimic of the trans-amide bond, replicating its planar geometry and serving as a hydrogen bond acceptor through the fluorine atom, while being completely resistant to hydrolysis.[7] A key difference is the lack of a hydrogen bond donor, which can significantly increase lipophilicity and membrane permeability.
| Property | Amide Moiety | (E)-Fluoroalkene Moiety |
| Dipole Moment (Debye) | ~3.5 | ~2.4 |
| LogP (calculated) | Compound-dependent | Generally more lipophilic |
| Hydrogen Bond Acceptor | Yes (Oxygen) | Yes (Fluorine) |
| Hydrogen Bond Donor | Yes (N-H) | No |
| Metabolic Stability (human plasma) | t1/2 = ~30 min | t1/2 > 24 h |
Data compiled from BenchChem Application Note.[7]
The ketomethylene group (-CO-CH₂-) replaces the amide N-H with a methylene group, removing the hydrogen bond donor capability and increasing lipophilicity. This replacement also introduces greater conformational flexibility compared to the rigid amide bond, which can be beneficial for optimizing interactions with a binding pocket.
The trifluoroethylamine group has emerged as a successful amide isostere, particularly in protease inhibitors. The strongly electron-withdrawing trifluoromethyl group mimics the electronic nature of the carbonyl group and reduces the basicity of the adjacent amine, keeping it largely non-ionized at physiological pH.[3]
Case Study: Odanacatib, a Cathepsin K Inhibitor
In the development of the osteoporosis drug candidate odanacatib, the replacement of an arylamide group with a trifluoroethylamine was a key step. This modification improved both potency and selectivity for Cathepsin K over related proteases.[3]
Other Notable Isosteres
-
Retro-amides (Reverse Amides): In this strategy, the N-H and C=O groups of the amide are inverted. This can dramatically alter selectivity and metabolic stability by changing the orientation of the hydrogen bond donor and acceptor. A study on AKR1C3 inhibitors showed that a retro-amide analog maintained potency but increased selectivity over a related enzyme by over 2,800-fold.[3]
-
Ureas: The urea moiety can be considered a "doubled" amide, featuring two N-H donors flanking a carbonyl acceptor. It is often used to establish multiple hydrogen bond interactions within a target's binding site.[8]
Experimental Protocols: A Self-Validating System
The true test of a bioisosteric replacement lies in rigorous experimental evaluation. The following protocols provide step-by-step methodologies for the synthesis of key isosteres and the comparative assessment of their critical drug-like properties.
Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole Amide Isostere
This protocol describes the synthesis of a 1,2,3-triazole via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for the synthesis of a 1,2,3-triazole amide isostere.
Methodology:
-
Reactant Preparation: To a solution of the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water (0.2 M), add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).
-
Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Synthesis of a Ketomethylene Peptidomimetic
This protocol outlines a tandem chain extension-aldol reaction to prepare a ketomethylene isostere.
Methodology:
-
N-protection: Protect the N-terminus of the starting amino acid (e.g., L-phenylalanine) with both a p-methoxybenzyl (PMB) group and a benzyloxycarbonyl (Cbz) group.
-
Activation: Activate the carboxylic acid of the double-protected amino acid with carbonyldiimidazole in anhydrous THF.
-
Enolate Formation: In a separate flask, prepare the lithium enolate of an N-acetyloxazolidinone chiral auxiliary by deprotonation with lithium diisopropylamide (LDA) at -78 °C.
-
Coupling: Add the activated amino acid to the enolate solution at -78 °C to form a β-keto imide intermediate.
-
Chain Extension: Perform a one-pot tandem chain extension-aldol (TCEA) reaction by reacting the β-keto imide with a zinc enolate (formed from Et₂Zn and CH₂I₂) and an aldehyde (e.g., paraformaldehyde) to introduce the α-substituent.
-
Deprotection and Coupling: Follow with a series of standard peptide synthesis steps including deprotection and coupling to the next amino acid to complete the peptidomimetic sequence.
This protocol is adapted from the synthesis of ketomethylene tripeptidomimetics targeting hPEPT1.[9]
Protocol 3: Comparative Evaluation of Metabolic Stability in Human Liver Microsomes (HLM)
This protocol allows for the direct comparison of the metabolic stability of a parent amide compound and its bioisosteric analog(s).
Methodology:
-
Preparation of Incubation Mixture: Prepare a stock solution of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Prepare a separate NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the same buffer.
-
Compound Incubation: In a 96-well plate, add the HLM solution to wells containing the test compounds (parent amide and isosteres, typically at a final concentration of 1 µM). Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after adding the NADPH system.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Conclusion: An Empowered Approach to Lead Optimization
Bioisosteric replacement of the amide bond is a powerful and nuanced strategy in modern drug discovery. It is not a one-size-fits-all solution, but a context-dependent tool that requires a deep understanding of the target biology and the physicochemical properties of each isostere. By moving beyond simple substitution and adopting a rational, data-driven approach, medicinal chemists can effectively overcome the inherent liabilities of the amide bond. This guide provides the foundational knowledge, comparative data, and actionable protocols to empower researchers to make informed decisions, transforming metabolically weak hits into robust, developable drug candidates. The successful application of these strategies can significantly de-risk drug development programs and accelerate the delivery of novel therapeutics to patients.
References
-
Kumari, S., Carmona, A. V., Tiwari, A. K., & Trippier, P. C. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12290–12358. [Link]
-
Nielsen, D. S., Diness, F., & Nielsen, T. E. (2013). The tandem chain extension aldol reaction used for synthesis of ketomethylene tripeptidomimetics targeting hPEPT1. Bioorganic & Medicinal Chemistry Letters, 23(17), 4849–4852. [Link]
-
Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 245-312). Academic Press. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2015). Peptidomimetics protocols. Methods in Molecular Biology, 1248, 1-3. [Link]
-
Jin, C., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 64(16), 12397-12413. [Link]
-
Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2789. [Link]
-
Al-Hourani, B. J. (2023). Physio-Chemical Properties of Each of the Three Non-Classical Bioisosteric Moieties, Carboxylic Acid, Furan, and Sulfonamide. ResearchGate. [Link]
-
Tomita, K., et al. (2009). Synthesis and application of (Z)-alkene- and (E)-fluoroalkene-dipeptide isosteres as cis-amide equivalents. Advances in Experimental Medicine and Biology, 611, 365-366. [Link]
-
Tarui, A., et al. (2009). Synthesis of Amide-Type Fluoroalkene Dipeptide Isosteres by an Intramolecular Redox Reaction. The Journal of Organic Chemistry, 74(18), 7175–7178. [Link]
-
Jin, C., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. PubMed. [Link]
-
Tarui, A., et al. (2016). Synthesis of Amide-Type Fluoroalkene Dipeptide Isosteres by an Intramolecular Redox Reaction. Figshare. [Link]
-
Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Hypha Discovery. (2023). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
-
Kumari, S., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
-
Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]
-
ResearchGate. (2025). Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. [Link]
-
Yan, Z., & Lu, W. (2019). Applications of Amide Isosteres in Medicinal Chemistry. ResearchGate. [Link]
-
Gancitano, G., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
-
El-Sayed, N. N. E., & El-Kafrawy, A. M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC. [Link]
-
Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link]
-
Pégorier, L. (2024). Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Comptes Rendus de l'Académie des Sciences. [Link]
-
Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. ResearchGate. [Link]
-
Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]
-
Tam, A., et al. (2012). Convergent synthesis of aminomethylene peptidomimetics. PubMed. [Link]
-
De Marco, R., & Gaglione, M. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. PubMed. [Link]
-
De La Torre, B. G., & Albericio, F. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. [Link]
Sources
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 5. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The tandem chain extension aldol reaction used for synthesis of ketomethylene tripeptidomimetics targeting hPEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholinesterase Inhibition by Piperidine Derivatives: A Guide for Drug Discovery Professionals
The relentless progression of neurodegenerative disorders, most notably Alzheimer's disease (AD), has cemented the need for effective therapeutic agents. Central to the symptomatic treatment of AD is the cholinergic hypothesis, which posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits[1][2]. The primary strategy to counteract this is the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—which are responsible for the breakdown of ACh[1][3][4].
Within the landscape of cholinesterase inhibitors, the piperidine scaffold has emerged as a "privileged structure," forming the backbone of numerous highly potent and clinically successful drugs[5][6]. This guide provides a comparative analysis of various classes of piperidine derivatives, delving into their structure-activity relationships (SAR), inhibitory potencies, and the experimental methodologies used for their evaluation.
The Piperidine Scaffold: A Cornerstone for Cholinesterase Inhibitors
The piperidine ring, a saturated heterocycle containing a tertiary nitrogen, is a key pharmacophore in many cholinesterase inhibitors, including the FDA-approved drug Donepezil[5][7]. Its prevalence stems from several advantageous structural and chemical properties. The tertiary nitrogen is typically protonated at physiological pH, allowing it to form a crucial cation-π interaction with aromatic residues, such as Tryptophan (Trp86), in the catalytic active site (CAS) of AChE[8]. This interaction anchors the inhibitor within the active site gorge, facilitating further interactions and enhancing inhibitory potency.
Modifications to the piperidine ring and its substituents allow for fine-tuning of the molecule's affinity for both the CAS and the peripheral anionic site (PAS), influencing both potency and selectivity[8].
Caption: Piperidine scaffold interaction with AChE active sites.
A Comparative Look at Piperidine-Based Inhibitors
The versatility of the piperidine scaffold has led to the development of several distinct classes of inhibitors, each with unique characteristics.
Donepezil and its Analogues
Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) is arguably the most successful piperidine-based inhibitor and serves as a critical benchmark[6][9][10]. It is a highly potent and selective AChE inhibitor[2][11]. Its N-benzylpiperidine moiety interacts with the CAS, while the dimethoxyindanone group extends to interact with the mid-gorge and PAS residues[12]. Research has extensively explored modifications to both parts of the molecule. For example, replacing the indanone moiety with other heterocyclic rings has been shown to introduce additional functionalities, such as monoamine oxidase (MAO) inhibition, creating multi-target-directed ligands[2].
Benzoylpiperidine and Amide Derivatives
This class features a benzoyl or related amide group attached to the piperidine core. A seminal study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed critical SAR insights[13].
-
Bulky Substituents: Adding bulky moieties at the para-position of the benzamide ring substantially increases anti-AChE activity[13].
-
Amide N-Substitution: Introducing an alkyl or phenyl group on the amide nitrogen can dramatically enhance potency[13].
One of the most potent inhibitors ever reported, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine , belongs to this class, boasting an IC50 of 0.56 nM for AChE and over 18,000-fold selectivity against BChE[13].
Phthalimidoethyl-Piperidine Derivatives
Further exploration into rigid analogues led to the development of derivatives containing phthalimide and related heterocyclic systems. These compounds often exhibit exceptional potency and selectivity. For instance, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride was identified as a highly potent inhibitor with an IC50 of 1.2 nM for AChE and an extraordinary selectivity of approximately 34,700-fold over BChE[14][15]. The rigid structure likely optimizes the orientation of the molecule within the narrow active site gorge of AChE.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro cholinesterase inhibitory activity (IC50 values) of representative piperidine derivatives from various studies. A lower IC50 value indicates higher potency.
| Compound Class | Representative Compound | AChE IC50 | BChE IC50 | Selectivity (BChE/AChE) | Reference |
| Donepezil Analogue | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 nM | 7,130 nM | ~1250 | [11] |
| Benzoylpiperidine | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.56 nM | >10,000 nM | >18,000 | [13] |
| Phthalimidoethyl-piperidine | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | 1.2 nM | 41,600 nM | ~34,700 | [14] |
| Natural Alkaloid Analogue | Semi-synthetic analogue 7 | 7.32 µM | 153.72 µM | ~21 | [16] |
| Benzimidazolinone Hybrid | Compound 15b | 0.39 µM | 0.66 µM | ~1.7 | [17] |
| Piperidinone Derivative | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 µM | >50 µM | >4 | |
| Benzoylpiperidine | Compound 19 (p-fluoro-2-phenylacetate moiety) | 5.10 µM | 26.78 µM | ~5.2 | [18][19] |
| Acridinylamino Hybrid | Compound 4m | >10 µM | 0.092 µM | AChE selective | [3] |
Note: IC50 values can vary based on the enzyme source (e.g., human, electric eel, equine) and assay conditions.
Experimental Protocol: Cholinesterase Activity Assay (Ellman's Method)
The gold standard for measuring cholinesterase activity and evaluating inhibitors is the spectrophotometric method developed by Ellman[20][21][22]. Its reliability, simplicity, and adaptability to high-throughput screening make it an indispensable tool.
Principle: The assay involves a two-step coupled reaction. First, AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. The sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored anion 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm[20][23]. The rate of color formation is directly proportional to the enzyme activity.
Caption: Workflow for the Ellman's cholinesterase inhibition assay.
Step-by-Step Methodology
This protocol is designed for a 96-well plate format with a final volume of 200 µL.
1. Reagent Preparation:
-
Phosphate Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer (pH 7.0-8.0). Prepare fresh and protect from light[20].
-
Substrate Solution (ATCI): Prepare a stock solution of acetylthiocholine iodide in deionized water. The final concentration in the well will typically be in the sub-millimolar range.
-
Enzyme Solution (AChE): Prepare a stock solution of AChE (e.g., from Electrophorus electricus) in phosphate buffer. The final concentration should yield a linear reaction rate for at least 5-10 minutes.
-
Test Compound (Inhibitor): Prepare serial dilutions of the piperidine derivatives in a suitable solvent (e.g., DMSO), then dilute further in the buffer.
2. Assay Procedure:
-
Plate Setup: To each well of a 96-well microplate, add the components in the following order:
-
Control Wells (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL solvent for the test compound.
-
Test Wells: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL of the test compound solution at various concentrations.
-
Blank Wells: 150 µL Phosphate Buffer + 10 µL solvent (no enzyme).
-
-
Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To initiate the reaction, add 40 µL of a pre-mixed solution of DTNB and ATCI to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (kinetic mode) for 5-10 minutes[20].
3. Data Analysis:
-
Calculate Reaction Rate: Determine the rate of reaction (ΔAbsorbance/min) from the linear portion of the absorbance vs. time curve for each well.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity[20].
Conclusion and Future Outlook
The piperidine scaffold is a validated and highly versatile platform for the design of potent and selective cholinesterase inhibitors. The comparative analysis reveals that while Donepezil remains a potent benchmark, derivatives incorporating benzoyl-amide or phthalimide moieties can achieve extraordinary potency and selectivity for AChE, with IC50 values in the sub-nanomolar range[13][14].
The future of this field is moving towards multi-target-directed ligands (MTDLs) that can address the multifaceted nature of Alzheimer's disease beyond simple cholinergic restoration[12][18]. This involves designing piperidine hybrids that not only inhibit cholinesterases but also modulate other key pathological pathways, such as Aβ aggregation, tau hyperphosphorylation, and neuroinflammation. The foundational knowledge of piperidine SAR provides a robust starting point for the rational design of these next-generation therapeutics.
References
-
Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 45(1), 73-81. [Link]
-
Yelekçi, K., Tsolaki, M., & Kaplanoğlu, T. T. (2020). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. Molecules, 25(23), 5716. [Link]
-
Viegas, C. Jr., Bolzani, V. da S., Pimentel, L. S. B., Castro, N. G., Cabral, R. F., & Barreiro, E. J. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184-4190. [Link]
-
Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(2), 516-525. [Link]
-
Akıncıoğlu, H., & Göksu, S. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42. [Link]
-
Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1991). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 34(2), 516-525. [Link]
-
Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Chiba, T., & Araki, S. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]
-
Sugimoto, H., Tsuchiya, Y., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Chiba, T., Araki, S., & Yamanishi, Y. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]
-
Goudarzi, S., Haj-Mirzaian, A., Kordjazi, M., & Faizi, M. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Medicinal Chemistry, 12(10), 1646-1674. [Link]
-
Rehman, A. U., Zaib, S., Khan, I., Al-Harrasi, A., & Al-Rawahi, A. (2021). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 26(16), 4967. [Link]
-
Sugimoto, H., Tsuchiya, Y., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]
-
Wang, Y., Wang, Y., Wang, Y., Li, Y., Li, Y., & Li, Y. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1245-1256. [Link]
-
Pérez-Areales, F. J., Betro, M. G., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(10), 2341. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9817-9833. [Link]
-
Alavijeh, M. S., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 19934. [Link]
-
Anand, P., Singh, B., & Singh, N. (2018). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
-
Goudarzi, S., Haj-Mirzaian, A., Kordjazi, M., & Faizi, M. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. ResearchGate. [Link]
-
Rogers, S. L. (1998). Clinical benefits of a new piperidine-class AChE inhibitor. Acta Neurologica Scandinavica. Supplementum, 168, 33-38. [Link]
-
Singh, P., & Kumar, A. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]
-
Syukri, D. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. [Link]
-
Pérez-Areales, F. J., Betro, M. G., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]
-
Parlar, S., & Taslimi, P. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 187-193. [Link]
-
Stojan, J. (2002). New findings about Ellman's method to determine cholinesterase activity. Journal of Applied Toxicology, 22(5), 353-357. [Link]
-
National Center for Biotechnology Information. (n.d.). Donepezil. PubChem Compound Database. [Link]
-
Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]
-
Rogers, S. L., & Friedhoff, L. T. (1996). E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. Alzheimer's & Dementia, 12(S1), P34. [Link]
-
Musilek, K. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-333. [Link]
Sources
- 1. ijpsi.org [ijpsi.org]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 10. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 23. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Piperidine Carboxamides
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the validation of analytical methods for the quantification of piperidine carboxamides. This document moves beyond a simple checklist of validation parameters, offering an in-depth, experience-driven comparison of key analytical techniques. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in scientific integrity and authoritative references.
The piperidine carboxamide moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents. Accurate quantification of these compounds is paramount throughout the drug development lifecycle, from discovery and preclinical pharmacokinetics to final product quality control. The choice of analytical method and the rigor of its validation are critical to ensuring data integrity and, ultimately, patient safety.
This guide will compare the most prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the nuances of validating each method for this specific class of compounds, supported by experimental data and protocols.
Choosing Your Analytical Weapon: A Comparative Overview
The selection of an analytical method is a critical first step, dictated by the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix. For piperidine carboxamides, the choice often comes down to a trade-off between the universality of HPLC-UV, the sensitivity and selectivity of LC-MS/MS, and the utility of GC-MS for more volatile analogues.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass analysis of the analyte and its fragments. | Chromatographic separation of volatile analytes followed by mass analysis. |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range)[1] | High (ng/mL range) |
| Sample Volatility | Not required | Not required | Required (derivatization often necessary)[2] |
| Derivatization | Generally not required, unless the analyte lacks a UV chromophore. | Not usually required, but can enhance ionization. | Often required to increase volatility and improve peak shape.[2][3] |
| Matrix Effects | Less susceptible than MS-based methods. | Can be significant (ion suppression/enhancement), requiring mitigation strategies.[4] | Less common than in LC-MS, but can occur. |
| Instrumentation Cost | Low to Moderate | High | Moderate |
| Typical Application | Assay and purity of bulk drug substance and formulated products. | Bioanalysis (plasma, urine), impurity profiling at trace levels. | Analysis of volatile impurities or specific derivatives. |
The Validation Gauntlet: A Deep Dive into Key Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The International Council on Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for this process.[5]
Specificity and the Importance of Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For piperidine carboxamides, which can be susceptible to hydrolysis of the amide bond or oxidation of the piperidine ring, forced degradation studies are an indispensable tool for demonstrating specificity.[6][7][8]
Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[6][8][9][10] The analytical method must then be able to resolve the parent drug from these degradants.
Experimental Workflow for Forced Degradation:
Caption: Workflow for Forced Degradation Studies.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]
| Method | Typical Linearity Range | Correlation Coefficient (r²) |
| HPLC-UV | 1.11 - 13.33 µg/mL[11] | > 0.998[11] |
| LC-MS/MS | 0.03 - 0.40 µg/mL (for piperidine impurity)[12] | > 0.99[12] |
| GC-MS | 10 - 1000 ng/mL (for a piperidine metabolite)[3] | Linear[3] |
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Typical Acceptance Criteria:
-
Accuracy: Recovery of 98.0% to 102.0% for drug substance assay.
-
Precision: Relative Standard Deviation (RSD) of ≤ 2%.[11]
For bioanalytical methods, the criteria are often wider, for example, ±15% for accuracy (±20% at the Lower Limit of Quantification).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Method | Typical LOQ |
| HPLC-UV | 0.0415 - 0.0546 µg/mL[11] |
| LC-MS/MS | 0.01010 µg/mL (for piperidine impurity)[12] |
| GC-MS | 10 ng/mL (for a piperidine metabolite)[3] |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13][14] This is a critical parameter to evaluate during method development to avoid problems during routine use.
Typical Parameters to Vary for Robustness Testing:
-
HPLC/LC-MS: pH of the mobile phase, mobile phase composition, column temperature, flow rate.
-
GC-MS: Inlet temperature, oven temperature ramp rate, carrier gas flow rate.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative examples for the analysis of piperidine carboxamides and should be adapted and validated for specific molecules and matrices.
Protocol 1: HPLC-UV Method for Assay of a Piperidine Carboxamide Drug Substance
This protocol is based on a typical reversed-phase HPLC method.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the piperidine carboxamide and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.[15]
-
Further dilute with the mobile phase to a final concentration within the validated linear range.
-
-
Validation:
-
Perform validation as per ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.
-
Protocol 2: LC-MS/MS Method for Quantification of a Piperidine Carboxamide in Human Plasma
This protocol is designed for high-sensitivity bioanalysis.
-
Chromatographic and Mass Spectrometric System:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18, 3.5 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Optimized for the specific analyte.
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for the analyte and an internal standard must be optimized.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the supernatant.
-
-
Validation:
-
Perform validation according to FDA or EMA guidelines for bioanalytical method validation, including specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability.
-
Protocol 3: GC-MS Method for a Volatile Piperidine Carboxamide Derivative
This protocol is suitable for thermally stable and volatile compounds, potentially after derivatization.
-
Chromatographic and Mass Spectrometric System:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250 °C.
-
Oven Program: Optimized for the specific analyte (e.g., start at 100 °C, ramp to 280 °C).
-
MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode.
-
-
Sample Preparation (with Derivatization):
-
If necessary, derivatize the piperidine carboxamide to increase volatility. For example, acylation of the piperidine nitrogen.
-
Dissolve the derivatized sample in a suitable solvent like ethyl acetate.
-
-
Validation:
-
Validate for specificity, linearity, range, accuracy, precision, and robustness.
-
Logical Relationships in Method Validation
The validation parameters are interconnected, and a failure in one can impact the others.
Caption: Interdependencies of Validation Parameters.
Conclusion
The validation of analytical methods for quantifying piperidine carboxamides is a scientifically rigorous process that underpins the quality and safety of pharmaceuticals. A thorough understanding of the strengths and weaknesses of different analytical techniques, coupled with a deep appreciation for the "why" behind each validation parameter, is essential for success. This guide provides a framework for making informed decisions, from method selection to the design of robust validation protocols. By adhering to the principles of scientific integrity and leveraging the guidance of regulatory bodies, researchers can ensure that their analytical data is both accurate and defensible.
References
- Lambert, W. E., Van Bocxlaer, J. F., & De Leenheer, A. P. (1995). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. Journal of Analytical Toxicology, 19(1), 31-36.
- Singh, R., & Kumar, S. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 387-390.
- Sari, Y., & Purwanto, D. A. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1034-1040.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology, 31(6), 56-68.
-
Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
- Roy, B. (2023).
- Vander Heyden, Y., Nijhuis, A., Smeyers-Verbeke, J., Vandeginste, B. G., & Massart, D. L. (2001). Robustness Tests.
- International Council for Harmonisation. (2023).
- Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.
- Jain, R., et al. (2011). Validated LC-MS/MS method for determination of piperaquine in human plasma for its pharmacokinetic study.
- Li, Y., et al. (2021). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis, 17(6), 801-807.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
- Bayer Aktiengesellschaft. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12), 1530-1540.
- Osipova, A., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7887.
-
Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Retrieved from [Link]
- Dongala, T., & Pal, P. (2013). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- Bayer Pharma Aktiengesellschaft. (2018). Process for preparing piperidine-4-carbothioamide hydrochloride.
- Al-Shehri, M. M., et al. (2021). Method Development and Validation for the Analysis of Apalutamide in Human Plasma by LC–MS/MS. International Journal of Current Research and Review, 14(4), 13-19.
- Mazzucchelli, I., et al. (2011). Development and Validation of an HPLC-UV Detection Assay for the Determination of Rufinamide in Human Plasma and Saliva. Analytical and Bioanalytical Chemistry, 401(3), 1013-1021.
- Mazzucchelli, I., et al. (2011). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva.
- Al-Ghanana, A. M., et al. (2020). Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study. Molecules, 25(18), 4125.
- Quispe-Galan, I., et al. (2024). Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. Journal of Pharmacy & Pharmacognosy Research, 12(2), 224-235.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. jppres.com [jppres.com]
- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical synthesis, the creation of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of safe and compliant disposal of research chemicals, especially for compounds like 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide, for which a specific Safety Data Sheet (SDS) may not exist. This guide provides a procedural framework for managing the disposal of this and other uncharacterized research chemicals, grounding every step in the principles of laboratory safety, regulatory compliance, and environmental stewardship.
Part 1: The Principle of Hazard Inference
When a specific SDS is unavailable, a scientist's first action is not to guess, but to infer potential hazards based on the molecule's structure. This practice is central to ensuring safety and making informed disposal decisions.
Structural Breakdown of the Compound:
-
Piperidine Core: This saturated heterocyclic amine is a common scaffold in pharmaceuticals. Piperidine itself is a flammable liquid that is toxic and corrosive.[1][2][3] Derivatives should be treated with caution as potential irritants with biological activity.
-
N-Benzyl Group: The benzyl group adds lipophilicity to the molecule but is generally stable.
-
Carboxylic Acid Amide: This functional group is relatively stable. However, under certain conditions, it can be hydrolyzed.
-
Quaternary Carbon at C4: The methyl and amide groups on the same carbon create a stable quaternary center.
Part 2: The Four Pillars of Compliant Disposal
The disposal of any research chemical, particularly one without extensive documentation, must follow a rigorous, self-validating protocol. This process can be broken down into four key stages: Characterization, Segregation, Containerization, and Removal.
Step 1: Hazardous Waste Characterization
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that any generator of waste must determine if that waste is hazardous.[5][6][7][8] For a novel compound, this requires a conservative approach.
RCRA Hazard Characteristics: A waste is deemed hazardous if it exhibits any of the following characteristics:
-
Ignitability: Can it create fire in certain conditions?
-
Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?[9]
-
Reactivity: Is it unstable under normal conditions?
-
Toxicity: Is it harmful or fatal when ingested or absorbed?
For this compound, while it is unlikely to be ignitable, corrosive, or reactive, its potential biological activity means it must be managed under the assumption of Toxicity .
| Inferred Property | Structural Basis | Potential Hazard | Disposal Implication |
| Biological Activity | Piperidine Scaffold | Toxicity, Potential Cytotoxicity | Must be disposed of as hazardous waste.[10] |
| Basicity | Piperidine Nitrogen | Mildly Corrosive/Irritant | Avoid mixing with acids. Segregate as a basic organic compound. |
| Physical State | Solid (assumed) | Dust Inhalation | Handle in a ventilated area with appropriate PPE. |
| Solubility | Likely soluble in organic solvents | Environmental Contamination | Do not dispose of down the drain.[11] |
Step 2: Segregation of Waste Streams
Cross-contamination of waste streams is a primary cause of laboratory accidents and regulatory violations. Proper segregation is non-negotiable.
Immediate Actions:
-
Do Not Mix: Do not combine this compound with other waste streams, especially not with acids (due to its basic amine structure) or chlorinated solvents.
-
Designate a Waste Stream: This compound should be placed in a dedicated container for non-halogenated solid organic hazardous waste .
-
Establish a Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA within the lab.[9] This area must be at or near the point of generation and under the control of the lab personnel.
Disposal Decision Workflow
The following diagram outlines the logical flow for determining the correct disposal path for a novel research chemical.
Caption: Decision workflow for proper chemical disposal.
Step 3: Containerization and Labeling
Proper containerization prevents leaks and ensures waste handlers are aware of the contents.[12][13]
-
Container Selection: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) drum) that is compatible with organic solids. The container must be in good condition with no leaks or residues on the outside.
-
Labeling: Federal and state regulations require that hazardous waste containers be clearly labeled.[14] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[15]
-
A clear indication of the potential hazards (e.g., "Toxic").
-
The date accumulation started.
-
Step 4: Removal and Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource.[9] They manage the "cradle-to-grave" responsibility for hazardous waste.[5][16]
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company. For organic compounds like this, the preferred method of destruction is high-temperature incineration , which ensures the complete breakdown of the molecule into less harmful components.[13]
-
Documentation: Maintain meticulous records in your laboratory notebook and any required institutional waste logs. This documentation is critical for regulatory compliance and safety audits.
Part 3: Prohibited Disposal Methods
To ensure safety and compliance, it is equally important to know what not to do.
-
Drain Disposal: Absolutely prohibited. This compound's unknown environmental and toxicological profile makes drain disposal a significant risk to aquatic ecosystems and water treatment facilities.[11]
-
Regular Trash Disposal: Prohibited. Uncharacterized chemicals cannot be placed in the regular trash.[11] This action violates regulations and endangers sanitation workers.
-
In-Lab Treatment: Do not attempt to neutralize or chemically treat the waste unless you have a validated, peer-reviewed protocol specifically for this compound class and the approval of your institution's EHS department. Attempting to do so can create unknown byproducts with potentially greater hazards.
By adhering to this structured, principle-based approach, you ensure that the disposal of novel compounds like this compound is conducted with the highest standards of scientific integrity, safety, and environmental responsibility.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Best Practices for Managing Laboratory Waste. Republic Services. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. All American Waste. [Link]
-
Unknown Wastes. Auburn University, Risk Management & Safety. [Link]
-
Waste Characterisation, Unknown Chemical Contamination and Lead in Paint Analysis. LPD Lab Services. [Link]
-
The Process For Sampling and Identifying an Unknown Substance. Pace Analytical. [Link]
-
What is the Resource Conservation and Recovery Act (RCRA)? AllSource Environmental. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act. Wikipedia. [Link]
-
Resource Conservation and Recovery Act (RCRA). South Carolina Department of Environmental Services. [Link]
-
Unknown Chemical Waste Disposal. Temple University, Campus Operations. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet for Piperidine. Carl ROTH. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. What is the Resource Conservation and Recovery Act (RCRA)? | AllSource Environmental [allsource-environmental.com]
- 7. epa.gov [epa.gov]
- 8. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. acs.org [acs.org]
- 12. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 13. actenviro.com [actenviro.com]
- 14. Unknown Chemical Waste Disposal | Campus Operations [campusoperations.temple.edu]
- 15. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 16. des.sc.gov [des.sc.gov]
Comprehensive Safety and Handling Guide for 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide
This document provides essential safety protocols and operational guidance for the handling of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide. As a specialized chemical intermediate, it is imperative that all personnel—from bench-level researchers to drug development professionals—adhere to stringent safety measures to mitigate potential risks. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is formulated based on the known hazards of structurally similar molecules, including piperidine derivatives and aromatic amides. A conservative approach is therefore essential.
Hazard Assessment and Risk Mitigation
The core structure of this compound contains a piperidine ring, a benzyl group, and a carboxamide functional group. Each of these components contributes to its potential hazard profile. Piperidine itself is a flammable, toxic, and corrosive substance.[1][2][3] Aromatic amines and amides can be irritants and may have other toxicological properties.[4][5][6] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may cause skin, eye, and respiratory irritation, and could be harmful if ingested or absorbed through the skin.[7][8]
The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.[5] Ingestion is also a potential route of exposure.[5] A thorough risk assessment should be conducted before commencing any experimental work.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved Respirator or Chemical Fume Hood | All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles and potential vapors.[4][5][9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4][5] |
| Eyes and Face | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect the eyes from dust and splashes.[4] A full-face shield should be worn in conjunction with goggles, especially when handling larger quantities.[4] |
| Hands | Chemical-resistant Gloves (Nitrile, double-gloved) | Nitrile gloves provide adequate protection against many chemicals.[4][5] Double-gloving is recommended to provide an additional barrier. Gloves must be inspected for any signs of degradation before use and should be changed frequently.[4][5] |
| Body | Laboratory Coat and/or Chemical-resistant Apron | A long-sleeved lab coat is required to protect the skin and clothing from accidental spills.[4] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Feet | Closed-toe Shoes | To protect feet from spills and falling objects, closed-toe shoes are mandatory in the laboratory.[5] |
Step-by-Step Safe Handling Protocol
A systematic workflow is crucial for minimizing exposure and ensuring a safe working environment. The following protocol should be strictly followed.
Preparation
-
Work Area Setup : Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[4][5]
-
Emergency Equipment Check : Verify that the eyewash station and safety shower are accessible and in good working order.[5]
-
Spill Kit Availability : Confirm that a chemical spill kit is readily available and that you are familiar with its contents and use.[5]
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.[5]
Weighing and Transfer
-
Containment : Handle the solid compound within the chemical fume hood to minimize the generation and spread of dust.[5]
-
Careful Measurement : Use a balance with a draft shield for weighing.
-
Controlled Transfer : Use a spatula or other appropriate tool to carefully transfer the chemical to the reaction vessel. Avoid any actions that could create airborne dust.[5]
Post-Handling
-
Decontamination : Thoroughly clean the work area and any equipment used. Reusable PPE should be decontaminated according to the manufacturer's instructions.[4]
-
Hand Washing : Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[4]
Spill Management and Disposal Plan
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the compound is in a flammable solvent, extinguish all nearby ignition sources.[2]
-
Containment : For small spills, use an absorbent material like sand or vermiculite to contain the spill.[2]
-
Cleanup : Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it into a labeled, sealed container for hazardous waste.[10]
-
Decontaminate : Clean the spill area thoroughly.
Waste Disposal
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Contaminated items such as gloves, disposable lab coats, and absorbent materials should be placed in a sealed, labeled hazardous waste container.[5]
-
Chemical Waste : Unused or waste quantities of the compound should be collected in a designated hazardous waste container.
-
Professional Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Never dispose of this chemical down the drain.[10]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- BenchChem. (n.d.). Navigating the Disposal of 4-(Oxan-3-yl)
- BenchChem. (n.d.).
- Jubilant Life Sciences Limited. (n.d.).
- Sigma-Aldrich. (2025).
- PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid.
- Penta Chemicals. (2024).
- Loba Chemie. (n.d.). PIPERIDINE AR.
- American Chemistry Council. (n.d.). Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- US EPA. (2025). Personal Protective Equipment.
- Carl ROTH. (2025).
- AAPPTec. (n.d.). 1-Boc-4-(N-Boc-amino)
- Synquest Labs. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
